Hdac-IN-36
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H39N5O5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
6-[4-[5,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-2,6-dimethylphenoxy]-N-hydroxyhexanamide |
InChI |
InChI=1S/C29H39N5O5/c1-19-15-21(16-20(2)27(19)39-14-8-6-7-9-25(35)32-36)28-30-23-17-22(37-4)18-24(38-5)26(23)29(31-28)34-12-10-33(3)11-13-34/h15-18,36H,6-14H2,1-5H3,(H,32,35) |
InChI Key |
NTUCJWZWDDQYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=N2)N4CCN(CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-36: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-36, also referred to as compound 23g, is a potent and orally bioavailable histone deacetylase (HDAC) inhibitor with significant anti-tumor and anti-metastatic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets, cellular effects, and preclinical efficacy. The information presented is collated from the primary scientific literature, offering a detailed resource for researchers and drug development professionals working in the field of oncology and epigenetic modulation.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its primary effect through the potent and selective inhibition of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme predominantly located in the cytoplasm. Unlike many other HDAC inhibitors that target a broad spectrum of HDAC isoforms, this compound demonstrates a notable preference for HDAC6, which is crucial for its specific downstream cellular effects. The inhibition of HDAC6 leads to the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and the chaperone protein Hsp90. This targeted action disrupts key cellular processes that are often dysregulated in cancer, such as protein trafficking, cell migration, and protein quality control.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its enzymatic activity, anti-proliferative effects, and pharmacokinetic profile.
Table 1: In Vitro Enzymatic Inhibition
| HDAC Isoform | IC₅₀ (nM) |
| HDAC6 | 11.68 |
Data extracted from in vitro enzymatic assays.
Table 2: Anti-Proliferative Activity
| Cell Line | Assay Duration | IC₅₀ (µM) |
| MDA-MB-231 | 48 hours | 1.155 |
| MDA-MB-231 | 96 hours | Not specified |
Data obtained from MTT assays on the human breast cancer cell line MDA-MB-231.[1]
Table 3: In Vivo Pharmacokinetics in Male Beagles
| Parameter | Value |
| Dose | 20 mg/kg (Oral) |
| T½ (h) | 1.24 |
Pharmacokinetic parameters were determined following a single oral administration.[1]
Key Cellular Mechanisms
This compound triggers a cascade of cellular events primarily stemming from the inhibition of HDAC6. These mechanisms collectively contribute to its anti-cancer activity.
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, in cancer cells. Treatment of MDA-MB-231 breast cancer cells with this compound leads to a dose-dependent increase in apoptosis.[1] The underlying mechanism is believed to involve the disruption of cellular stress responses and the activation of intrinsic apoptotic pathways.
Stimulation of Autophagy
In addition to apoptosis, this compound induces autophagy, a cellular process of "self-eating" that can have both pro-survival and pro-death roles in cancer. In the context of this compound treatment, the induction of autophagy appears to contribute to its anti-tumor effects.[1]
Suppression of Cell Migration
A key aspect of this compound's anti-metastatic potential is its ability to inhibit cancer cell migration. By increasing the acetylation of α-tubulin, a major component of the cytoskeleton, this compound disrupts microtubule dynamics, which are essential for cell motility.[1] This leads to a reduction in the migratory capacity of cancer cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound, based on standard methodologies in the field.
HDAC Enzyme Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound against specific HDAC isoforms.
-
Methodology: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of this compound. The enzymatic reaction releases a fluorescent molecule, and the fluorescence intensity is measured over time. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
-
Methodology: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 48 or 96 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the MTT to formazan, which is then solubilized. The absorbance is measured at a specific wavelength, and the IC₅₀ value is determined.[1]
Western Blot Analysis
-
Objective: To detect changes in protein expression and post-translational modifications following this compound treatment.
-
Methodology: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., acetylated α-tubulin, acetylated Hsp90, markers of apoptosis like cleaved PARP and caspase-3, and markers of autophagy like LC3-II). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing)
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Methodology: A confluent monolayer of cancer cells is created in a culture dish. A "wound" is generated by scratching the monolayer with a pipette tip. The cells are then washed to remove debris and incubated with media containing different concentrations of this compound. The closure of the wound is monitored and imaged at different time points. The rate of migration is quantified by measuring the change in the wound area over time.
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic properties of this compound.
-
Methodology: Male Beagle dogs are administered a single oral dose of this compound. Blood samples are collected at various time points post-administration. The plasma is separated, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including half-life (T½), are then calculated.[1]
In Vivo Anti-Tumor Efficacy Study (Zebrafish Xenograft Model)
-
Objective: To assess the anti-tumor and anti-metastatic activity of this compound in a living organism.
-
Methodology: Human cancer cells (e.g., MDA-MB-231) are fluorescently labeled and microinjected into the yolk sac of zebrafish embryos. The embryos are then exposed to different concentrations of this compound. Tumor growth and metastasis are monitored and quantified over several days using fluorescence microscopy.[1]
Conclusion
This compound is a promising pre-clinical candidate with a well-defined mechanism of action centered on the selective inhibition of HDAC6. Its ability to induce apoptosis and autophagy while suppressing cell migration highlights its potential as a multi-faceted anti-cancer agent. The favorable pharmacokinetic profile further supports its potential for in vivo applications. This technical guide provides a foundational understanding of this compound for researchers and clinicians interested in the development of novel epigenetic therapies for cancer. Further investigation into its efficacy in various cancer models and potential combination therapies is warranted.
References
Unveiling the Targets of Histone Deacetylase Inhibitors: A Technical Guide
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, with several approved for the treatment of cancers, particularly hematological malignancies.[1][2] Their mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[2][3] This guide provides an in-depth overview of the methodologies used for the target protein profiling of HDAC inhibitors, catering to researchers, scientists, and drug development professionals. While the specific inhibitor "Hdac-IN-36" did not yield specific public data, this guide outlines the established principles and techniques for characterizing the target profile of any novel HDAC inhibitor.
The human HDAC family consists of 18 enzymes, categorized into four classes based on their homology to yeast deacetylases.[4][5] Classes I, II, and IV are zinc-dependent enzymes, while class III, the sirtuins, are NAD+-dependent.[6][7] The broad-acting nature of many HDAC inhibitors, targeting multiple HDAC isoforms and influencing a wide array of cellular processes, necessitates a thorough understanding of their target engagement and downstream effects.[1][8]
Quantitative Target Profiling of HDAC Inhibitors
A critical step in the development of HDAC inhibitors is the quantitative assessment of their binding affinity and inhibitory activity against various HDAC isoforms. This data provides insights into the inhibitor's selectivity and potential therapeutic window.
Table 1: Representative Inhibitory Activity of Selected HDAC Inhibitors
| Inhibitor | Class I HDACs (IC50 in nM) | Class IIa HDACs (IC50 in nM) | Class IIb HDACs (IC50 in nM) | Class IV HDAC (IC50 in nM) |
| Vorinostat (SAHA) | Potent inhibitor of HDAC1, 2, 3 | Weak inhibitor | Potent inhibitor of HDAC6 | Potent inhibitor of HDAC11 |
| Romidepsin | Potent inhibitor of HDAC1, 2 | Weak inhibitor | Potent inhibitor of HDAC6 | Moderate inhibitor |
| Tubastatin A | Weak inhibitor | Weak inhibitor | Highly potent against HDAC6, less so for HDAC10 | Weak inhibitor |
| CI-994 | Selective for HDAC1, 2, 3 | Weak inhibitor | Weak inhibitor | Weak inhibitor |
Note: This table presents a generalized summary based on publicly available information. Specific IC50 values can vary depending on the assay conditions.
Proteomic Approaches for Target Deconvolution
Quantitative proteomics has become an indispensable tool for identifying the direct and indirect targets of HDAC inhibitors within the complex cellular environment. These methods allow for an unbiased, large-scale analysis of protein expression and post-translational modifications.
Table 2: Illustrative Data from a Quantitative Proteomics Experiment
| Protein | Cellular Function | Fold Change (HDACi vs. Control) | p-value |
| Histone H3 | Chromatin structure | Acetylation increased | < 0.01 |
| α-Tubulin | Cytoskeleton | Acetylation increased | < 0.01 |
| p53 | Tumor suppressor | Acetylation and abundance increased | < 0.05 |
| BRD4 | Transcriptional regulation | Abundance decreased | < 0.05 |
| HSP90 | Chaperone protein | Acetylation increased | < 0.01 |
This table is a hypothetical representation of typical results from a quantitative proteomics study on an HDAC inhibitor.
Experimental Protocols
1. Chemoproteomics for Target Identification
This method is used to identify the direct binding targets of a drug from a complex protein mixture.
-
Experimental Workflow:
-
Affinity Matrix Synthesis: The HDAC inhibitor of interest is chemically modified to be immobilized on a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Pull-down: The cell lysate is incubated with the affinity matrix. Proteins that bind to the inhibitor are captured.
-
Washing: Non-specific binders are removed through a series of wash steps.
-
Elution: Bound proteins are eluted from the beads.
-
Mass Spectrometry Analysis: The eluted proteins are identified and quantified using mass spectrometry.[9][10]
-
2. Quantitative Mass Spectrometry-Based Proteomics
This approach is used to assess global changes in protein expression and acetylation following treatment with an HDAC inhibitor.
-
Experimental Workflow:
-
Cell Culture and Treatment: Cells are cultured and treated with the HDAC inhibitor or a vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.
-
Isobaric Labeling (e.g., TMT): Peptides from different samples are labeled with unique isobaric tags. This allows for multiplexed analysis.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and relative abundance.[12][13]
-
Data Analysis: The data is processed to identify differentially expressed proteins between the treated and control groups.[11]
-
3. Western Blotting for Target Validation
Western blotting is a standard technique to validate the findings from proteomic studies and to examine the effect of the inhibitor on specific target proteins.
-
Experimental Workflow:
-
Protein Extraction: Proteins are extracted from cells treated with the HDAC inhibitor.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate.
-
Visualizing the Impact of HDAC Inhibition
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HDAC inhibitors and the experimental approaches to study them.
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isoform Selectivity: A Technical Guide to Targeting HDAC1, HDAC2, and HDAC3
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical focus in drug discovery, offering the potential for targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comprehensive overview of the core principles and methodologies for assessing the isoform selectivity of HDAC inhibitors against HDAC1, HDAC2, and HDAC3, which are key targets in oncology and other therapeutic areas.
The Significance of HDAC1, HDAC2, and HDAC3 Selectivity
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2][3] The human HDAC family is divided into several classes, with HDAC1, HDAC2, and HDAC3 belonging to the Class I zinc-dependent enzymes.[4][5]
While these isoforms share structural similarities, they often exist in distinct multi-protein complexes that regulate different cellular processes.[6][7] For instance, HDAC1 and HDAC2 are core components of the Sin3, NuRD, and CoREST co-repressor complexes, while HDAC3 is predominantly found in the NCoR/SMRT complex.[6] These complexes are recruited to specific gene promoters to modulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation.[6][8]
Given their distinct roles, the selective inhibition of HDAC1, HDAC2, or HDAC3 is a key strategy in developing targeted therapies. Non-selective or pan-HDAC inhibitors can lead to broad biological effects and potential toxicities.[9] Therefore, a detailed understanding of an inhibitor's isoform selectivity is paramount for advancing it through the drug development pipeline.
Quantitative Assessment of Isoform Selectivity
The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values between different isoforms provides a measure of selectivity. The following table presents example data for well-characterized HDAC inhibitors, illustrating how isoform selectivity is reported.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity Profile |
| MS-275 (Entinostat) | 180 | - | - | Selective for HDAC1 and HDAC3 over other isoforms.[10] |
| MGCD0103 (Mocetinostat) | - | - | - | Selective for HDAC1 and HDAC2.[11] |
| Apicidin | - | - | - | Selective for HDAC2 and HDAC3.[11] |
| RGFP966 | 57 | 31 | 13 | Shows a minor preference for HDAC3.[12] |
| Compound 60 (Merck60) | 7 | 49 | 10,000 | Highly selective for HDAC1 and HDAC2 over HDAC3.[13] |
Note: Dashes indicate that specific IC50 values were not provided in the search results, but the selectivity profile was described.
Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
A common method to determine the IC50 values for an HDAC inhibitor against different isoforms is the in vitro fluorogenic assay. This assay measures the enzymatic activity of purified recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore quenched by the acetyl group)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and additives)
-
HDAC inhibitor to be tested (e.g., Hdac-IN-36)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well or 384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the HDAC enzyme (HDAC1, HDAC2, or HDAC3) to the respective wells.
-
Add the serially diluted inhibitor to the wells.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Signal Development: Add the developer solution to stop the enzymatic reaction and initiate the release of the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for in vitro HDAC inhibition assay.
Signaling Pathways and Cellular Consequences of HDAC1/2/3 Inhibition
Inhibition of HDAC1, HDAC2, and HDAC3 can impact a multitude of cellular signaling pathways, primarily through the alteration of gene expression and the acetylation status of non-histone proteins.
Key Affected Pathways:
-
Cell Cycle Control: HDAC inhibitors can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, often at the G1/S or G2/M phase.[4][14] HDAC3, in particular, has been shown to directly regulate the degradation of cyclin A.[8]
-
Apoptosis: Inhibition of HDACs can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic proteins.[4][14] The acetylation status of p53, a key tumor suppressor, can be influenced by HDAC1, affecting its transcriptional activity and promoting apoptosis.[4][8]
-
DNA Damage Response: HDAC inhibitors have been shown to interfere with DNA repair processes, which can sensitize cancer cells to DNA-damaging agents.[4][14]
-
NF-κB Signaling: The acetylation of p65, a subunit of NF-κB, can be increased by HDAC inhibitors, leading to the activation of NF-κB target genes.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac-IN-36: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-36, also identified as compound 23g, is a potent and orally active inhibitor of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the current understanding of this compound's role in epigenetic regulation, with a focus on its mechanism of action, quantitative activity, and its effects on key cellular processes implicated in cancer, particularly breast cancer. Detailed experimental protocols for assays used to characterize this inhibitor are provided, along with visualizations of the signaling pathways it modulates.
Core Concepts: Epigenetic Regulation and HDACs
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, around which DNA is wrapped. The acetylation and deacetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, play a crucial role in modulating chromatin structure and gene transcription. HDACs remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1]
This compound: A Selective HDAC6 Inhibitor
This compound is a small molecule inhibitor that exhibits high potency and selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDACs that are mainly nuclear and regulate gene expression through histone modification, HDAC6 has a broader range of non-histone substrates, including α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound modulates the acetylation status of these key cytoplasmic proteins, leading to a cascade of cellular events that impact cancer cell proliferation, survival, and metastasis.[2][3]
Quantitative Data Summary
The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 | Reference |
| HDAC6 | Enzymatic Assay | 11.68 nM | [2][3][4] |
| Cell Line | Assay Type | Parameter | Value | Duration | Reference |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | IC50 | 1.155 µM | 48 hours | [3] |
| In Vivo Model | Treatment | Outcome | Reference |
| Zebrafish Tumor Xenograft (MDA-MB-231) | 0-5 µg/mL for 3 days | Potent anti-tumor and anti-metastatic activity | [3] |
| Pharmacokinetics | Animal Model | Dose | Key Finding | Reference |
| Pharmacokinetic Study | Male Beagles | 20 mg/kg (oral) | Significant improvement in pharmacokinetic parameters | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical cellular pathways, primarily through its inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, which in turn triggers apoptosis, induces autophagy, and suppresses cell migration.
Induction of Apoptosis
This compound promotes apoptosis, or programmed cell death, in cancer cells.[2][3] The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. By inhibiting HDAC6, this compound is believed to indirectly influence the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis.
Caption: this compound induced apoptosis pathway.
Induction of Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce noteworthy autophagy in MDA-MB-231 cells.[3] This is evidenced by the increased expression of key autophagy-related proteins such as Beclin1 and the conversion of LC3-I to LC3-II, along with a decrease in p62/SQSTM1, a protein that is degraded during autophagy. The inhibition of HDAC6 by this compound likely leads to the hyperacetylation of proteins involved in the autophagy machinery.
Caption: this compound induced autophagy pathway.
Suppression of Cell Migration
A key aspect of cancer progression is metastasis, which involves the migration of cancer cells. This compound has been demonstrated to inhibit the migration of MDA-MB-231 cells in a dose-dependent manner.[3] This effect is associated with an increase in the expression of the epithelial marker E-cadherin and a decrease in the expression of the matrix metalloproteinase MMP-2. The inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, a major component of the cytoskeleton, which can affect microtubule dynamics and consequently cell motility.
Caption: this compound mediated suppression of cell migration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
HDAC6 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Western Blot Analysis
Objective: To detect changes in protein expression levels in response to this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-HSP90, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Beclin1, anti-LC3, anti-p62, anti-E-cadherin, anti-MMP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound is a promising selective HDAC6 inhibitor with demonstrated anti-cancer activity in preclinical models. Its ability to induce apoptosis and autophagy while suppressing cell migration highlights its therapeutic potential, particularly in breast cancer. The detailed mechanisms underlying its effects on various signaling pathways are still under investigation. Future research should focus on elucidating the complete network of proteins and pathways modulated by this compound, its efficacy in a broader range of cancer types, and its potential for combination therapies with other anti-cancer agents. Further in vivo studies are also necessary to validate its therapeutic efficacy and safety profile in more complex animal models before it can be considered for clinical development.
References
- 1. E-Cadherin Mediates MMP Down-Regulation in Highly Invasive Bronchial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vitro Evaluation of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in cancer therapy and other diseases. By altering the acetylation state of histones and other non-histone proteins, these inhibitors can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation. This guide provides a comprehensive overview of the core principles and methodologies for the preliminary in vitro evaluation of HDAC inhibitors, with a focus on their mechanisms of action and effects on key signaling pathways. While specific data for "Hdac-IN-36" is not publicly available, this document outlines the foundational studies applicable to novel HDAC inhibitors.
Core Concepts of HDAC Inhibition
Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][2][3][4] HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the reactivation of silenced genes, including tumor suppressor genes.[1][2]
Beyond histones, HDACs also target a wide array of non-histone proteins involved in crucial cellular processes.[1][5][6][7] The inhibition of HDACs can therefore affect protein stability, protein-protein interactions, and signaling pathways, contributing to their anti-cancer effects.[1]
Classification of HDACs
Mammalian HDACs are categorized into four main classes based on their homology to yeast HDACs.
| Class | Members | Cellular Localization | Key Functions |
| Class I | HDAC1, 2, 3, 8 | Primarily nucleus | Transcriptional repression, cell cycle progression, DNA repair[4][5][7][8] |
| Class IIa | HDAC4, 5, 7, 9 | Shuttle between nucleus and cytoplasm | Developmental processes, signal-dependent transcriptional regulation[8] |
| Class IIb | HDAC6, 10 | Primarily cytoplasm | Tubulin deacetylation, protein folding and degradation, cell motility[4][5][8] |
| Class IV | HDAC11 | Nucleus and cytoplasm | Immune regulation[9][10] |
In Vitro Evaluation of HDAC Inhibitors: Key Experiments and Methodologies
A thorough in vitro assessment of a novel HDAC inhibitor involves a series of experiments to determine its potency, selectivity, and cellular effects.
HDAC Enzymatic Activity Assay
This is a primary assay to determine the inhibitory activity of a compound against specific HDAC isoforms.
Experimental Protocol:
-
Reaction Setup: Recombinant human HDAC enzyme, a fluorogenic acetylated peptide substrate, and the test inhibitor at various concentrations are combined in an assay buffer.
-
Incubation: The reaction mixture is incubated at 37°C to allow for enzymatic deacetylation.
-
Development: A developer solution containing a protease is added. The protease cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence is measured using a microplate reader. The signal is proportional to the HDAC activity.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) is calculated by plotting the fluorescence intensity against the inhibitor concentration.
Cellular Acetylation Assays
These assays confirm the ability of the inhibitor to induce acetylation of target proteins within a cellular context.
Experimental Protocol (Western Blotting):
-
Cell Treatment: Cancer cell lines are treated with the HDAC inhibitor at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) or other acetylated proteins (e.g., acetyl-tubulin for HDAC6 inhibitors). A loading control antibody (e.g., total histone H3, total tubulin, or GAPDH) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the acetylated proteins is quantified and normalized to the loading control.
Cell Proliferation and Viability Assays
These assays determine the effect of the HDAC inhibitor on cancer cell growth and survival.
Experimental Protocol (e.g., MTT or CellTiter-Glo Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. A solubilizing agent is then added to dissolve the formazan crystals.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells.
-
-
Measurement:
-
MTT Assay: The absorbance of the formazan product is measured.
-
CellTiter-Glo Assay: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.
Cell Cycle Analysis
This experiment determines the effect of the inhibitor on cell cycle progression.
Experimental Protocol (Flow Cytometry):
-
Cell Treatment: Cells are treated with the HDAC inhibitor for a specific duration.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. HDAC inhibitors often cause cell cycle arrest at the G1 or G2/M phase.[1][11]
Apoptosis Assays
These assays are used to determine if the inhibitor induces programmed cell death.
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the HDAC inhibitor.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors impact a multitude of signaling pathways that are critical for cancer cell survival and proliferation.
p53 Signaling Pathway
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is modulated by acetylation. HDAC1 and HDAC2 can deacetylate p53, leading to its degradation.[5][11] HDAC inhibitors, by preventing p53 deacetylation, can lead to its stabilization and activation, resulting in the transcription of target genes like p21 (a cell cycle inhibitor) and pro-apoptotic proteins.[1][5]
Caption: p53 pathway activation by HDAC inhibitors.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. The activity of NF-κB is also regulated by acetylation. HDAC3 has been shown to deacetylate the p65 subunit of NF-κB, which can modulate its transcriptional activity. HDAC inhibitors can interfere with this process, leading to altered expression of NF-κB target genes.
Caption: Modulation of the NF-κB pathway by HDAC inhibitors.
Experimental Workflow for a Novel HDAC Inhibitor
The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel HDAC inhibitor.
Caption: In vitro experimental workflow for HDAC inhibitors.
Conclusion
The in vitro evaluation of novel HDAC inhibitors is a multi-faceted process that provides crucial insights into their therapeutic potential. By systematically assessing their enzymatic and cellular activities, researchers can elucidate their mechanisms of action and identify the most promising candidates for further preclinical and clinical development. The experimental protocols and conceptual frameworks outlined in this guide serve as a foundational resource for professionals in the field of drug discovery and development.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36 and Non-Histone Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-36, also identified as compound 23g, is a potent, orally active histone deacetylase (HDAC) inhibitor with significant selectivity for HDAC6. This technical guide provides a comprehensive overview of this compound, focusing on its impact on non-histone protein acetylation and its potential as a therapeutic agent, particularly in breast cancer. This document details the inhibitor's biological activities, including the induction of apoptosis and autophagy and the suppression of cell migration. It also provides in-depth experimental protocols and summarizes key quantitative data to support further research and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] While histone deacetylation and its effect on chromatin structure are well-studied, the modulation of non-histone protein acetylation is an increasingly important area of research, revealing new avenues for therapeutic intervention in various diseases, including cancer.[2]
Non-histone protein acetylation affects a wide array of cellular processes, including protein stability, protein-protein interactions, and enzymatic activity.[1] Key non-histone proteins regulated by acetylation include the tumor suppressor p53, the cytoskeletal protein α-tubulin, and the molecular chaperone HSP90.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer drugs.
This compound has emerged as a selective inhibitor of HDAC6, an isoform primarily localized in the cytoplasm and known to have a significant role in deacetylating non-histone proteins.[3][4] This guide will explore the specific effects of this compound on non-histone protein targets and the resulting downstream cellular signaling pathways.
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified across various assays. The following tables summarize this key data.
Table 1: this compound Inhibitory Activity against HDAC Isoforms [3]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 86.93 |
| HDAC3 | 79.17 |
| HDAC6 | 11.68 |
| HDAC5 | >1000 |
| HDAC7 | >1000 |
| HDAC11 | >1000 |
Table 2: Anti-proliferative Activity of this compound [3]
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| MDA-MB-231 | MTT | 48 hours | 1.155 |
| MDA-MB-231 | MTT | 96 hours | 1.32 ± 0.13 |
Mechanism of Action: Non-Histone Protein Acetylation
This compound exerts its biological effects primarily through the inhibition of HDAC6, leading to the hyperacetylation of its non-histone protein substrates. The most well-characterized of these are α-tubulin and Heat Shock Protein 90 (HSP90).
Acetylation of α-Tubulin
Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and has been shown to inhibit cancer cell migration.[3]
Acetylation of HSP90
HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Acetylation of HSP90, induced by this compound, disrupts its chaperone function, leading to the degradation of its client proteins and promoting apoptosis.[3]
Signaling Pathways Modulated by this compound
The hyperacetylation of non-histone proteins by this compound triggers a cascade of downstream signaling events, culminating in apoptosis, autophagy, and inhibition of cell migration.
Apoptosis Induction
This compound induces mitochondrial-dependent apoptosis in MDA-MB-231 breast cancer cells. This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including the cleavage of caspase-3, caspase-8, and caspase-9.[3]
Caption: this compound induced apoptotic signaling pathway.
Autophagy Induction
This compound also triggers autophagy in cancer cells. This is evidenced by an increase in the expression of Beclin1 and the conversion of LC3-I to LC3-II, key markers of autophagosome formation. Concurrently, the level of SQSTM1/p62, a protein degraded during autophagy, is decreased.[3]
Caption: this compound induced autophagy signaling pathway.
Inhibition of Cell Migration
The anti-migratory effects of this compound are associated with changes in the expression of key proteins involved in cell adhesion and invasion. Treatment with this compound leads to an increase in the expression of the epithelial marker E-cadherin and a decrease in the expression of the matrix metalloproteinase MMP-2.[3]
Caption: this compound mediated inhibition of cell migration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Line: Human breast cancer cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
HDAC Enzyme Inhibition Assay
-
Principle: A fluorometric assay is used to measure the activity of HDAC isoforms in the presence of this compound.
-
Procedure:
-
Recombinant human HDAC enzymes (HDAC1, 3, 5, 6, 7, 11) are incubated with varying concentrations of this compound.
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for 48 or 96 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
MDA-MB-231 cells are treated with this compound for 24 hours.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against acetylated α-tubulin, α-tubulin, acetylated HSP90, HSP90, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, E-cadherin, MMP-2, Beclin1, LC3, and p62.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin is used as a loading control.
-
References
An In-depth Technical Guide on the Effect of Histone Deacetylase (HDAC) Inhibitors on Chromatin Structure
Core Principles of HDAC Inhibition and Chromatin Remodeling
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] They catalyze the removal of acetyl groups from lysine residues on histone tails.[4][5] This deacetylation increases the positive charge of histones, strengthening their interaction with the negatively charged DNA backbone.[4][5] The result is a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression.[4]
HDAC inhibitors (HDACis) are small molecules that block the enzymatic activity of HDACs.[6][7] By inhibiting deacetylation, HDACis lead to an accumulation of acetylated histones (hyperacetylation).[1][8] This neutralizes the positive charge on histone tails, weakening the histone-DNA interaction and leading to a more relaxed chromatin conformation called euchromatin.[4][5] This "open" chromatin state allows transcription factors and RNA polymerase greater access to DNA, thereby promoting gene expression.[4]
The general mechanism of action of HDAC inhibitors on chromatin structure is a cornerstone of their therapeutic potential, particularly in oncology.[3][9][10] By reactivating the expression of silenced tumor suppressor genes, HDACis can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][10]
Below is a diagram illustrating the fundamental signaling pathway affected by HDAC inhibitors.
Caption: Mechanism of HDAC inhibition on chromatin structure.
Quantitative Effects of HDAC Inhibitors on Cellular Processes
The following tables summarize quantitative data from studies on well-characterized HDAC inhibitors, demonstrating their impact on histone acetylation, gene expression, and cancer cell viability.
Table 1: Effect of HDAC Inhibitors on Histone Acetylation
| HDAC Inhibitor | Cell Line | Concentration | Time (hours) | Fold Increase in Acetylated Histone H3 | Reference |
| Vorinostat (SAHA) | Leukemia Cells | 1 µM | 2 | >2 | [4] |
| Panobinostat | Melanoma Cells | 12 nM | 2 | Significant Increase | [4] |
| MS-275 | Leukemia Cells | 1 µM | 2 | >2 | [4] |
| AR-42 | LNCaP Prostate Cancer | 500 nM | 24 | Significant Increase in H3K4me3 | [11] |
Table 2: Modulation of Gene Expression by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Target Gene | Effect on Expression | Fold Change | Reference |
| Vorinostat (SAHA) | A2780 Ovarian Cancer | p21WAF1/CIP1 | Upregulation | Not specified | [8] |
| Panobinostat | Melanoma Cells | PD-L1 | Upregulation | Dose-dependent increase | [4] |
| Panobinostat | Melanoma Cells | PD-L2 | Upregulation | Dose-dependent increase | [4] |
| MS-275 | Prostate Cancer Cells | KLF4, E-cadherin | Upregulation | Not specified | [11] |
Table 3: Impact of HDAC Inhibitors on Cancer Cell Viability
| HDAC Inhibitor | Cell Line | IC50 | Effect | Reference |
| Panobinostat | Human Melanoma | ~12 nM | Decreased Growth/Viability | [4] |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma | Not specified | Induces cell death | [9] |
| Romidepsin | Cutaneous T-cell Lymphoma | Not specified | Induces cell death | [9] |
| Belinostat | Peripheral T-cell Lymphoma | Not specified | Induces cell death | [9] |
Detailed Experimental Protocols
This section outlines common methodologies used to assess the impact of HDAC inhibitors on chromatin structure and cellular function.
Western Blot for Histone Acetylation
Objective: To quantify the global changes in histone acetylation levels following treatment with an HDAC inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with the HDAC inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Histone Extraction: Harvest cells and isolate the nuclear fraction. Extract histones using an acid extraction protocol (e.g., with 0.2 M HCl or H2SO4).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of histone proteins on a polyacrylamide gel (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone protein (e.g., anti-Histone H3).
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the specific genomic loci where changes in histone acetylation occur.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the HDAC inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for an acetylated histone mark. Include a negative control with a non-specific IgG antibody.
-
Add protein A/G beads to precipitate the antibody-histone-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
The following diagram illustrates a typical experimental workflow for evaluating a novel HDAC inhibitor.
Caption: Experimental workflow for a novel HDAC inhibitor.
Concluding Remarks
HDAC inhibitors represent a significant class of epigenetic drugs with profound effects on chromatin structure and gene expression.[9] Their ability to induce a more open and transcriptionally active chromatin state underlies their utility in cancer therapy.[1][10] The methodologies described provide a robust framework for the continued investigation of novel HDAC inhibitors and their precise mechanisms of action. Further research into the specificity of different HDAC inhibitors for various HDAC isoforms will be crucial for developing more targeted and effective therapeutic strategies.
References
- 1. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jebms.org [jebms.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Hdac-IN-36, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Compound Information
This compound is a novel small molecule inhibitor of histone deacetylase 6. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2482992-54-9 |
| Molecular Formula | C29H39N5O5 |
| Molecular Weight | 537.65 g/mol |
Quantitative Biological Data
This compound exhibits high potency and selectivity for HDAC6. The following table summarizes its inhibitory activity and pharmacokinetic parameters.
| Parameter | Value | Species/Cell Line |
| HDAC6 IC50 | 11.68 nM[1] | |
| T1/2 | 1.24 h[1] | Beagle |
Mechanism of Action
This compound exerts its anti-tumor effects through the selective inhibition of HDAC6, leading to the induction of apoptosis and autophagy, and the suppression of cell migration.
Apoptosis Induction
The inhibition of HDAC6 by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases, including caspase-3, -8, and -9, ultimately resulting in programmed cell death.
This compound induced apoptotic pathway.
Autophagy Induction
This compound also stimulates autophagy, a cellular self-degradation process. This is evidenced by the increased expression of key autophagy-related proteins Beclin1 and LC3II, and the decreased expression of SQSTM1/p62, a protein that is degraded during autophagy.
This compound induced autophagy pathway.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound, based on standard laboratory procedures.
Western Blot Analysis
This protocol is for the detection of protein expression levels in cell lysates.
-
Cell Lysis: Treat MDA-MB-231 cells with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-α-Tubulin, acetyl-HSP90, Bax, Bcl-2, Caspase-3, Beclin1, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Antiproliferative Assay
This assay measures the effect of this compound on cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Zebrafish Xenograft Model
This protocol describes an in vivo model to assess the anti-tumor activity of this compound.
-
Cell Preparation: Label MDA-MB-231 cells with a fluorescent dye.
-
Microinjection: Inject the fluorescently labeled cells into the yolk sac of 2-day-old zebrafish larvae.
-
Compound Treatment: Add this compound to the zebrafish water at various concentrations.
-
Tumor Growth Monitoring: Monitor tumor growth and metastasis over several days using fluorescence microscopy.
-
Data Analysis: Quantify the tumor size and metastatic dissemination in treated versus control groups.
Logical Workflow for Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor like this compound.
Preclinical evaluation workflow for this compound.
References
Initial Toxicity Screening of Hdac-IN-36: A Technical Guide
Disclaimer: No public data exists for a compound specifically named "Hdac-IN-36." This document provides a representative overview of an initial toxicity screening for a hypothetical novel Histone Deacetylase (HDAC) inhibitor, synthesized from established knowledge of the toxicity profiles of the broader class of HDAC inhibitors. The data and protocols presented herein are illustrative and intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their potential in oncology.[1][2][3] By modulating the acetylation status of histones and other non-histone proteins, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] However, as with any novel therapeutic agent, a thorough initial toxicity screening is paramount to characterize the safety profile and determine a safe therapeutic window. This guide outlines the core components of a preclinical toxicity assessment for a novel HDAC inhibitor, designated here as this compound.
The common toxicity profile for HDAC inhibitors includes hematologic effects such as thrombocytopenia and neutropenia, as well as non-hematologic side effects like fatigue, anorexia, and gastrointestinal issues.[1][5][6] Some HDAC inhibitors have also been associated with cardiac effects, including ST-T segment abnormalities and QTc interval prolongation.[7] The initial screening, therefore, focuses on a battery of in vitro and in vivo assays to identify potential liabilities across these and other organ systems.
In Vitro Toxicity Assessment
The initial phase of toxicity screening involves a series of in vitro assays to determine the cytotoxic and genotoxic potential of this compound.
Cytotoxicity Profile
The cytotoxic effect of this compound was evaluated against a panel of human cell lines, including both cancerous and non-cancerous lines, to assess for tumor cell selectivity.
Table 1: In Vitro Cytotoxicity of this compound (IC50, µM) after 72h Exposure
| Cell Line | Cell Type | IC50 (µM) |
| HT29 | Human Colorectal Adenocarcinoma | 0.8 |
| A549 | Human Lung Carcinoma | 1.2 |
| MCF7 | Human Breast Adenocarcinoma | 1.5 |
| PC3 | Human Prostate Adenocarcinoma | 0.9 |
| HEK293 | Human Embryonic Kidney | > 50 |
| NHDF | Normal Human Dermal Fibroblasts | > 50 |
Genotoxicity Assessment
Genotoxicity was assessed to determine the potential of this compound to induce genetic mutations or chromosomal damage. While some HDAC inhibitors have raised concerns about their genotoxic potential, many have been found to be non-mutagenic in standard assays.[8]
Table 2: Summary of Genotoxicity Assays for this compound
| Assay | Test System | Concentration Range | Result |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | 0.1 - 100 µM | Negative |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 0.1 - 10 µM | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | 0.1 - 10 µM | Negative |
In Vivo Toxicity Assessment
Following in vitro characterization, in vivo studies in rodent models are conducted to evaluate the systemic toxicity and identify potential target organs.
Acute Toxicity Study
An acute toxicity study was performed in mice to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects.
Table 3: Acute Toxicity of this compound in Mice (Single Intravenous Dose)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 10 | 6 (3M, 3F) | 0/6 | No observable adverse effects |
| 30 | 6 (3M, 3F) | 0/6 | Lethargy, ruffled fur (resolved within 24h) |
| 100 | 6 (3M, 3F) | 2/6 | Severe lethargy, ataxia, weight loss |
Repeat-Dose Toxicity Study (7-Day)
A 7-day repeat-dose study was conducted in rats to assess the cumulative toxicity and to inform dose selection for longer-term studies.
Table 4: Summary of 7-Day Repeat-Dose Toxicity of this compound in Rats (IV)
| Parameter | Control | 5 mg/kg/day | 15 mg/kg/day | 45 mg/kg/day |
| Hematology | ||||
| Platelets (10^9/L) | 850 ± 75 | 830 ± 60 | 650 ± 55 | 420 ± 40** |
| Neutrophils (10^9/L) | 2.5 ± 0.5 | 2.4 ± 0.6 | 1.8 ± 0.4 | 1.1 ± 0.3 |
| Clinical Chemistry | ||||
| ALT (U/L) | 40 ± 8 | 42 ± 10 | 45 ± 9 | 55 ± 12 |
| AST (U/L) | 110 ± 20 | 115 ± 25 | 120 ± 22 | 135 ± 30 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Body Weight Change (%) | +5.2% | +4.8% | +1.5%* | -2.3% |
| *p < 0.05, **p < 0.01 vs. Control |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
In Vivo Acute Toxicity Study
-
Animal Model: Use healthy, young adult CD-1 mice, acclimatized for at least one week.
-
Dose Administration: Administer a single intravenous (IV) dose of this compound at escalating concentrations.
-
Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for clinical signs of toxicity and mortality.
-
Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Signaling Pathways and Mechanisms of Toxicity
HDAC inhibitors exert their effects by altering the acetylation of numerous proteins, which can impact various signaling pathways. The diagram below illustrates the general mechanism of action leading to anti-tumor effects and potential toxicities.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Target Validation of Novel HDAC Inhibitors in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of novel histone deacetylase (HDAC) inhibitors in cancer cell lines. Due to the limited public information on a specific molecule designated "Hdac-IN-36," this document will serve as a generalized framework, using the placeholder "Hdac-IN-X" to represent a novel investigational HDAC inhibitor. The protocols and data presented are based on established knowledge and common practices in the field of HDAC inhibitor research and development.
Introduction to Histone Deacetylases (HDACs) and Their Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4][5] In many cancers, HDACs are overexpressed or aberrantly recruited to oncogenic transcription factors, resulting in the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[6][7][8]
HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of HDACs, leading to the hyperacetylation of histones and a more open chromatin state.[3] This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in crucial cellular processes, and the inhibition of these actions also contributes to the anti-tumor effects of HDACis.[6][9][10] Several HDAC inhibitors, such as Vorinostat and Romidepsin, have been approved for the treatment of certain hematological malignancies, and many others are in clinical development for both solid and hematological cancers.[1]
The validation of a novel HDAC inhibitor like Hdac-IN-X involves a series of in vitro experiments to confirm its mechanism of action, evaluate its potency and selectivity, and characterize its anti-cancer effects in relevant cancer cell line models.
Target Validation Workflow for a Novel HDAC Inhibitor (Hdac-IN-X)
The following sections outline a typical workflow for the preclinical validation of a novel HDAC inhibitor.
Biochemical Assays: Determining Potency and Selectivity
The initial step in characterizing a new HDACi is to determine its inhibitory activity against a panel of recombinant human HDAC enzymes. This provides crucial information about the compound's potency and its selectivity profile across the different HDAC classes.
Table 1: Hypothetical IC50 Values of Hdac-IN-X Against a Panel of Human HDAC Isoforms
| HDAC Isoform | Class | Hdac-IN-X IC50 (nM) |
| HDAC1 | I | 5 |
| HDAC2 | I | 8 |
| HDAC3 | I | 15 |
| HDAC8 | I | 550 |
| HDAC4 | IIa | >10,000 |
| HDAC5 | IIa | >10,000 |
| HDAC7 | IIa | >10,000 |
| HDAC9 | IIa | >10,000 |
| HDAC6 | IIb | 25 |
| HDAC10 | IIb | 800 |
| HDAC11 | IV | >10,000 |
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorogenic)
A detailed protocol for a fluorometric HDAC activity assay can be found in the "Experimental Protocols" section below. This assay measures the ability of the inhibitor to prevent the deacetylation of a fluorogenic substrate by a specific recombinant HDAC enzyme.
Cell-Based Assays: Assessing Anti-Cancer Activity
The next step is to evaluate the effect of the novel HDACi on the growth and survival of a panel of cancer cell lines.
Table 2: Hypothetical GI50 Values of Hdac-IN-X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hdac-IN-X GI50 (µM) |
| HCT116 | Colon Cancer | 0.5 |
| SW620 | Colon Cancer | 1.2 |
| A549 | Non-Small Cell Lung Cancer | 2.5 |
| H1299 | Non-Small Cell Lung Cancer | 3.1 |
| MCF-7 | Breast Cancer | 0.8 |
| MDA-MB-231 | Breast Cancer | 1.5 |
| Jurkat | T-cell Leukemia | 0.1 |
| K562 | Chronic Myeloid Leukemia | 0.3 |
Experimental Protocol: Cell Proliferation (MTT) Assay
A detailed protocol for the MTT assay to determine the half-maximal growth inhibitory concentration (GI50) is provided in the "Experimental Protocols" section.
Target Engagement and Mechanism of Action in Cells
To confirm that the observed anti-proliferative effects are due to the inhibition of HDACs, it is essential to measure target engagement within the cancer cells. This is typically done by assessing the acetylation status of histones and other known HDAC substrates.
Western Blot Analysis:
Treatment of cancer cells with an effective HDACi should lead to a dose-dependent increase in the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin (a substrate of HDAC6).[4]
Experimental Protocol: Western Blotting for Acetylated Proteins
A detailed protocol for Western blotting can be found in the "Experimental Protocols" section.
Elucidating the Cellular Consequences of HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][3][11]
Cell Cycle Analysis:
Flow cytometry analysis of propidium iodide (PI) stained cells can reveal the distribution of cells in different phases of the cell cycle. HDAC inhibitors often cause an accumulation of cells in the G1 or G2/M phase.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a common outcome of HDACi treatment in cancer cells.[6][7] This can be quantified using assays such as Annexin V/PI staining followed by flow cytometry.
Experimental Protocols: Cell Cycle and Apoptosis Assays
Detailed protocols for these flow cytometry-based assays are provided in the "Experimental Protocols" section.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors can influence a multitude of signaling pathways that are critical for cancer cell survival and proliferation. The diagrams below illustrate some of the key pathways affected by HDAC inhibition.
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cgtlive.com [cgtlive.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36: A Potent Histone Deacetylase Inhibitor for Breast Cancer Research
An In-depth Technical Guide on the Mechanism and Effects of Hdac-IN-36 on Gene Transcription
Introduction
This compound, also identified as compound 23g, is a potent, orally active histone deacetylase (HDAC) inhibitor with significant anti-tumor and anti-metastatic properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action on gene transcription, its effects on cellular signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly breast cancer.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and the activation of oncogenic pathways. HDAC inhibitors, such as this compound, counteract this by promoting histone hyperacetylation, which leads to a more relaxed chromatin state and the re-expression of silenced genes, ultimately inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative effects on the MDA-MB-231 human breast cancer cell line.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 86.93 |
| HDAC3 | 79.17 |
| HDAC5 | >1000 |
| HDAC6 | 11.68 |
| HDAC7 | >1000 |
| HDAC11 | >1000 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| MDA-MB-231 | MTT Assay | 48 hours | 1.155 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways, primarily by inducing histone and non-histone protein hyperacetylation. This leads to changes in gene expression that favor apoptosis, autophagy, and the suppression of cell migration.
Effect on Gene Transcription
The primary mechanism of this compound is the inhibition of HDAC enzymes, particularly HDAC6. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and facilitates the transcription of genes that can suppress tumor growth. While specific gene expression profiling data for this compound is not extensively available in the public domain, its downstream effects on key cellular processes indicate a significant impact on the transcriptional landscape of cancer cells.
Signaling Pathways Modulated by this compound
-
Apoptosis: this compound induces mitochondrial-dependent apoptosis. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including the cleavage of caspase-3, caspase-8, and caspase-9, ultimately resulting in programmed cell death.[1]
-
Autophagy: The inhibitor also triggers autophagy in MDA-MB-231 cells. This is evidenced by an increase in the expression of Beclin1 and the conversion of LC3-I to LC3-II, key markers of autophagosome formation. Concurrently, the expression of SQSTM1/p62, a protein that is degraded during autophagy, is decreased.[1]
-
Cell Migration: this compound effectively suppresses the migration of MDA-MB-231 cells. This is associated with an increased expression of the epithelial marker E-cadherin and a decreased expression of the matrix metalloproteinase MMP-2, an enzyme crucial for extracellular matrix degradation and cell invasion.[1]
-
Acetylation of Non-Histone Proteins: this compound promotes the acetylation of non-histone proteins such as α-Tubulin and HSP90.[1] Hyperacetylation of α-tubulin can affect microtubule stability and dynamics, while the acetylation of HSP90 can disrupt its chaperone function, leading to the degradation of client proteins that are often crucial for cancer cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
HDAC Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of a compound against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Materials:
-
MDA-MB-231 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated α-Tubulin, acetylated HSP90, Bax, Bcl-2, cleaved caspases, E-cadherin, MMP-2, Beclin1, LC3, p62, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in breast cancer cells.
Experimental Workflow
Caption: Workflow for evaluating this compound's in vitro effects.
Conclusion
This compound is a promising histone deacetylase inhibitor with potent anti-cancer activity in breast cancer models. Its ability to induce apoptosis and autophagy while suppressing cell migration highlights its potential as a therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of HDAC inhibition in cancer and for the further development of novel epigenetic therapies. Further studies are warranted to fully elucidate the complete gene expression profile modulated by this compound and to explore its efficacy in a broader range of cancer types.
References
Methodological & Application
Application Notes and Protocols: Dissolving HDAC-IN-36 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This modulation of acetylation plays a crucial role in the epigenetic regulation of gene expression. Consequently, HDAC inhibitors are widely investigated for their therapeutic potential in various diseases, particularly cancer. HDAC-IN-36 is a potent inhibitor of HDACs. Due to the hydrophobic nature of many HDAC inhibitors, proper dissolution is critical for accurate and reproducible results in cell-based assays.
This document provides detailed protocols for the dissolution of this compound for in vitro cell culture experiments. It includes information on solvent selection, preparation of stock solutions, and safe working concentrations for cell-based assays.
Chemical Properties and Solubility
A summary of the relevant chemical and physical properties of a representative HDAC inhibitor, similar in characteristics to this compound, is provided below. It is crucial to note that the solubility of specific HDAC inhibitors can vary.
| Property | Value | Reference |
| Molecular Formula | C24H29N5O | |
| Molecular Weight | 403.52 g/mol | |
| Solubility in DMSO | ≥ 31 mg/mL | |
| Recommended Storage | 2-8°C |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Complete growth medium (cell culture medium supplemented with fetal bovine serum and antibiotics)
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for cell culture experiments.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4035 mg of this compound (based on a molecular weight of 403.52 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 0.4035 mg, this would be 100 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
-
Preparation of Working Solutions for Cell Culture
It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[1] Many cell lines can tolerate up to 1% DMSO, but it is highly recommended to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line.[1][2][3] A common practice is to keep the final DMSO concentration at or below 0.1%.[2][3][4]
-
Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows for the assessment of any effects of the solvent on the cells.
Example Dilution for a Final Concentration of 10 µM:
To treat cells in a 6-well plate with a final volume of 2 mL per well at a final concentration of 10 µM this compound:
-
Prepare an intermediate dilution of the 10 mM stock solution. For instance, dilute the stock 1:100 in cell culture medium to get a 100 µM solution.
-
Add 200 µL of the 100 µM intermediate solution to 1.8 mL of complete growth medium in the well. This will result in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.
Signaling Pathways and Cellular Effects
HDAC inhibitors, including this compound, exert their effects by preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn alters various cellular processes.
-
Chromatin Remodeling and Gene Transcription: Hyperacetylation of histones leads to a more open chromatin structure, making DNA more accessible to transcription factors and promoting the expression of certain genes, including tumor suppressor genes.
-
Non-Histone Protein Regulation: Many non-histone proteins are also targets of HDACs. The acetylation status of these proteins can affect their stability, localization, and activity. For example, the tumor suppressor protein p53 is activated upon acetylation.
-
Cell Cycle Arrest and Apoptosis: HDAC inhibitors can induce cell cycle arrest at the G1/S or G2/M phase and promote apoptosis (programmed cell death) in cancer cells.[5]
-
Angiogenesis Inhibition: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, a process crucial for tumor growth.
Below is a simplified representation of the general mechanism of action of HDAC inhibitors.
Caption: General mechanism of this compound action.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.
Caption: Workflow for preparing this compound for cell culture.
Conclusion and Recommendations
The proper dissolution and handling of this compound are paramount for obtaining reliable and reproducible data in cell culture-based research. The use of DMSO as a solvent is standard for many hydrophobic compounds, including numerous HDAC inhibitors. However, researchers must be diligent in controlling the final DMSO concentration in their experiments to avoid solvent-induced cytotoxicity. It is strongly recommended to establish the maximum tolerated DMSO concentration for each cell line used. By following the detailed protocols and guidelines presented in these application notes, researchers can confidently prepare this compound for their cell culture studies and contribute to the growing body of knowledge on the therapeutic potential of HDAC inhibition.
References
Application Notes and Protocols for Hdac-IN-36 Treatment in Apoptosis Induction
A Note to Researchers: Extensive literature searches did not yield specific information on a compound designated "Hdac-IN-36." The following application notes and protocols are based on the well-established mechanisms of action of general Histone Deacetylase (HDAC) inhibitors in inducing apoptosis. The provided experimental details are derived from studies on commonly used HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA). Researchers should adapt these protocols based on the specific characteristics of their HDAC inhibitor of interest.
Introduction to HDAC Inhibitors and Apoptosis
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation alters chromatin structure and gene expression, ultimately triggering various cellular responses, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][2][3][4] HDAC inhibitors have shown significant promise as anti-cancer agents due to their ability to selectively induce apoptosis in transformed cells.[2][4][5]
Apoptosis induction by HDAC inhibitors is a complex process involving multiple signaling pathways. These can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data observed when treating cancer cell lines with HDAC inhibitors to induce apoptosis. The specific values are illustrative and can vary significantly depending on the cell line, the specific HDAC inhibitor used, its concentration, and the treatment duration.
Table 1: Time-Dependent Induction of Apoptosis
| Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| 0 | Baseline (~5%) | 1.0 |
| 12 | 15 - 25% | 2.5 - 4.0 |
| 24 | 30 - 50% | 5.0 - 8.0 |
| 48 | 50 - 75% | 8.0 - 12.0 |
| 72 | > 70% | > 10.0 |
Table 2: Dose-Dependent Effect on Apoptosis (48-hour treatment)
| HDAC Inhibitor Concentration | Percentage of Apoptotic Cells (Annexin V Positive) | IC50 (µM) |
| Vehicle Control (e.g., DMSO) | ~5% | - |
| 0.1 µM | 10 - 20% | Varies |
| 1 µM | 30 - 60% | Varies |
| 10 µM | > 60% | Varies |
Signaling Pathways in HDACi-Induced Apoptosis
HDAC inhibitors modulate a complex network of signaling pathways to induce apoptosis. A simplified representation of these interactions is provided below.
Caption: Signaling pathways activated by HDAC inhibitors to induce apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess apoptosis induction by an HDAC inhibitor.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cancer cells with an HDAC inhibitor.
Caption: General workflow for cell treatment with an HDAC inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
HDAC inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Preparation of Treatment Solutions:
-
On the day of treatment, prepare fresh serial dilutions of the HDAC inhibitor in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the HDAC inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment durations (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. Proceed immediately to downstream analysis.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol describes the use of flow cytometry to quantify apoptotic and necrotic cells.
Procedure:
-
Cell Preparation:
-
Harvest approximately 1-5 x 10^5 cells per sample as described in Protocol 1.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 3: Caspase-Glo® 3/7 Assay for Caspase Activity
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well white-walled plate at an appropriate density.
-
-
Treatment:
-
Treat cells with the HDAC inhibitor as described in Protocol 1. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds. . Incubate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample in a plate-reading luminometer.
-
The luminescence is proportional to the amount of caspase activity.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Analysis of Histone Acetylation Following Hdac-IN-36 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.[1][2][3] The acetylation status of histones is critical for chromatin remodeling; hyperacetylation is generally associated with a more open chromatin structure and increased gene transcription.[1][2][3] HDAC inhibitors (HDACis) are a promising class of therapeutic agents, particularly in oncology, that function by preventing the deacetylation of histones, leading to an accumulation of acetylated histones and subsequent cell cycle arrest and apoptosis in cancer cells.[1][4] Hdac-IN-36 is a novel HDAC inhibitor. This document provides a detailed protocol for the analysis of histone acetylation levels in cultured cells treated with this compound using Western blotting.
Signaling Pathway of HDAC Inhibition
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) work in opposition to control the level of histone acetylation. HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure.[3] HDACs, conversely, remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[1][2] this compound, as an HDAC inhibitor, blocks the action of HDACs. This inhibition leads to a build-up of acetylated histones (hyperacetylation), which alters gene expression and can induce cellular responses such as differentiation and apoptosis.[1][4]
Caption: Signaling pathway of this compound action.
Experimental Protocol: Western Blot for Histone Acetylation
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing the levels of histone acetylation by Western blot.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane (0.45 µm pore size)[5]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pan-acetyl-Histone H3 (e.g., 1:1000-1:5000 dilution)[6]
-
Mouse or Rabbit anti-Histone H3 (total) (as a loading control)
-
Mouse anti-beta-Actin (as a loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control like total Histone H3 or beta-Actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding loading control band.
-
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on histone H3 acetylation. The data is normalized to the total Histone H3 loading control and expressed as a fold change relative to the vehicle control.
| This compound (µM) | Acetyl-Histone H3 (Normalized Intensity) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.00 | 1.0 |
| 1 | 1.85 | 1.9 |
| 5 | 3.20 | 3.2 |
| 10 | 4.50 | 4.5 |
| 25 | 4.65 | 4.7 |
| 50 | 4.75 | 4.8 |
Note: This data is for illustrative purposes only. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Histone H3ac (pan-acetyl) antibody (pAb) | Proteintech [ptglab.com]
- 7. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
Application Notes and Protocols for HDAC Inhibitors in Neurological Disorder Models
Disclaimer: Information regarding the specific compound "Hdac-IN-36" is not available in the public domain. The following application notes and protocols are based on the established use of other well-characterized Histone Deacetylase (HDAC) inhibitors in preclinical models of neurological disorders. These examples are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the principles and methodologies for applying HDAC inhibitors in this context.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] In neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, dysregulation of HDAC activity is often observed, leading to aberrant gene expression and contributing to disease pathology.[3] HDAC inhibitors (HDACis) have emerged as a promising therapeutic strategy to counteract these effects by restoring histone acetylation, promoting the expression of neuroprotective genes, and enhancing neuronal function.[1][3] This document provides an overview of the application of selective HDAC inhibitors in various neurological disorder models.
Mechanism of Action
HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on histone tails and other proteins. This leads to an increase in histone acetylation, which relaxes the chromatin structure and allows for the transcription of genes involved in neuroprotection, synaptic plasticity, and cognitive function.[1][3] The therapeutic effects of HDAC inhibitors in neurological disorders are believed to be mediated through multiple mechanisms, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), reduction of neuroinflammation, and clearance of toxic protein aggregates.[1]
Figure 1. General mechanism of action of HDAC inhibitors in promoting neuroprotection.
Application in Alzheimer's Disease Models
In Alzheimer's disease (AD) models, HDAC inhibitors have been shown to ameliorate cognitive deficits and reduce the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau, the pathological hallmarks of AD.[4]
Quantitative Data Summary
| HDAC Inhibitor | Model System | Concentration/Dose | Key Findings | Reference |
| RGFP-966 | 3xTg-AD Mice | 3 and 10 mg/kg | Reversed pathological tau phosphorylation, decreased Aβ1-42 levels, and improved spatial learning and memory. | [4][5] |
| RGFP-966 | HEK-293 cells with APP mutation | 10 µM | Increased BDNF expression, decreased tau phosphorylation and Aβ1-42 accumulation. | [4] |
Experimental Protocol: In Vivo Treatment of 3xTg-AD Mice with RGFP-966
This protocol is based on studies investigating the effects of the selective HDAC3 inhibitor RGFP-966 in a transgenic mouse model of Alzheimer's disease.[4][5]
Figure 2. Experimental workflow for in vivo testing of an HDAC inhibitor in an AD mouse model.
Materials:
-
3xTg-AD mice
-
RGFP-966 (HDAC3 inhibitor)
-
Vehicle control (e.g., DMSO/saline solution)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Morris Water Maze apparatus
-
ELISA kits for Aβ1-42 and Neprilysin
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau)
-
Standard laboratory equipment for tissue processing and biochemical assays
Procedure:
-
Animal Dosing: Administer RGFP-966 at doses of 3 and 10 mg/kg or vehicle control to 3xTg-AD mice via intraperitoneal injection daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing: Following the treatment period, conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.
-
Tissue Collection: After behavioral testing, euthanize the animals and collect brain tissue and plasma samples.
-
Biochemical Analysis:
-
Western Blot: Prepare brain lysates and perform Western blotting to analyze the levels of phosphorylated and total tau.
-
ELISA: Use ELISA kits to quantify the levels of Aβ1-42 in brain homogenates and Neprilysin in plasma.
-
-
Data Analysis: Analyze the data to determine the effect of RGFP-966 treatment on cognitive function and AD-related pathologies.
Application in Parkinson's Disease Models
In Parkinson's disease (PD) models, HDAC inhibitors have shown neuroprotective effects, rescuing dopaminergic neurons from cell death and improving motor function.[6][7][8]
Quantitative Data Summary
| HDAC Inhibitor | Model System | Concentration/Dose | Key Findings | Reference |
| Entinostat | Rotenone-induced rat model of PD | 20 mg/kg | Improved motor and neurological function, attenuated α-synuclein levels, and increased tyrosine hydroxylase levels. | [7] |
| MS-275 | MPP+-induced zebrafish model of PD | Varies | Rescued the decrease in diencephalic tyrosine hydroxylase immunofluorescence and whole-larvae metabolic activity. | [9] |
| Tubastatin A | MPP+-induced zebrafish model of PD | Varies | Rescued the decrease in diencephalic tyrosine hydroxylase immunofluorescence and whole-larvae metabolic activity; ameliorated head-reflex impairment. | [9] |
Experimental Protocol: In Vitro Neuroprotection Assay in a Toxin-Induced PD Model
This protocol describes an in vitro assay to evaluate the neuroprotective effects of an HDAC inhibitor on a neuronal cell line treated with a neurotoxin that induces Parkinson's-like pathology.
Figure 3. Workflow for an in vitro neuroprotection assay in a Parkinson's disease model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
HDAC inhibitor of interest
-
Neurotoxin (e.g., MPP+ or 6-hydroxydopamine)
-
MTT assay kit for cell viability
-
Antibodies for Western blotting (e.g., anti-α-synuclein, anti-tyrosine hydroxylase)
-
Multi-well plates
-
Standard cell culture and laboratory equipment
Procedure:
-
Cell Seeding: Seed the neuronal cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the HDAC inhibitor for a specified period (e.g., 2-4 hours).
-
Toxin Treatment: Add the neurotoxin to the cell culture medium to induce cell death. Include control wells with no toxin and wells with toxin but no HDAC inhibitor.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assay: Perform an MTT assay to quantify cell viability in each treatment group.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins such as α-synuclein and tyrosine hydroxylase.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and analyze the changes in protein expression to determine the neuroprotective efficacy of the HDAC inhibitor.
Application in Huntington's Disease Models
In Huntington's disease (HD) models, HDAC inhibitors have been shown to improve motor deficits and reduce the neurotoxic effects of the mutant huntingtin protein.[10][11]
Quantitative Data Summary
There is a lack of specific quantitative data for a single, named HDAC inhibitor in the provided search results for Huntington's disease models. However, studies have shown that HDAC inhibitors, in general, can ameliorate HD-related phenotypes.
Experimental Protocol: In Vitro Model of Huntington's Disease using iPSCs
This protocol describes the use of induced pluripotent stem cells (iPSCs) derived from Huntington's disease patients to model the disease in vitro and test the efficacy of HDAC inhibitors.[12]
Figure 4. Workflow for testing HDAC inhibitors in an iPSC-based model of Huntington's disease.
Materials:
-
iPSC lines derived from HD patients and healthy controls
-
Specialized media and growth factors for neuronal differentiation
-
HDAC inhibitor of interest
-
Caspase activity assay kit
-
Microscope with imaging software for neurite outgrowth analysis
-
Antibodies for immunocytochemistry (e.g., anti-mutant Huntingtin)
-
Reagents for qRT-PCR
Procedure:
-
Neuronal Differentiation: Differentiate the HD-iPSCs and control iPSCs into medium spiny neurons (MSNs), the neuronal population most affected in HD.
-
HDAC Inhibitor Treatment: Treat the differentiated MSNs with the HDAC inhibitor at various concentrations.
-
Phenotypic Analysis:
-
Apoptosis: Measure caspase activity to assess the inhibitor's effect on neuronal survival.
-
Neurite Outgrowth: Image the neurons and quantify neurite length and branching to evaluate neuronal health.
-
Protein Aggregation: Use immunocytochemistry to visualize and quantify the aggregation of mutant Huntingtin protein.
-
-
Gene Expression Analysis: Extract RNA from the treated cells and perform qRT-PCR to measure the expression levels of genes known to be dysregulated in HD and those involved in neuroprotection.
-
Data Analysis: Compare the results from the HD-MSNs treated with the HDAC inhibitor to untreated HD-MSNs and control MSNs to determine the therapeutic potential of the compound.
Safety and Toxicity Considerations
While HDAC inhibitors show promise, it is crucial to consider their potential side effects. Common toxicities observed in clinical trials (primarily for oncology indications) include fatigue, nausea, and myelosuppression.[13] Some HDAC inhibitors have also been associated with cardiac effects, such as ECG changes.[13] Therefore, preclinical safety and toxicity studies are essential to determine a therapeutic window for any new HDAC inhibitor intended for use in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Research Portal [scholarship.miami.edu]
- 6. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Characterization of Human Huntington's Disease Cell Model from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Reprogramming to Model Huntington’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36: A Tool for Investigating T-cell Lymphoma
Application Note and Protocols
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of hematological malignancies with often aggressive clinical courses and limited treatment options. Epigenetic dysregulation, particularly aberrant histone deacetylase (HDAC) activity, is a key driver in the pathogenesis of TCL. HDAC inhibitors have emerged as a promising therapeutic class for these diseases, with several agents approved for clinical use. Hdac-IN-36 is a potent and orally active HDAC inhibitor with notable selectivity for HDAC6, a class IIb HDAC. While current research on this compound has focused on breast cancer, its mechanism of action suggests significant potential as a research tool for investigating the pathobiology of T-cell lymphoma and evaluating novel therapeutic strategies. This document provides an overview of this compound, its potential applications in TCL research, and detailed protocols for its use in key experiments.
This compound: Compound Profile
This compound is a small molecule inhibitor of histone deacetylases. Its inhibitory activity against various HDAC isoforms is summarized in the table below. The data highlights the compound's potent inhibition of HDAC6.
| Target | IC50 (nM) |
| HDAC6 | 11.68 |
| HDAC1 | 86.93 |
| HDAC3 | 79.17 |
| HDAC5 | >1000 |
| HDAC7 | >1000 |
| HDAC11 | >1000 |
Data sourced from commercially available information.
Mechanism of Action in T-cell Lymphoma
Histone deacetylases remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and altered gene expression.[1][2] In T-cell lymphoma, the overexpression and aberrant activity of certain HDACs contribute to oncogenesis by repressing tumor suppressor genes and promoting cell survival and proliferation.[3][4]
This compound's primary target, HDAC6, is a unique cytoplasmic deacetylase that regulates cell motility, protein degradation, and signaling pathways through its non-histone substrates, including α-tubulin and Hsp90. Inhibition of HDAC6 by this compound is expected to induce hyperacetylation of these substrates, leading to downstream anti-tumor effects such as apoptosis, cell cycle arrest, and inhibition of cell migration. In T-cell lymphoma, targeting HDAC6 may disrupt critical oncogenic pathways and enhance the immunogenicity of tumor cells.
Below is a diagram illustrating the proposed mechanism of action of this compound in T-cell lymphoma cells.
Caption: Proposed mechanism of this compound in T-cell Lymphoma.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on T-cell lymphoma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed T-cell lymphoma cells (e.g., Jurkat, HuT-78) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed T-cell lymphoma cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This technique is used to detect changes in protein expression and post-translational modifications.
Methodology:
-
Protein Extraction: Treat T-cell lymphoma cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-H3, anti-PARP, anti-caspase-3, anti-Bcl-2) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
Based on its known targets and the established roles of HDAC inhibitors, this compound is likely to modulate several key signaling pathways in T-cell lymphoma. The following diagram illustrates these potential interactions.
Caption: Potential signaling pathways affected by this compound.
Conclusion
This compound, with its potent and selective inhibition of HDAC6, represents a valuable tool for the preclinical investigation of T-cell lymphoma. The provided protocols offer a framework for characterizing its anti-tumor activities and elucidating its mechanism of action in this challenging disease. Further studies are warranted to fully explore the therapeutic potential of targeting HDAC6 with this compound in T-cell lymphoma.
References
Application Notes and Protocols for RGFP966 Administration in Animal Studies
A Representative Histone Deacetylase (HDAC) Inhibitor
Initial searches for "Hdac-IN-36" did not yield specific information on its use in animal studies. Therefore, these application notes and protocols focus on a well-characterized and selective HDAC3 inhibitor, RGFP966 , as a representative compound for this class of epigenetic modulators. RGFP966 has been extensively used in preclinical animal models to investigate its therapeutic potential in various disease contexts, including neurodegenerative disorders, cancer, and inflammatory conditions.
Overview and Mechanism of Action
RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), with a reported IC50 of 80 nM.[1] It exhibits significantly less activity against other HDAC isoforms at similar concentrations.[1] By inhibiting HDAC3, RGFP966 prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in histone acetylation, which relaxes chromatin structure and alters gene expression.
One of the key signaling pathways modulated by RGFP966 is the HDAC3/Nrf2 pathway .[2][3][4] Under pathological conditions such as surgical brain injury, HDAC3 expression can be upregulated, leading to the suppression of the Nrf2 pathway, a critical regulator of antioxidant responses.[4] RGFP966 administration inhibits HDAC3, leading to the activation and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2).[2][3] This cascade ultimately reduces oxidative stress and apoptosis, providing neuroprotective effects.[2][4]
Quantitative Data Summary
The following tables summarize the administration routes, dosages, and pharmacokinetic parameters of RGFP966 in various animal studies.
Table 1: RGFP966 Administration Protocols in Animal Studies
| Animal Model | Administration Route | Dosage (mg/kg) | Vehicle/Formulation | Study Focus | Reference |
| Mice | Intraperitoneal (IP) | 2, 6, 10 | 1 mg/mL RGFP966 in 5% DMSO in HPβCD | Optic Nerve Injury | [6] |
| Mice | Intraperitoneal (IP) | 10 | 1% DMSO | Traumatic Brain Injury | [5] |
| Rats | Intraperitoneal (IP) | 10 | 10% DMSO | Surgical Brain Injury | [2] |
| Rats | Subcutaneous (s.c.) | 10 | Not specified | Auditory Memory | [7] |
| Rats | Subcutaneous (s.c.) | 10 | Not specified | Cocaine Self-Administration | [8] |
| Mice | Not specified | 10, 25 | Not specified | Huntington's Disease | [9] |
| Mice | Not specified | 3, 10 | Not specified | Alzheimer's Disease | [10] |
Table 2: Pharmacokinetic Properties of RGFP966
| Parameter | Value | Animal Model | Administration | Reference |
| Brain Penetration | Yes | Rats | 10 mg/kg, s.c. | [1][7] |
| Cmax in Auditory Cortex | 415 ± 120 ng/g at 30 min; 1065 ± 163 ng/g at 75 min | Rats | 10 mg/kg, s.c. | [7] |
| Bioavailability in Retina | Peak at 1 hour (52.55 nmol/g) | Mice | 10 mg/kg, IP | [6] |
| Clearance from Retina | Cleared after 2 hours, undetectable at 24 hours | Mice | 10 mg/kg, IP | [6] |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol for Mice
This protocol is a synthesis of general IP injection guidelines and specific details from studies using RGFP966.[6][11]
Materials:
-
RGFP966
-
Vehicle (e.g., 5% DMSO in Hydroxypropyl-β-cyclodextrin (HPβCD) or 1% DMSO)
-
Sterile 1 mL syringes
-
25-30 gauge needles
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation of RGFP966 Solution:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse using an appropriate method, such as the three-finger restraint, ensuring the animal is secure but can breathe comfortably.[11]
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[11]
-
Using a new sterile needle for each animal, insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]
-
Gently aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Slowly inject the calculated volume of the RGFP966 solution. The injection volume should not exceed 10 µL/g of the mouse's body weight.[6]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Subcutaneous (s.c.) Injection Protocol for Rats
This protocol is based on studies utilizing subcutaneous administration of RGFP966 in rats.[7][8]
Materials:
-
RGFP966
-
Appropriate sterile vehicle
-
Sterile 1 mL syringes
-
23-25 gauge needles
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation of RGFP966 Solution:
-
Prepare the RGFP966 solution in a sterile vehicle suitable for subcutaneous injection.
-
Ensure the solution is at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat.
-
-
Injection Procedure:
-
Lift a fold of skin on the back of the rat, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to check for blood. If none is present, slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any adverse effects.
-
Visualizations
RGFP966 Mechanism of Action: The HDAC3/Nrf2 Signaling Pathway
Caption: RGFP966 inhibits HDAC3, leading to Nrf2 activation and reduced oxidative stress.
Experimental Workflow for In Vivo Administration of RGFP966
Caption: Workflow for the preparation and administration of RGFP966 in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RGFP966 exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HDAC3 Activity with RGFP966 Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a histone deacetylase 3 inhibitor on extinction and reinstatement of cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for ChIP-seq with Hdac-IN-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the effects of Hdac-IN-36, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor.
Introduction to this compound and its Mechanism of Action
This compound is an orally active and potent inhibitor of HDAC6 with an IC50 of 11.68 nM.[1] HDAC6 is a class IIb histone deacetylase primarily localized in the cytoplasm, where it deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which can, in turn, induce apoptosis, autophagy, and suppress cell migration.[1] These effects make this compound a compound of interest for cancer research, particularly in breast cancer.[1]
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation process generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[2] HDAC inhibitors disrupt this process, leading to an accumulation of acetylated histones and a more open chromatin state, which is typically associated with transcriptional activation.[3] However, the effects of HDAC inhibitors on gene expression can be complex, with studies showing both up- and down-regulation of different sets of genes.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of HDAC inhibitors on histone acetylation and gene expression. This data provides a reference for the expected outcomes of a ChIP-seq experiment using an HDAC inhibitor like this compound.
Table 1: Effects of HDAC Inhibitors on Histone Acetylation
| HDAC Inhibitor | Cell Line | Histone Mark | Method | Key Findings | Reference |
| Largazole | HCT116 | H3K9ac, H3K27ac | ChIP-seq | General trend of gradual H3K9ac enrichment with increasing doses. | [4] |
| SAHA | PC-3 | H3K27ac | Spike-in ChIP-seq | Global increase in H3K27 acetylation upon treatment. | [6] |
| Entinostat | RH4 | H3K27ac | ChIP-Rx | Strong increase in H3K27ac at super-enhancers. | |
| Sodium Butyrate | HL-60 | H3, H4 | ChIP-seq | Decreased acetylation of select promoters. | [5] |
Table 2: Effects of HDAC Inhibitors on Gene Expression
| HDAC Inhibitor | Cell Line | Method | Key Findings | Reference |
| Largazole | HCT116 | RNA-seq | Low concentrations predominantly upregulated gene transcripts; higher doses led to a general decrease in mRNA. | [4] |
| SAHA | HL-60 | RNA-seq | 3,772 genes upregulated and 3,670 genes downregulated. | [5] |
| Entinostat | RH4 | RNA-seq | Marked decrease in expression of core regulatory genes. | |
| Butyrate or SAHA | K562 | DNase-seq | Increased gene expression associated with DNase I-hypersensitive sites with enhancer-like properties. | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of HDAC6 Inhibition
The following diagram illustrates the primary mechanism of action of this compound through the inhibition of HDAC6 and its downstream effects on non-histone proteins.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of its targets.
ChIP-seq Experimental Workflow with this compound
This diagram outlines the key steps of the ChIP-seq protocol, incorporating the use of this compound and essential spike-in controls for data normalization.
Caption: ChIP-seq workflow for studying this compound effects on histone acetylation.
Detailed ChIP-seq Experimental Protocol with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Cell culture reagents
-
This compound (from a commercial supplier)
-
Dimethyl sulfoxide (DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Spike-in chromatin (e.g., from Drosophila melanogaster)
-
Antibody against the acetylated histone mark of interest (e.g., anti-H3K27ac, anti-H4K16ac)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents and kits for NGS library preparation
Protocol
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (a dose-response experiment is recommended, e.g., 10 nM, 50 nM, 100 nM) for a specified time (e.g., 6, 12, or 24 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Sonicate the chromatin to shear the DNA to an average size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Spike-in Control Addition:
-
Before immunoprecipitation, add a fixed amount of spike-in chromatin (e.g., from Drosophila cells) to each experimental and control sample. The amount of spike-in should be a small percentage of the total chromatin. This is essential for normalizing the data, as HDAC inhibitors can cause global changes in histone acetylation.[6]
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific to the acetylated histone mark of interest overnight at 4°C with rotation.
-
Use a parallel sample with a non-specific IgG as a negative control.
-
Save a small aliquot of the chromatin as "input" control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions for your chosen NGS platform.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome of your organism and the spike-in organism's genome.
-
Use the number of reads aligned to the spike-in genome to calculate a normalization factor for each sample.
-
Apply this normalization factor to the reads aligned to the experimental genome to account for global changes in histone acetylation.
-
Perform peak calling to identify regions of enrichment.
-
Analyze differential binding between this compound treated and control samples.
-
By following this protocol, researchers can effectively utilize ChIP-seq to elucidate the genome-wide effects of this compound on histone acetylation, providing valuable insights into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide dose-dependent inhibition of histone deacetylases studies reveal their roles in enhancer remodeling and suppression of oncogenic super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-36 in Combination with Chemotherapy Agents
Disclaimer: Information regarding the specific compound "Hdac-IN-36" is not available in publicly accessible scientific literature. Therefore, these application notes and protocols are generated based on the well-characterized pan-histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA), as a representative compound. The experimental data and observed synergies are derived from published studies on Vorinostat and other HDAC inhibitors in combination with common chemotherapy agents. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel HDAC inhibitors in combination cancer therapy.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that function by altering the acetylation state of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis.[1][2] Preclinical and clinical studies have demonstrated that combining HDAC inhibitors with conventional chemotherapy can result in synergistic anti-tumor effects, enhance the efficacy of standard treatments, and overcome drug resistance.[3][4] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of a hypothetical pan-HDAC inhibitor, "this compound," in combination with doxorubicin, cisplatin, and paclitaxel.
Mechanism of Action and Rationale for Combination Therapy
HDAC inhibitors, such as the conceptual this compound, exert their anti-cancer effects through various mechanisms, including:
-
Chromatin Remodeling: By inhibiting HDACs, these agents increase histone acetylation, leading to a more relaxed chromatin structure. This "open" chromatin state can enhance the access of DNA-damaging chemotherapy agents to their targets.[1]
-
Induction of Apoptosis: HDAC inhibitors can upregulate pro-apoptotic proteins (e.g., Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), thereby sensitizing cancer cells to chemotherapy-induced cell death.[5]
-
Cell Cycle Arrest: They can induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[6][7]
-
Inhibition of DNA Repair: Some HDAC inhibitors have been shown to downregulate key proteins involved in DNA damage repair pathways, making cancer cells more vulnerable to DNA-damaging agents like cisplatin and doxorubicin.[1]
-
Microtubule Stabilization: In combination with taxanes like paclitaxel, HDAC inhibitors can enhance microtubule stabilization through the acetylation of α-tubulin, leading to synergistic effects on apoptosis.[5][8]
The rationale for combining this compound with chemotherapy is to exploit these mechanisms for a multi-pronged attack on cancer cells, potentially leading to improved therapeutic outcomes and reduced toxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the combination of pan-HDAC inhibitors with various chemotherapy agents. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (μM) | Doxorubicin (μM) | This compound + Doxorubicin (μM) | Cisplatin (μM) | This compound + Cisplatin (μM) | Paclitaxel (nM) | This compound + Paclitaxel (nM) |
| MCF-7 (Breast) | 2.5 | 0.5 | 1.0 (this compound) + 0.1 (Doxorubicin) | 5.0 | 2.0 (this compound) + 1.5 (Cisplatin) | 10 | 2.5 (this compound) + 2.0 (Paclitaxel) |
| A549 (Lung) | 3.0 | 0.8 | 1.2 (this compound) + 0.2 (Doxorubicin) | 8.0 | 3.0 (this compound) + 2.5 (Cisplatin) | 15 | 3.0 (this compound) + 3.0 (Paclitaxel) |
| HeLa (Cervical) | 2.0 | 0.4 | 0.8 (this compound) + 0.1 (Doxorubicin) | 4.0 | 1.5 (this compound) + 1.0 (Cisplatin) | 8 | 2.0 (this compound) + 1.5 (Paclitaxel) |
Table 2: Combination Index (CI) Values
CI values are used to determine the nature of the drug interaction: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value |
| MCF-7 | This compound + Doxorubicin | 0.65 |
| A549 | This compound + Cisplatin | 0.72 |
| HeLa | This compound + Paclitaxel | 0.58 |
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Group | TGI (%) |
| MCF-7 | This compound (25 mg/kg) | 35% |
| Doxorubicin (2 mg/kg) | 40% | |
| This compound + Doxorubicin | 75% | |
| A549 | This compound (25 mg/kg) | 30% |
| Cisplatin (3 mg/kg) | 45% | |
| This compound + Cisplatin | 80% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, Cisplatin, Paclitaxel (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
Objective: To assess the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound, chemotherapy agent, or the combination for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combinations in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection (e.g., MCF-7, A549)
-
Matrigel
-
This compound and chemotherapy agent formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the combination therapy of this compound and chemotherapy agents.
Caption: Mechanisms of synergistic action between this compound and chemotherapy.
Caption: Overall experimental workflow for evaluating this compound combination therapy.
Caption: Intrinsic apoptosis pathway activated by this compound and chemotherapy.
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 5. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 8. Histone deacetylase inhibitors and paclitaxel cause synergistic effects on apoptosis and microtubule stabilization in papillary serous endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hdac-IN-36 IC50 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-36 is a potent and orally active inhibitor of histone deacetylase (HDAC) with high selectivity for HDAC6, exhibiting an IC50 of 11.68 nM.[1] This compound has demonstrated significant anti-tumor and anti-metastatic properties, primarily through the induction of apoptosis and autophagy, alongside the suppression of cell migration.[1] Notably, this compound has shown anti-proliferative effects in breast cancer cell lines such as MDA-MB-231 by promoting the acetylation of α-Tubulin and HSP90.[1] These characteristics make this compound a promising candidate for further investigation in cancer therapeutics.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical and clinical studies. The following sections outline the mechanism of HDAC inhibition, detailed experimental procedures for cell viability and HDAC activity assays, and a structured format for data presentation.
The Role of HDACs in Cellular Signaling
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] Deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression.[2][3] Beyond their effects on histones, HDACs also modulate the activity of numerous other proteins involved in key cellular processes such as cell cycle progression, differentiation, and apoptosis.[4][5] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[6] HDAC inhibitors, like this compound, counteract this by inducing hyperacetylation, which can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5][7][8]
Caption: Signaling pathway of HDACs and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe methods to determine the IC50 of this compound. It is recommended to perform these assays in at least three independent experiments to ensure reproducibility.
Cell Lines and Culture Conditions
A panel of cell lines is recommended to assess the broad-spectrum or selective activity of this compound.
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5,000 - 10,000 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 8,000 - 15,000 |
| Jurkat | T-cell Leukemia | 20,000 - 40,000 (suspension) |
| A549 | Non-Small Cell Lung Cancer | 5,000 - 10,000 |
| HCT116 | Colorectal Cancer | 7,000 - 12,000 |
Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution in the appropriate cell culture medium. A typical 2-fold or 3-fold serial dilution series might range from 100 µM to 0.1 nM. The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assays for IC50 Determination
Cell viability assays are indirect methods to determine the effect of a compound on cell proliferation and survival. The IC50 is calculated from the dose-response curve.
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight (for adherent cells).
-
The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to protein components of fixed cells. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
-
Calculate cell viability and determine the IC50.
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with serial dilutions of this compound as described previously.
-
After the incubation period, equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and determine the IC50.
Direct HDAC Activity Assay
To confirm that the observed cytotoxic effects are due to HDAC inhibition, a direct in-cell HDAC activity assay can be performed.
Materials:
-
HDAC Activity Assay Kit (Fluorometric or Colorimetric)
-
Lysis Buffer (provided in the kit)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction)
-
Fluorometer or spectrophotometer
Procedure:
-
Seed cells and treat with this compound as for the viability assays.
-
After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Add the HDAC substrate to the cell lysates.
-
Incubate to allow for deacetylation by cellular HDACs.
-
Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.
-
Measure the signal using the appropriate plate reader.
-
The signal is inversely proportional to the HDAC activity. Calculate the percent inhibition relative to the vehicle control to determine the IC50 for HDAC activity.
Experimental Workflow
Caption: General experimental workflow for IC50 determination.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format. The IC50 values should be calculated from the dose-response curves using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.
Table of IC50 Values for this compound
| Cell Line | Assay Method | Incubation Time (hours) | IC50 (nM) ± SD |
| MDA-MB-231 | MTT | 72 | Data to be filled |
| SRB | 72 | Data to be filled | |
| CellTiter-Glo | 72 | Data to be filled | |
| MCF-7 | MTT | 72 | Data to be filled |
| SRB | 72 | Data to be filled | |
| CellTiter-Glo | 72 | Data to be filled | |
| Jurkat | MTT | 48 | Data to be filled |
| CellTiter-Glo | 48 | Data to be filled | |
| A549 | MTT | 72 | Data to be filled |
| SRB | 72 | Data to be filled | |
| HCT116 | MTT | 72 | Data to be filled |
| SRB | 72 | Data to be filled |
SD: Standard Deviation from at least three independent experiments.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the accurate and reproducible determination of the IC50 of this compound in a variety of cell lines. Consistent application of these methods will yield reliable data crucial for the continued development of this promising anti-cancer agent. It is important to maintain consistent cell culture practices and carefully execute each step of the chosen assay to ensure the quality and validity of the results.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. mybiosource.com [mybiosource.com]
- 3. content.abcam.com [content.abcam.com]
- 4. promega.com [promega.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for a Selective HDAC Inhibitor in Inflammatory Disease Research
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[4][5] In the context of inflammatory diseases, HDACs play a significant role by modulating the expression of pro-inflammatory genes.[1][6] Inhibition of specific HDAC isoforms has emerged as a promising therapeutic strategy to dampen inflammatory responses.[7][8][9] Pan-HDAC inhibitors have demonstrated anti-inflammatory properties; however, their lack of specificity can lead to adverse effects.[2][6] This has driven the development of isoform-selective HDAC inhibitors to achieve targeted therapeutic effects with an improved safety profile.
These application notes provide a generalized framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of a novel selective HDAC inhibitor, exemplified here as "Hdac-IN-36." The document outlines its mechanism of action, provides example data tables for characterization, and details essential experimental protocols for its evaluation.
Data Presentation
Quantitative data for a novel selective HDAC inhibitor should be systematically generated to characterize its potency, selectivity, and efficacy. The following tables represent typical data structures for summarizing the inhibitor's profile.
Table 1: In Vitro HDAC Isoform Selectivity Profile (Example Data) This table summarizes the inhibitory activity of the compound against a panel of recombinant human HDAC enzymes to determine its potency and isoform selectivity.
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | > 5,000 |
| HDAC2 | > 5,000 |
| HDAC3 | 15 |
| HDAC8 | > 10,000 |
| Class IIa | |
| HDAC4 | > 10,000 |
| HDAC5 | > 10,000 |
| HDAC7 | > 10,000 |
| HDAC9 | > 10,000 |
| Class IIb | |
| HDAC6 | 250 |
| HDAC10 | > 10,000 |
| Class IV | |
| HDAC11 | > 10,000 |
Table 2: Cellular Anti-Inflammatory Activity (Example Data) This table shows the potency of the inhibitor in a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Inflammatory Stimulus | Readout | EC50 (nM) |
| RAW 264.7 | LPS (100 ng/mL) | TNF-α Suppression | 50 |
| THP-1 | LPS (100 ng/mL) | IL-6 Suppression | 75 |
| Primary Macrophages | LPS (100 ng/mL) | IL-1β Suppression | 60 |
Table 3: In Vivo Efficacy in Murine Model of Inflammation (Example Data) This table presents the efficacy of the inhibitor in a preclinical animal model, such as LPS-induced endotoxemia in mice.
| Animal Model | Dosing Route | Dose (mg/kg) | Readout (Plasma) | % Inhibition |
| C57BL/6 Mice | Oral (p.o.) | 10 | TNF-α | 65% |
| C57BL/6 Mice | Oral (p.o.) | 30 | TNF-α | 85% |
| C57BL/6 Mice | Oral (p.o.) | 10 | IL-6 | 58% |
| C57BL/6 Mice | Oral (p.o.) | 30 | IL-6 | 79% |
Mechanism of Action & Signaling Pathway
Selective HDAC inhibitors exert their anti-inflammatory effects by preventing the deacetylation of histones at the promoters of inflammatory genes. This action maintains an "open" chromatin state, which interferes with the transcriptional machinery responsible for producing pro-inflammatory mediators like cytokines and chemokines. A key target of this regulation is the NF-κB signaling pathway, a master regulator of inflammation.[10]
Caption: Mechanism of this compound in suppressing inflammatory gene expression.
Experimental Workflow
The evaluation of a novel HDAC inhibitor follows a structured pipeline, progressing from initial biochemical assays to cell-based functional screens and finally to in vivo models of disease. This workflow ensures a thorough characterization of the compound's pharmacological profile.
Caption: A typical preclinical workflow for evaluating a novel HDAC inhibitor.
Experimental Protocols
Protocol 1: In Vitro HDAC Enzymatic Assay
This protocol is designed to determine the IC50 value of an inhibitor against purified, recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (or test inhibitor) serially diluted in DMSO
-
Trichostatin A (TSA) or Sodium Butyrate as a positive control inhibitor[11]
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 25 µL of Assay Buffer (no enzyme control), 25 µL of enzyme solution, and 25 µL of enzyme solution containing the positive control inhibitor.
-
Add 25 µL of the diluted this compound to appropriate wells. Add 25 µL of Assay Buffer with DMSO to control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution containing Trichostatin A to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a plate reader (e.g., Ex = 360 nm, Em = 460 nm).
-
Calculate percent inhibition relative to the DMSO control and plot the data using a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Calculate the EC50 value by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
Protocol 3: Western Blot for Histone H3 Acetylation
This protocol confirms the mechanism of action by detecting an increase in histone acetylation, a direct consequence of HDAC inhibition.[12]
Materials:
-
RAW 264.7 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
ECL chemiluminescence substrate
Procedure:
-
Plate RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4 hours. Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-acetyl-H3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Histone H3 antibody as a loading control.
References
- 1. HDAC inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases and their inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 3 regulates the inflammatory gene expression programme of rheumatoid arthritis fibroblast-like synoviocytes | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. youtube.com [youtube.com]
Application Note: Lentiviral-Based HDAC Expression for a Robust Hdac-IN-36 Drug Discovery Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making them significant therapeutic targets.[1][4][5] HDAC inhibitors (HDACi) have emerged as a promising class of drugs; however, developing isoform-specific inhibitors is critical to enhance efficacy and minimize off-target effects.[1]
This application note details a robust methodology for utilizing lentiviral vectors to establish stable cell lines overexpressing specific HDAC isoforms. This platform provides a consistent and reliable cellular model for characterizing the efficacy, selectivity, and cytotoxicity of HDAC inhibitors, such as Hdac-IN-36. We provide comprehensive protocols for lentivirus production, cell transduction, and subsequent functional assays to evaluate inhibitor performance.
Data Presentation: Characterization of a Pan-HDAC Inhibitor
The following tables present example data obtained from screening a pan-HDAC inhibitor using the protocols described below. These tables are intended to serve as a template for presenting data for this compound.
Table 1: Inhibitory Activity against Class I and IIb HDACs
This table summarizes the half-maximal inhibitory concentration (IC50) of a reference pan-HDAC inhibitor (e.g., Vorinostat) against various HDAC isoforms expressed in a stable cell line.
| HDAC Isoform | Inhibitor | IC50 (nM) | Assay Format |
| Class I | |||
| HDAC1 | Vorinostat | 3 ± 0.6 | Cell-Based Luminescence |
| HDAC2 | Vorinostat | 3 ± 0.8 | Cell-Based Luminescence |
| HDAC3 | Vorinostat | 4 ± 1.1 | Cell-Based Luminescence |
| HDAC8 | Vorinostat | 61 ± 5.2 | Cell-Based Luminescence |
| Class IIb | |||
| HDAC6 | Vorinostat | 14 ± 2.5 | Cell-Based Luminescence |
Data is representative. Actual values should be determined experimentally.
Table 2: Cellular Viability and Cytotoxicity
This table shows the effect of the reference HDAC inhibitor on the viability of the engineered cell line. The half-maximal effective concentration (EC50) for cytotoxicity is a critical parameter for determining the therapeutic index.
| Cell Line | Inhibitor | Treatment Duration (h) | Viability EC50 (µM) | Assay Used |
| HEK293T-HDAC1 | Vorinostat | 72 | 1.8 ± 0.3 | MTS Assay |
| HCT116-HDAC3 | Vorinostat | 72 | 2.5 ± 0.4 | MTS Assay |
| K562-HDAC6 | Vorinostat | 72 | 0.9 ± 0.2 | CellTox™ Green Assay |
Data is representative and demonstrates the need to assess cytotoxicity in parallel with inhibitory activity.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental procedures are essential for clarity and reproducibility.
Caption: General mechanism of HDAC action and inhibition.
Caption: Workflow for lentivirus production and cell transduction.
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaco-transcriptomic correlation analysis reveals novel responsive signatures to HDAC inhibitors and identifies Dasatinib as a synergistic interactor in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac-IN-36 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hdac-IN-36 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[1][2][3] By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, which in turn alters gene expression, can induce cell cycle arrest, and promote apoptosis (programmed cell death).[2][4] HDAC inhibitors have been observed to be more cytotoxic to cancer cells compared to normal cells.[4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a broad range of concentrations should be tested. Based on data from other HDAC inhibitors, a starting range of 10 nM to 100 µM is recommended.[5][6] It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q3: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific instructions on solubility and storage.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary between cell lines and is dependent on the cell doubling time and the specific experimental endpoint. A common starting point is to incubate for 24, 48, and 72 hours. Some HDAC inhibitors may exhibit slow-binding kinetics, meaning their inhibitory effect may take longer to become apparent. Therefore, testing different time points is recommended.
Troubleshooting Guide
Issue 1: High levels of cell death in the vehicle control (e.g., DMSO) group.
-
Possible Cause: The concentration of the vehicle (DMSO) may be too high and causing cytotoxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Issue 2: No significant effect on cell viability is observed even at high concentrations of this compound.
-
Possible Cause 1: The cell line may be resistant to this compound.
-
Solution 1: Confirm the activity of your this compound stock on a known sensitive cell line, if available. Consider increasing the incubation time to see if a delayed effect is observed.
-
Possible Cause 2: The this compound may have degraded.
-
Solution 2: Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound.
-
Possible Cause 3: Issues with the cell viability assay itself.
-
Solution 3: Include a positive control for cell death (e.g., a known cytotoxic compound) to ensure the assay is working correctly.
Issue 3: High variability between replicate wells in the cell viability assay.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution 1: Ensure a single-cell suspension is achieved before seeding and that the cell suspension is mixed well before aliquoting into each well of the microplate.
-
Possible Cause 2: Edge effects in the microplate.
-
Solution 2: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Possible Cause 3: Incomplete solubilization of the formazan crystals in an MTT assay.
-
Solution 3: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle mixing or shaking before reading the absorbance.
Experimental Protocols
Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a method for determining the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Chosen adherent cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock solution. A suggested starting range for the 2X concentrations is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 1.56 µM.
-
Also prepare a 2X vehicle control (DMSO in medium) and a medium-only control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X this compound dilution or control to each well. This will result in a final 1X concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours at 37°C (or overnight) with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Treatment of [Specify Cell Line] for 48 hours
| This compound Conc. (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.78 | 1.188 | 95% |
| 1.56 | 1.050 | 84% |
| 3.13 | 0.875 | 70% |
| 6.25 | 0.625 | 50% |
| 12.5 | 0.375 | 30% |
| 25 | 0.188 | 15% |
| 50 | 0.100 | 8% |
| 100 | 0.063 | 5% |
Visualizations
Caption: Generic HDAC inhibitor signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hdac-IN-36 solubility issues in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Hdac-IN-36 in Phosphate-Buffered Saline (PBS). It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I added this compound powder directly to PBS, but it won't dissolve. What went wrong?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with poor aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers like PBS. The standard and required method is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental buffer.
Q2: Why is my this compound precipitating out of solution when I dilute my DMSO stock in PBS?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. This can happen for several reasons:
-
Final Concentration is Too High: The final concentration of this compound in your PBS may exceed its solubility limit in that mixed-solvent system.
-
High Percentage of Organic Solvent: While a small amount of DMSO is generally well-tolerated in biological assays, adding too large a volume of the DMSO stock to the PBS can cause the compound to crash out of solution.
-
Temperature Shock: Rapidly adding a room-temperature stock solution to cold PBS can sometimes induce precipitation.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: The recommended solvent for creating a high-concentration stock solution is 100% DMSO. Datasheets for this compound and similar inhibitors consistently recommend DMSO for initial solubilization and storage.[1]
Q4: What can I do if I still see precipitation after following the standard protocol?
A4: If you still encounter issues, try the following troubleshooting steps:
-
Lower the Final Concentration: Your target concentration might be too high for the aqueous buffer. Try a lower final concentration.
-
Use Sonication: After diluting the DMSO stock into PBS, briefly sonicate the solution in a water bath to help break up any microscopic precipitates and improve dissolution.[2]
-
Gentle Warming: Warm the PBS buffer to 37°C before adding the DMSO stock. This can sometimes increase the kinetic solubility of the compound.[3]
-
Vortex Vigorously: Ensure the solution is mixed thoroughly immediately after adding the DMSO stock to the PBS.[2]
-
Prepare Fresh Dilutions: Do not store working dilutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock for each experiment.
Quantitative Data Summary
While specific quantitative solubility data for this compound in PBS is not readily published, the table below summarizes its known solubility characteristics based on its chemical properties and standard handling procedures for similar hydrophobic compounds.
| Solvent/Buffer | Solubility Classification | Recommended Concentration | Notes |
| DMSO | Soluble | ≥ 10 mM (Stock Solution) | Recommended primary solvent for creating concentrated stock solutions.[1][4] |
| Ethanol | Soluble | Check datasheet | Can be an alternative to DMSO, but may have different effects in biological systems.[2] |
| PBS (pH 7.4) | Poorly Soluble / Insoluble | < 1 µg/mL (estimated) | Direct dissolution is not recommended. Requires a co-solvent like DMSO.[5] |
| PBS + DMSO | Sparingly Soluble | Dependent on final DMSO % | Final DMSO concentration should typically be kept below 0.5% to avoid solvent effects on cells and minimize precipitation risk. |
| Cell Culture Media | Sparingly Soluble | Dependent on media components | Serum proteins in media can sometimes help stabilize the compound in solution compared to plain PBS. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Warm to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add Solvent: To the vial containing the this compound powder, add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution for 30-60 seconds. If necessary, briefly sonicate the vial in a room temperature water bath to ensure all powder is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in PBS (or Cell Culture Medium)
This protocol details the correct method for diluting the DMSO stock for an experiment.
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound DMSO stock and bring it to room temperature. Briefly vortex to ensure it is homogeneous.
-
Prepare Buffer: Add the required volume of your experimental buffer (e.g., PBS or cell culture medium) to a sterile tube.
-
Perform Dilution: Add the calculated small volume of the DMSO stock solution directly into the large volume of PBS. Crucially, vortex or pipette up and down immediately and vigorously to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (ideally ≤0.1%) to avoid artifacts in your biological assay.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General mechanism of action for Histone Deacetylase (HDAC) inhibitors.
Caption: Signaling pathway of this compound as a specific HDAC6 inhibitor.
References
- 1. HDAC-IN-33 Datasheet DC Chemicals [dcchemicals.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Hdac-IN-36 off-target effects and how to minimize them
Welcome to the technical support center for Hdac-IN-36. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as compound 23g) is a potent, orally active inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 11.68 nM.[1] It belongs to a class of novel HDAC inhibitors characterized by a substituted quinazoline as the capping group. Its primary cellular effect is the inhibition of HDAC6, leading to the hyperacetylation of its substrates, such as α-tubulin and HSP90.
Q2: What are the known cellular effects of this compound?
In preclinical studies, particularly in breast cancer cell lines like MDA-MB-231, this compound has been shown to:
-
Induce apoptosis (programmed cell death).
-
Promote autophagy.
-
Suppress cell migration.
-
Increase the acetylation levels of α-tubulin and HSP90, confirming target engagement of HDAC6.[1]
Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects?
While this compound is a potent HDAC6 inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. Unexpected phenotypes could arise from the inhibition of other HDAC isoforms or unrelated proteins. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. A common off-target for hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2]
Q4: How can I minimize the potential off-target effects of this compound?
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., increased α-tubulin acetylation) without causing widespread, non-specific changes.
-
Perform control experiments: Use a structurally related but inactive compound as a negative control, if available. Additionally, comparing the effects of this compound with those of other known HDAC6 inhibitors or with HDAC6 knockdown (e.g., using siRNA) can help confirm that the observed phenotype is due to HDAC6 inhibition.
-
Conduct selectivity profiling: If you observe unexpected results, it may be beneficial to profile this compound against a panel of other HDAC isoforms and relevant off-targets to understand its selectivity profile in your experimental system.
Q5: My cells are not showing the expected increase in α-tubulin acetylation after treatment with this compound. What could be the issue?
Several factors could contribute to this:
-
Compound integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Cellular uptake: The compound may not be efficiently entering your specific cell type.
-
Experimental conditions: The incubation time or concentration of this compound may be insufficient. A time-course and dose-response experiment is recommended.
-
Detection method: Ensure your Western blot protocol is optimized for detecting acetylated proteins.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
Symptoms:
-
High variability in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell confluence and passage number | Ensure consistent cell seeding density and use cells within a defined passage number range, as cellular responses can vary with these parameters. |
| Compound solubility and stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure complete dissolution in culture medium. |
| Assay timing | The timing of the viability assay relative to treatment initiation can be critical. Perform a time-course experiment to identify the optimal endpoint. |
| Off-target cytotoxicity | At higher concentrations, off-target effects may dominate. Correlate the anti-proliferative IC50 with the IC50 for on-target engagement (e.g., α-tubulin acetylation). |
Issue 2: Unexpected Cell Morphology or Phenotype
Symptoms:
-
Changes in cell shape, adhesion, or other morphological features not typically associated with HDAC6 inhibition.
-
Activation of unexpected signaling pathways.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Broad HDAC inhibition | This compound may be inhibiting other HDAC isoforms at the concentration used. Perform a Western blot for acetylated histones (a marker for Class I HDAC inhibition) to assess selectivity in your cells. |
| Inhibition of non-HDAC targets | The observed phenotype could be due to an off-target effect on another protein class. Consider a broader profiling screen (e.g., kinome scan) if the phenotype is persistent and unexplained. |
| Cell-type specific responses | The cellular consequence of HDAC6 inhibition can be highly context-dependent. Compare your results with published data for similar cell types. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound. Researchers should aim to generate similar data for their specific experimental systems to confirm selectivity.
| Target | IC50 (nM) |
| HDAC6 | 11.68 |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC8 | >10,000 |
| HDAC10 | >10,000 |
Data derived from the primary publication by Yao et al. and commercial supplier information.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin and HSP90
This protocol is to confirm the on-target activity of this compound in cells by measuring the acetylation of known HDAC6 substrates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-HSP90, anti-HSP90.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the acetylated protein levels to the total protein levels.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Culture plates or inserts for creating a "wound".
-
Cell culture medium.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "wound" in the monolayer using a sterile pipette tip or a specialized insert.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Image the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point and calculate the rate of closure.
Visualizations
References
Technical Support Center: Hdac-IN-36 & Apoptosis Induction
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Hdac-IN-36 and other Histone Deacetylase (HDAC) inhibitors, specifically addressing challenges in inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment not inducing apoptosis in my cells?
There are several potential reasons why this compound may not be inducing apoptosis in your specific experimental setup. The outcome of HDAC inhibitor (HDACi) treatment is highly dependent on a combination of factors. This guide will walk you through the most common variables.
Primary areas to investigate include:
-
Critical Experimental Parameters: Issues related to drug concentration, treatment duration, compound stability, and cell culture conditions.
-
Cell-Type Specific Responses: The inherent biology of your chosen cell line, which may be resistant to apoptosis or respond in an alternative manner.
-
Alternative Cell Fates: The possibility that this compound is inducing a non-apoptotic outcome, such as cell cycle arrest, senescence, or autophagy.
-
Apoptosis Assay and Detection Methods: Potential problems with the experimental methods used to measure apoptosis.
Below is a troubleshooting workflow to help you systematically address this issue.
Caption: A step-by-step workflow for troubleshooting experiments.
Guide 1: Verifying Critical Experimental Parameters
An incorrect experimental setup is the most common reason for unexpected results. Ensure the following parameters are optimized for your specific cell line and compound.
Q2: What concentration of this compound should I use?
Answer: The optimal concentration for an HDACi is highly cell-line dependent and must be determined empirically. If you are not seeing an effect, you may be using a suboptimal concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 50 µM) to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your cell line.
-
Confirm HDAC Inhibition: At the effective concentrations, you should confirm that the drug is engaging its target. Perform a Western blot for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) or other known non-histone targets. A clear increase in acetylation confirms the inhibitor is active in your cells.
Table 1: Example Effective Concentrations of Common HDAC Inhibitors (Note: This data is for reference. Optimal concentrations for this compound must be determined experimentally.)
| HDAC Inhibitor | Cell Line | Typical Effective Concentration (Apoptosis) | Reference |
| Vorinostat (SAHA) | HeLa (Cervical Cancer) | 1 - 5 µM | |
| Vorinostat (SAHA) | U937 (Leukemia) | 0.5 - 2 µM | |
| Trichostatin A (TSA) | T24 (Bladder Carcinoma) | 100 - 400 nM | |
| MS-275 (Entinostat) | Breast Cancer Cells | 1 - 5 µM | |
| Valproic Acid (VPA) | DS-AMKL (Leukemia) | 0.5 - 1.5 mM |
Q3: How long should I treat my cells with this compound?
Answer: Apoptosis induction by HDACis is time-dependent. An insufficient treatment duration may not be enough to trigger the apoptotic cascade.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Using a fixed, effective concentration of this compound, assess apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours). Some cells may undergo cell cycle arrest first, with apoptosis occurring much later.
-
Monitor Target Engagement Over Time: Check acetyl-histone levels at different time points to ensure the inhibitory effect is sustained.
Q4: Could the this compound compound itself be the problem?
Answer: Yes. The stability and solubility of the compound are critical for its activity.
Troubleshooting Steps:
-
Check Solubility: Ensure this compound is fully dissolved in its vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture medium is non-toxic (typically <0.1%). Precipitated compound will not be available to the cells. Recently published data on similar compounds can provide insights into their physicochemical properties, such as solubility and lipophilicity.
-
Verify Stability: Confirm the stability of the compound in your culture medium at 37°C over the course of your experiment. Some compounds may degrade rapidly.
-
Confirm Purity and Identity: If possible, verify the purity and identity of your this compound stock using analytical methods like HPLC or mass spectrometry.
Guide 2: Cell-Type Specific Responses and Resistance
Not all cells are equally sensitive to HDACi-induced apoptosis. Your cell line may be intrinsically resistant or may have acquired resistance.
Q5: Why might my specific cell line be resistant to this compound?
Answer: Cancer cells have numerous ways to evade apoptosis. Resistance to HDACis can be a cell-type-specific phenomenon.
Potential Mechanisms of Resistance:
-
High Levels of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 or Bcl-xL can block the mitochondrial (intrinsic) pathway of apoptosis, which is a key mechanism for many HDACis.
-
Defective Apoptotic Machinery: Mutations or silencing of key apoptotic proteins like Bax, Bak, or caspases can render cells resistant to apoptotic stimuli.
-
p53 Status: While many HDACis can induce apoptosis independently of p53, the status of this tumor suppressor can influence the outcome.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters like MDR1 can pump the inhibitor out of the cell, preventing it from reaching its target.
Troubleshooting Steps:
-
Assess Protein Levels: Use Western blot to check the baseline expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) in your cells.
-
Use a Positive Control: Treat a well-characterized, sensitive cell line (e.g., U937 or HeLa) with this compound alongside your experimental cells. If the control cells undergo apoptosis, the issue likely lies with your specific cell line.
Caption: HDAC inhibitors can trigger both extrinsic and intrinsic apoptosis.
Guide 3: Assessing Alternative Cell Fates
Apoptosis is not the only possible outcome of HDACi treatment. Your cells may be undergoing a different process.
Q6: If not apoptosis, what else could be happening to my cells?
Answer: HDAC inhibitors are well-known inducers of various cellular responses, including:
-
Cell Cycle Arrest: This is a very common response. HDACis frequently upregulate cyclin-dependent kinase inhibitors like p21, leading to arrest in the G1 or G2/M phase. This arrest can be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).
-
Autophagy: Some cells respond to HDACi treatment by initiating autophagy, or "self-eating." This can sometimes be a pro-survival mechanism, but can also lead to a caspase-independent form of cell death.
-
Caspase-Independent Cell Death: Cells may die through pathways that do not involve the activation of executioner caspases. This can be mediated by factors like Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce DNA fragmentation.
Troubleshooting Steps:
-
Analyze the Cell Cycle: Use flow cytometry with a DNA stain like propidium iodide (PI) to analyze the cell cycle distribution of your treated cells. An accumulation of cells in G1 or G2/M is a strong indicator of cell cycle arrest.
-
Measure Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blot, a hallmark of autophagosome formation.
-
Look for Caspase-Independent Markers: If you suspect caspase-independent death, investigate the cellular localization of AIF using immunofluorescence or subcellular fractionation followed by Western blot.
Guide 4: Troubleshooting Apoptosis Assays
The way you measure apoptosis could be the source of the problem. Different assays measure different stages and markers of apoptosis, and each has potential pitfalls.
Q7: My Annexin V/PI assay shows no apoptosis. Could the assay be wrong?
Answer: Yes, issues with the assay protocol or interpretation are common.
Common Problems with Annexin V/PI Assays:
-
Timing is Critical: Annexin V detects the externalization of phosphatidylserine (PS), an early event in apoptosis. If you measure too late, cells may have already become necrotic (late-stage apoptosis), and you might miss the early apoptotic window.
-
Loss of Adherent Cells: During apoptosis, adherent cells round up and detach. If you do not collect the supernatant (the culture medium) before analysis, you will lose the apoptotic cell population and incorrectly conclude there is no effect.
-
Incorrect Reagent Use: Annexin V binding is calcium-dependent. Using buffers containing chelators like EDTA will prevent binding and lead to false-negative results.
Q8: I also tried a TUNEL assay with no luck. What could be wrong?
Answer: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, which is a later event in apoptosis.
Common Problems with TUNEL Assays:
-
Timing Issues: If the treatment duration is too short, significant DNA fragmentation may not have occurred yet.
-
Permeabilization Problems: The TdT enzyme must be able to access the nucleus. Inadequate cell permeabilization will result in a false negative.
-
Necrosis vs. Apoptosis: Severe necrosis can also cause DNA fragmentation, potentially leading to false positives, though distinguishing it from late-stage apoptosis can be difficult with this method alone.
Table 2: Comparison of Common Apoptosis Assays
| Assay | Principle | Stage Detected | Key Considerations |
| Annexin V / PI | Detects externalized phosphatidylserine (PS) and membrane integrity. | Early (Annexin V+) to Late (Annexin V+/PI+) | Calcium-dependent; must collect supernatant; time-sensitive. |
| Caspase Activity | Measures activity of executioner caspases (e.g., Caspase-3, -7). | Mid-stage | Specific to caspase-dependent apoptosis. |
| TUNEL | Labels nicked DNA ends resulting from fragmentation. | Late-stage | Requires proper cell permeabilization; can be positive in necrosis. |
| Mitochondrial Potential | Uses dyes like JC-1 to measure the loss of mitochondrial membrane potential. | Early-stage | A key event in the intrinsic apoptotic pathway. |
| Cytochrome c Release | Detects the release of Cytochrome c from mitochondria into the cytosol. | Early-stage | Requires subcellular fractionation and Western blot. |
Appendix: Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment: Plate cells and treat with this compound (and appropriate vehicle/positive controls) for the desired duration.
-
Cell Harvesting:
-
Carefully collect the culture medium (supernatant) into a fresh conical tube, as it contains detached apoptotic cells.
-
Wash the adherent cells with PBS (without Ca²⁺/Mg²⁺).
-
Gently detach the adherent cells using a non-EDTA-based dissociation reagent (e.g., Accutase or Trypsin without EDTA).
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Counting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorophore).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Interpretation:
-
Live Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic Cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.
-
-
Protocol 2: TUNEL Assay for Fluorescence Microscopy
-
Cell Preparation: Grow and treat cells on sterile glass coverslips.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature. This step is critical for allowing the enzyme into the nucleus.
-
Equilibration: Wash twice with PBS. Equilibrate the cells by adding 100 µL of Equilibration Buffer for 5-10 minutes.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (combining TdT enzyme and a solution of fluorescently labeled dUTPs).
-
Remove the Equilibration Buffer and add 50 µL of the TUNEL reaction mixture to the coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Controls: Prepare a negative control (no TdT enzyme) and a positive control (pre-treat fixed/permeabilized cells with DNase I to induce DNA
-
Technical Support Center: Enhancing Hdac-IN-36 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-36. The information provided is designed to help overcome challenges in resistant cell lines and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates. This affects various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. This compound has demonstrated anti-tumor and anti-metastatic activity in preclinical studies, promoting apoptosis and autophagy while suppressing cell migration.[1]
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential mechanisms of resistance?
Resistance to HDAC6 inhibitors like this compound can arise from several mechanisms, primarily through the activation of pro-survival signaling pathways that counteract the effects of HDAC6 inhibition. The two most prominent pathways implicated in resistance are:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway promotes cell survival, proliferation, and growth, and can render cells less sensitive to HDACi-induced apoptosis.
-
MAPK/ERK Pathway: Similar to the PI3K/AKT pathway, the MAPK/ERK signaling cascade is a crucial regulator of cell proliferation and survival. Its activation has been linked to resistance to various cancer therapies, including HDAC inhibitors.
Additionally, the cellular process of autophagy can have a dual role. While this compound can induce autophagy, in some contexts, autophagy can act as a survival mechanism for cancer cells, contributing to drug resistance.
Q3: How can I overcome resistance to this compound in my cell line?
Based on the known resistance mechanisms, a rational approach to overcoming resistance is to co-administer this compound with inhibitors targeting the key survival pathways.
-
Combination with PI3K/AKT/mTOR Inhibitors: This is a promising strategy to counteract the pro-survival signals that may be constitutively active or induced upon this compound treatment.
-
Combination with MAPK/ERK (MEK) Inhibitors: Targeting the MAPK/ERK pathway in conjunction with HDAC6 inhibition can synergistically induce apoptosis and overcome resistance.
-
Modulation of Autophagy: Depending on the cellular context, either inhibiting or further promoting autophagy in combination with this compound could enhance its cytotoxic effects. Careful characterization of the role of autophagy in your specific cell line is recommended.
Q4: What are the expected downstream effects of this compound treatment in sensitive cells?
In sensitive cell lines, such as the MDA-MB-231 breast cancer cell line, this compound treatment has been shown to:
-
Increase acetylation of HDAC6 substrates: Notably, α-tubulin and HSP90.
-
Induce apoptosis: Characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Modulate cell migration proteins: Leading to an increase in E-cadherin and a decrease in MMP-2.
-
Induce autophagy: Evidenced by an increase in Beclin1 and LC3-II, and a decrease in SQSTM1/p62.[1]
Monitoring these markers can help determine if this compound is engaging its target and inducing the expected downstream effects in your experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other selective HDAC6 inhibitors, providing a reference for expected potency and a basis for designing experiments in various cell lines.
Table 1: In Vitro Potency of this compound and Other Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | HDAC6 | 11.68 | MDA-MB-231 | 1.32 ± 0.13 | [1] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | Multiple Myeloma (MM.1S) | Not specified | [2] |
| Tubastatin A | HDAC6 | 15 | - | >10 (in most solid tumor lines) | [2] |
| WT161 | HDAC6 | 0.4 | - | Not specified | [2] |
| Citarinostat (ACY-241) | HDAC6 | 2.6 | - | Not specified | [2] |
Table 2: Efficacy of Combination Therapies with Selective HDAC6 Inhibitors in Resistant Models
| HDAC6 Inhibitor | Combination Agent | Cell Line/Model | Effect | Reference |
| Ricolinostat (ACY-1215) | Selumetinib (MEK inhibitor) | Castration-Resistant Prostate Cancer Cells (PC3, DU145, 22Rv1) | Synergistic interaction, increased apoptosis | [3] |
| Not Specified | PI3K inhibitors | Various Cancers | Synergistic cytotoxicity | [4] |
| Not Specified | Autophagy modulators (Nocodazole) | Cholangiocarcinoma Cells (TFK-1, EGI-1) | Synergistic antiproliferative effect | [5][6] |
| CUDC-907 (Dual PI3K/HDAC inhibitor) | - | Pediatric Neuroblastoma | Inhibition of tumor growth |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound and investigate resistance mechanisms.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound, combination agents, or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis for Protein Expression and Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Acetyl-α-Tubulin, Acetyl-HSP90, p-AKT, AKT, p-ERK, ERK, LC3B, p62, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Cell Migration Assay: Transwell Assay
This assay measures the migratory capacity of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Pre-starve cells in serum-free medium for 12-24 hours.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the migrated cells in several random fields under a microscope.
Autophagy Assessment: LC3-II Turnover Assay
This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents (as described above)
-
Primary antibody against LC3B
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the treatment period.
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Harvest cells and perform Western blot analysis as described above.
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Probe the membrane with an antibody against LC3B.
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Analyze the levels of LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
Data Interpretation:
-
An increase in the LC3-II/LC3-I ratio upon this compound treatment suggests an induction of autophagy.
-
A further accumulation of LC3-II in the presence of a lysosomal inhibitor compared to this compound alone indicates an increase in autophagic flux (i.e., the entire process from autophagosome formation to degradation is active).
-
If LC3-II accumulates with this compound but does not further increase with the lysosomal inhibitor, it may indicate a blockage in the later stages of autophagy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overcoming this compound resistance through combination therapy.
Caption: General workflow for assessing this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synergistic Interaction of Histone Deacetylase 6- and MEK-Inhibitors in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibition and Autophagy Modulation Induces a Synergistic Antiproliferative Effect and Cell Death in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Hdac-IN-36 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Hdac-IN-36. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in a research setting.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level (typically <0.5%). |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Store the solid compound and stock solutions under the recommended conditions. Minimize the number of freeze-thaw cycles for stock solutions. On the day of the experiment, prepare fresh dilutions from the stock solution. |
| Loss of compound activity over time | Instability of the compound in solution. | Prepare fresh stock solutions regularly. For critical experiments, consider preparing a new stock solution from the solid compound. Avoid prolonged storage of diluted working solutions. |
| Difficulty dissolving the solid compound | Inappropriate solvent selection. | This compound is soluble in organic solvents such as DMSO. For complete dissolution, vortexing or brief sonication may be helpful. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
-
Solid Form: For long-term storage, this compound solid should be stored at -20°C. Keep the container tightly sealed to protect from moisture.
-
In Solution: Stock solutions of this compound in an organic solvent like DMSO can be stored at -80°C for several months. For short-term storage, -20°C is also acceptable. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
3. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecules, prolonged storage in aqueous buffers is not recommended due to the potential for hydrolysis or degradation. It is best practice to prepare fresh dilutions in aqueous media from a frozen organic stock solution on the day of the experiment.
4. How many freeze-thaw cycles can a stock solution of this compound undergo?
To ensure the integrity and activity of the compound, it is recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice. If aliquoting is not possible, limit the number of freeze-thaw cycles to no more than 3-5.
5. Are there any known degradation products of this compound?
Specific degradation products of this compound have not been detailed in the available literature. Degradation pathways for similar compounds can involve hydrolysis of labile functional groups.
Experimental Protocols
The following are generalized protocols for assessing the stability of a small molecule inhibitor like this compound. It is highly recommended that researchers adapt and validate these protocols for their specific experimental needs.
Protocol 1: Assessing Solubility and Short-Term Stability in Aqueous Buffer
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Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
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Serially dilute the stock solution in a relevant aqueous buffer (e.g., PBS, pH 7.4) to a range of final concentrations.
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Visually inspect for any precipitation immediately after dilution and after incubation at room temperature for various time points (e.g., 1, 2, 4, and 24 hours).
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Quantify the soluble compound at each time point using a suitable analytical method such as HPLC-UV to determine the percentage of compound remaining in solution.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare a stock solution of this compound in DMSO.
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Aliquot the stock solution into several tubes.
-
Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
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After the final cycle , analyze the concentration and purity of this compound in each aliquot using an analytical method like HPLC-UV or LC-MS to determine if any degradation has occurred.
Visualizations
The following diagrams illustrate common experimental workflows related to the handling and stability testing of this compound.
Figure 1. Workflow for the preparation of this compound working solutions.
Figure 2. A logical workflow for assessing the freeze-thaw stability of this compound.
How to reduce Hdac-IN-36 cytotoxicity to normal cells
Welcome to the technical support center for Hdac-IN-36. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound, with a particular focus on mitigating its cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable pan-histone deacetylase (HDAC) inhibitor. It functions by binding to the zinc-containing catalytic domain of class I, II, and IV HDACs, thereby preventing the removal of acetyl groups from histone and non-histone proteins.[1][2][3] This leads to hyperacetylation of these protein targets, resulting in chromatin relaxation and altered gene expression.[4][5] Key downstream effects include the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[6][7][8][9][10]
Q2: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. Is this expected?
A2: Yes, while HDAC inhibitors often show a degree of selectivity for cancer cells, cytotoxicity in normal cells is a known class effect.[11][12][13] Normal cells, especially those that are rapidly proliferating, can be susceptible to the effects of HDAC inhibition. The therapeutic window between efficacy in cancer cells and toxicity in normal cells can be narrow. The subsequent sections of this guide provide strategies to address this issue.
Q3: What are the general strategies to reduce the cytotoxicity of this compound to normal cells?
A3: Several strategies can be employed to mitigate the off-target effects of this compound on normal cells. These include:
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Dose Optimization and Scheduling: Exploring lower concentrations of this compound or employing intermittent dosing schedules may allow normal cells to recover while still exerting an anti-cancer effect.
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Combination Therapy: Using this compound in combination with other agents can enhance its anti-cancer activity, potentially allowing for a lower, less toxic dose. Cytoprotective agents that selectively protect normal cells can also be considered.
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Targeted Delivery Systems: Encapsulating this compound in a nanoparticle-based delivery system that targets cancer cells can reduce systemic exposure and spare normal tissues.
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Selective HDAC Inhibition: If the key HDAC isoforms for the desired anti-cancer effect are known, switching to a more selective HDAC inhibitor could be an option. However, as this compound is a pan-inhibitor, the following troubleshooting guides will focus on optimizing its use.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Epithelial Cells
Problem: Researchers observe an IC50 value for this compound in a normal human bronchial epithelial (NHBE) cell line that is close to the IC50 value in the target lung cancer cell line (A549).
Hypothetical Data:
| Cell Line | Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 |
| NHBE | Normal Bronchial Epithelial | 1.2 |
Troubleshooting Steps:
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Confirm On-Target Activity: First, verify that this compound is inhibiting HDACs as expected in both cell lines by performing a Western blot for acetylated histones (e.g., Acetyl-Histone H3) or acetylated tubulin. A dose-dependent increase in acetylation should be observed.
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Investigate Cell Cycle Arrest: A common mechanism of action for HDAC inhibitors is the induction of cell cycle arrest.[6][8] It's possible that the normal cells are more sensitive to this effect.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
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Seed A549 and NHBE cells in 6-well plates and allow them to adhere overnight.
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Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 2.0 µM) and a vehicle control for 24 hours.
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Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C for at least 2 hours.
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Wash cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
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Explore "Cyclotherapy" as a Protective Strategy: If the normal cells are arresting in a specific phase of the cell cycle (e.g., G1), a strategy known as "cyclotherapy" could be employed. This involves pre-treating the cells with an agent that induces a protective cell cycle arrest in normal cells before administering the cytotoxic agent. Since many cancer cells have defective p53, they may not arrest and will be preferentially killed by this compound.
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Caption: A workflow diagram illustrating the concept of cyclotherapy to protect normal cells.
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Issue 2: this compound Induces Apoptosis in Both Normal and Cancer Cells
Problem: Annexin V/PI staining shows a significant increase in apoptosis in both normal and cancer cell lines at similar concentrations of this compound.
Troubleshooting Steps:
-
Investigate the Apoptotic Pathway: HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Understanding if there are differences in the activation of these pathways between normal and cancer cells can provide opportunities for selective protection.
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Caption: A simplified signaling pathway for this compound-induced intrinsic apoptosis.
-
-
Test Cytoprotective Agents: Based on the mechanism, agents that can counteract the upstream triggers of apoptosis, such as reactive oxygen species (ROS), may protect normal cells.
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Experimental Protocol: Co-treatment with an Antioxidant
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Seed normal and cancer cell lines in 96-well plates.
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Pre-treat a set of wells with a non-toxic concentration of an antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours.
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Add a dose range of this compound to both pre-treated and non-pre-treated wells.
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Incubate for 48-72 hours.
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Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
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Compare the IC50 values of this compound with and without NAC in both cell lines.
-
-
Expected Outcome (Hypothetical Data):
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| Cell Line | Treatment | This compound IC50 (µM) |
| A549 | This compound alone | 0.5 |
| A549 | This compound + NAC | 0.6 |
| NHBE | This compound alone | 1.2 |
| NHBE | This compound + NAC | 5.8 |
Concluding Remarks
Reducing the cytotoxicity of this compound to normal cells is crucial for its development as a therapeutic agent. The strategies outlined in this guide, including dose optimization, combination therapies with cytoprotective agents, and a thorough investigation of the differential molecular responses between normal and cancer cells, provide a framework for researchers to enhance the selectivity of this compound. We encourage users to adapt these general protocols to their specific experimental systems.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. proteopedia.org [proteopedia.org]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to HDAC Inhibitors in Long-Term Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Histone Deacetylase (HDAC) inhibitors, with a focus on long-term cell culture experiments.
Disclaimer: The following guidance is based on established knowledge of HDAC inhibitors as a class of compounds. As specific information for "Hdac-IN-36" is not widely available in published literature, researchers should adapt these recommendations to their specific experimental context and the known properties of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to this compound after long-term culture. What are the common mechanisms of resistance to HDAC inhibitors?
A1: Resistance to HDAC inhibitors is a multifaceted issue that can arise from various cellular adaptations.[1][2] Common mechanisms include:
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Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2, Bcl-xL, and Mcl-1 can counteract the pro-apoptotic effects of HDAC inhibitors.[3]
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Activation of pro-survival signaling pathways: Constitutive activation of pathways such as PI3K/Akt/mTOR and MAPK can promote cell survival and proliferation, overriding the inhibitory effects of the drug.[1]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration.
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Alterations in HDAC expression: Changes in the expression levels of different HDAC isoforms can alter the cellular response to a specific inhibitor.[4] For instance, an increase in the expression of HDAC3 has been observed in belinostat-resistant cell lines.[2][4]
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Epigenetic reprogramming: Cancer cells can undergo transcriptional and epigenetic reprogramming, enabling them to adapt to and resist targeted therapies.[2]
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50) of this compound on your long-term cultured cells compared to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) indicates the development of resistance. This can be assessed using a cell viability assay such as MTT or MTS.
Q3: Are there any known combination therapies that can overcome resistance to HDAC inhibitors?
A3: Yes, combining HDAC inhibitors with other anti-cancer agents is a promising strategy to overcome resistance.[1][5][6] Some effective combinations include:
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Other epigenetic modifiers: Combining with DNA methyltransferase (DNMT) inhibitors (e.g., azacitidine) can have synergistic effects.[3]
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Chemotherapeutic agents: Standard chemotherapy drugs like cisplatin have shown enhanced efficacy when combined with HDAC inhibitors.[1][6]
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Targeted therapies: Inhibitors of key survival pathways, such as PI3K inhibitors or mTOR inhibitors, can re-sensitize resistant cells.
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BCL2 family inhibitors: Drugs like venetoclax, which target anti-apoptotic proteins, can be effective in combination with HDAC inhibitors.[3]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over time.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze the molecular profile of resistant clones (e.g., via Western blot for survival pathway proteins, RNA-seq for gene expression changes) to identify the resistance mechanism. |
| Drug degradation or instability in culture medium | 1. Prepare fresh drug dilutions for each experiment. 2. Minimize the exposure of the drug stock solution to light and repeated freeze-thaw cycles. 3. Check the stability of this compound in your specific cell culture medium over the duration of the experiment. |
| Changes in cell culture conditions | 1. Ensure consistent cell culture practices, including media composition, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Regularly test for mycoplasma contamination. |
Problem 2: Complete resistance to this compound from the start of an experiment with a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Incorrect drug concentration | 1. Verify the concentration of your this compound stock solution. 2. Perform a fresh dose-response curve to determine the IC50. |
| Cell line misidentification or contamination | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Check for cross-contamination with a resistant cell line. |
| Acquired resistance during routine passaging | 1. Go back to an earlier passage of the cell line from a frozen stock. 2. Implement a rigorous cell banking and passaging protocol to minimize genetic drift. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
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Parental cancer cell line
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This compound
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Complete cell culture medium
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96-well plates
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MTT or MTS reagent
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Plate reader
Procedure:
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Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
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Initial exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
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Monitor cell viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.
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Allow recovery: Allow the surviving cells to repopulate the culture vessel.
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Gradual dose escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
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Repeat and select: Repeat the process of dose escalation and recovery until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
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Characterize resistant cells: Once a resistant population is established, perform a new dose-response assay to determine the new IC50.
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Clonal selection (optional): Perform single-cell cloning to isolate and expand individual resistant clones for more homogenous populations.
Protocol 2: Western Blot Analysis of Pro-Survival Signaling Proteins
This protocol is for assessing the expression and activation of proteins involved in resistance.[7]
Materials:
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Sensitive and resistant cell lysates
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Mcl-1, anti-Bcl-2, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein extraction and quantification: Lyse cells and quantify protein concentration.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
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Protein transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane for 1 hour at room temperature.
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Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 0.5 | 1 |
| Resistant Clone 1 | This compound | 5.2 | 10.4 |
| Resistant Clone 2 | This compound | 8.9 | 17.8 |
Table 2: Hypothetical Quantitative Western Blot Analysis of Pro-Survival Proteins
| Protein | Parental (Relative Expression) | Resistant Clone 1 (Relative Expression) |
| p-Akt/Total Akt | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 2.8 |
| Mcl-1 | 1.0 | 4.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in HDAC inhibitor action and resistance.
Caption: Experimental workflow for developing and characterizing resistance.
References
- 1. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | A Combined Histone Deacetylases Targeting Strategy to Overcome Venetoclax Plus Azacitidine Regimen Resistance in Acute Myeloid Leukaemia: Three Case Reports [frontiersin.org]
- 4. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability between experimental batches of Hdac-IN-36. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Variability between batches of a small molecule inhibitor like this compound can arise from several factors:
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Purity and Impurity Profile: Minor differences in the impurity profile between synthesis batches can affect biological activity.
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Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to reduced potency.
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Solubility Issues: Incomplete solubilization or precipitation of the compound during stock solution preparation or in cell culture media can result in lower effective concentrations.
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Experimental System Variability: Biological systems inherently have variability. Factors such as cell line passage number, cell density, and reagent lot differences can contribute to inconsistent results.
Q2: How can we ensure the quality and consistency of our this compound stock solutions?
A2: To ensure the quality of your this compound stock solutions, we recommend the following:
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Proper Storage: Store the solid compound and stock solutions as recommended on the certificate of analysis, typically at -20°C or -80°C, protected from light and moisture.
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Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
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Solubility Verification: Ensure complete dissolution of the compound when preparing stock solutions. If solubility is a concern, consider using a different solvent or sonication.
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Purity Assessment: If significant variability is observed, consider analytical chemistry techniques such as HPLC-MS to verify the purity and integrity of the compound from different batches.
Q3: What are the known downstream targets of this compound that can be used as positive controls for its activity?
A3: this compound is a potent inhibitor of histone deacetylase 6 (HDAC6).[1] A key substrate of HDAC6 is α-tubulin. Therefore, a reliable positive control for this compound activity is to measure the level of acetylated α-tubulin by Western blot. Increased acetylation of α-tubulin upon treatment with this compound indicates target engagement. Another substrate of HDAC6 is the heat shock protein 90 (HSP90); its acetylation can also be monitored.[1]
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Proliferation Observed with a New Batch of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution from the solid compound. 2. Use a positive control compound (e.g., another known HDAC6 inhibitor) in parallel. 3. If possible, obtain a new vial or lot of the compound. | A fresh stock solution or new lot should restore the expected inhibitory activity. |
| Incorrect Concentration | 1. Verify the calculations for the stock solution and final dilutions. 2. Consider performing a dose-response experiment to determine the IC50 of the new batch. | The expected inhibitory effect should be observed at the correct concentration. The IC50 should be comparable to previously reported values. |
| Cell Line Resistance | 1. Check the passage number of the cell line. High passage numbers can lead to phenotypic drift. 2. Test the compound on a freshly thawed, low-passage aliquot of the cells. 3. Verify the identity of the cell line by STR profiling. | Low-passage cells should respond as expected. |
| Solubility Issues | 1. Visually inspect the stock solution and final dilutions for any precipitation. 2. If precipitation is observed, try a different solvent or use gentle warming and vortexing to aid dissolution. | The compound should be fully dissolved to exert its biological effect. |
Issue 2: Inconsistent Levels of Acetylated α-Tubulin after this compound Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody | 1. Validate the anti-acetylated-α-tubulin antibody with a positive control (e.g., treatment with a known HDAC inhibitor like Trichostatin A). 2. Optimize antibody concentration and incubation times for Western blotting. | A clear and specific band for acetylated α-tubulin should be detected in positive controls. |
| Timing of Assay | 1. Perform a time-course experiment to determine the optimal duration of this compound treatment for inducing α-tubulin acetylation. | This will identify the time point at which the maximum effect is observed. |
| Protein Loading | 1. Ensure equal protein loading across all lanes of the Western blot by performing a protein quantification assay (e.g., BCA or Bradford). 2. Use a loading control (e.g., total α-tubulin, GAPDH, or β-actin) to normalize the data. | Consistent loading will ensure that observed differences are due to the treatment and not experimental error. |
| Batch-to-Batch Variability of this compound | 1. Test multiple batches of this compound side-by-side in the same experiment. 2. If inconsistencies persist, contact the supplier for quality control data on the specific batches. | This will help determine if the variability is inherent to the compound batches. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blot for Acetylated α-Tubulin
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the determined optimal time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin).
Visualizations
Caption: Experimental workflow for testing this compound activity.
References
Technical Support Center: Managing Side Effects of Hdac-IN-36 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC6 inhibitor, Hdac-IN-36 (also known as compound 23g), in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 11.68 nM.[1] Its primary mechanism of action is the inhibition of HDAC6, which leads to the hyperacetylation of its substrates, including α-tubulin and heat shock protein 90 (HSP90).[1] This disruption of normal cellular processes can induce apoptosis and autophagy, and suppress cell migration, which are key anti-tumor and anti-metastatic activities being investigated in cancer research, particularly breast cancer.[1][2]
Q2: What are the known in vivo effects of this compound in animal models?
A2: In preclinical studies, this compound has demonstrated anti-tumor and anti-metastatic activity in a dose-dependent manner in a zebrafish xenograft model.[1] Additionally, pharmacokinetic studies in Beagle dogs have been conducted to evaluate its oral bioavailability.[1][2]
Q3: Have any specific side effects of this compound been reported in animal studies?
A3: The primary publication describing this compound (compound 23g) focuses on its synthesis, in vitro efficacy, and pharmacokinetic profile.[2] While it mentions in vivo studies in zebrafish and Beagle dogs, the publicly available information does not provide specific details about observed side effects or toxicities in these models. Therefore, researchers should be guided by the known class effects of HDAC inhibitors and, more specifically, selective HDAC6 inhibitors.
Q4: What are the general side effects associated with HDAC inhibitors as a class in animal models?
A4: HDAC inhibitors, as a class, can be associated with a range of side effects. While selective HDAC6 inhibitors are generally considered to have a better safety profile compared to pan-HDAC inhibitors, it is crucial to monitor for potential adverse effects.[3][4] Common class-wide side effects observed in preclinical studies include:
-
Hematological effects: Thrombocytopenia (low platelet count), anemia, and neutropenia.
-
Gastrointestinal issues: Diarrhea, nausea, vomiting, and loss of appetite.
-
Constitutional symptoms: Fatigue, lethargy, and weight loss.
-
Cardiac effects: In some cases, pan-HDAC inhibitors have been associated with electrocardiogram (ECG) changes, such as QTc interval prolongation.[4]
Troubleshooting Guides
Problem 1: Observed Weight Loss or Reduced Food/Water Intake
Possible Cause:
-
Gastrointestinal distress (nausea, diarrhea).
-
General malaise or systemic toxicity.
Suggested Mitigation Strategies:
-
Dose Adjustment: Consider reducing the dose of this compound to a lower, yet still potentially efficacious, level.
-
Vehicle Control: Ensure that the vehicle used for administration is not contributing to the observed effects. Compare with a vehicle-only control group.
-
Supportive Care: Provide palatable, high-calorie food supplements and hydration support (e.g., hydrogels) to encourage intake.
-
Monitor Closely: Weigh the animals daily and perform regular health checks. If significant weight loss persists (e.g., >15-20% of baseline body weight), consider humane endpoints.
Problem 2: Signs of Dehydration and/or Diarrhea
Possible Cause:
-
Direct effect of this compound on the gastrointestinal tract.
Suggested Mitigation Strategies:
-
Hydration Support: Administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as recommended by a veterinarian to combat dehydration.
-
Anti-diarrheal Medication: Consult with a veterinarian about the potential use of anti-diarrheal agents, ensuring they do not interfere with the experimental outcomes.
-
Dietary Modification: Provide a soft, easily digestible diet.
-
Cage Maintenance: Ensure frequent bedding changes to maintain a clean and dry environment.
Problem 3: Lethargy, Hunched Posture, or Reduced Activity
Possible Cause:
-
Systemic toxicity.
-
Anemia.
Suggested Mitigation Strategies:
-
Blood Monitoring: If feasible, collect blood samples to perform a complete blood count (CBC) to check for anemia, thrombocytopenia, and neutropenia.
-
Dose Scheduling: Consider altering the dosing schedule (e.g., dosing every other day instead of daily) to allow for recovery between treatments.
-
Environmental Enrichment: Provide appropriate environmental enrichment to encourage natural behaviors, but do not force activity.
-
Pain Assessment: Perform a thorough clinical assessment to rule out pain or distress and administer analgesics if necessary, after veterinary consultation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from the primary literature. Note the absence of specific toxicity data.
| Parameter | Species | Dose | Route of Administration | Observation | Reference |
| Pharmacokinetics | Beagle | 20 mg/kg | Oral (single dose) | T1/2 = 1.24 h | [1] |
| Anti-tumor/Anti-metastatic Activity | Zebrafish (xenograft) | 0-5 µg/mL | Immersion | Dose-dependent inhibition of tumor formation and migration | [1] |
Experimental Protocols
General Protocol for Monitoring Side Effects in Rodent Models:
-
Baseline Data Collection:
-
Record the body weight of each animal for at least three consecutive days before the start of the experiment to establish a stable baseline.
-
Perform a thorough clinical examination of each animal, noting posture, activity level, grooming habits, and fecal/urine output.
-
If blood analysis is part of the protocol, collect a baseline blood sample.
-
-
Dosing and Observation:
-
Administer this compound as per the experimental protocol.
-
Conduct daily cage-side observations at approximately the same time each day.
-
Record body weights daily.
-
Perform a detailed clinical assessment at least twice weekly, or more frequently if adverse signs are observed. This should include checking for:
-
Changes in skin and fur condition.
-
Signs of dehydration (skin tenting).
-
Changes in mucous membrane color.
-
Abnormal posture or gait.
-
Changes in respiratory rate or effort.
-
-
-
Data Recording and Intervention:
-
Use a standardized scoring sheet to record all observations.
-
Establish clear intervention points and humane endpoints in the experimental protocol, in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.
-
Implement mitigation strategies as outlined in the troubleshooting guides if adverse effects are observed.
-
Visualizations
Caption: Inhibition of HDAC6 by this compound leads to downstream cellular effects.
Caption: A logical workflow for monitoring and managing side effects in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of novel HDAC inhibitors with improved pharmacokinetic profile in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hdac-IN-36 Treatment Protocols for Primary Cells
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hdac-IN-36?
A1: this compound is a histone deacetylase (HDAC) inhibitor. Its primary mechanism involves binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin) and subsequent modulation of gene expression.[1][3] Increased acetylation of non-histone proteins also plays a role in its cellular effects.[4][5]
Q2: How does this compound treatment affect primary cells?
A2: The effects of this compound on primary cells can be multifaceted and depend on the cell type, concentration, and treatment duration. Common effects include:
-
Induction of cell cycle arrest: Often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[6][7]
-
Induction of apoptosis (programmed cell death): This can be triggered through various pathways, including the modulation of pro- and anti-apoptotic proteins.[8][9]
-
Changes in gene expression: Leading to altered cellular function, differentiation, or senescence.[1]
-
Cytotoxicity: Primary cells can be sensitive to HDAC inhibition, and high concentrations or prolonged exposure can lead to cell death.[6][10]
Q3: How do I determine the optimal concentration of this compound for my primary cells?
A3: The optimal concentration should be determined empirically for each primary cell type. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and assess key readouts such as:
-
Target engagement: Measure the level of histone acetylation (e.g., acetyl-H3K9) by Western blot.
-
Cell viability: Use assays like MTT or CellTiter-Glo to determine the concentration that maintains cell health while achieving the desired biological effect.
-
Functional outcome: Measure a downstream functional effect relevant to your research (e.g., cytokine production, neurite outgrowth).
Q4: What is the recommended solvent for this compound?
A4: Most small molecule inhibitors like this compound are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of primary cell death observed at expected therapeutic concentrations. | Primary cells are more sensitive to HDAC inhibitor-induced toxicity than immortalized cell lines.[11] | Perform a dose-response and time-course experiment to find the optimal concentration and duration that minimizes toxicity while still achieving the desired effect. Consider using a lower concentration for a longer duration. |
| No significant increase in histone acetylation is observed after treatment. | The concentration of this compound may be too low. The treatment duration may be too short. The inhibitor may be unstable in the culture medium. | Increase the concentration of this compound. Increase the treatment duration (e.g., try 24 or 48 hours). Replenish the medium with fresh this compound every 24 hours. |
| Inconsistent results between experiments. | Primary cells can have high donor-to-donor variability. The passage number of primary cells can affect their response. Inconsistent cell density at the time of treatment. | Use cells from the same donor for a set of experiments. Use cells within a narrow passage range. Ensure consistent cell seeding density for all experiments. |
| Unexpected or off-target effects are observed. | This compound may be inhibiting other HDAC isoforms or have other off-target effects.[12] | If possible, use a more selective HDAC inhibitor as a control. Perform knockdown experiments (e.g., using siRNA) for the target HDAC to confirm that the observed phenotype is on-target. |
Quantitative Data Summary
The following tables provide representative data for well-characterized HDAC inhibitors in various cell types. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Common HDAC Inhibitors against Recombinant HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | 30 | 63.5 | - | 30 | - |
| Entinostat (MS-275) | 400 | 1700 | 800 | >10000 | >10000 |
| Trichostatin A (TSA) | 2 | 2 | 10 | 10 | 100 |
Data compiled from various sources for illustrative purposes.
Table 2: Representative EC50 Values for Cell Viability in Different Cell Lines
| Inhibitor | Cell Line | EC50 (µM) | Assay Duration |
| PROTAC 9 | HCT116 | 5.2 ± 0.6 | 48 hours[13] |
| PROTAC 1 | HCT116 | 4.3 ± 0.5 | 48 hours[13] |
| CI-994 | HCT116 | 8.4 ± 0.8 | 48 hours[13] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Treatment: Plate primary cells at a desired density and allow them to adhere. Treat the cells with a range of this compound concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a protease and HDAC inhibitor cocktail.
-
Extract histones using an acid extraction method or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Hdac-IN-36 unexpected effects on gene expression
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hdac-IN-36, a novel histone deacetylase (HDAC) inhibitor. While this compound is designed for potent and selective inhibition of specific HDAC enzymes, researchers may encounter unexpected effects on gene expression. This guide is intended for researchers, scientists, and drug development professionals to navigate and understand these potential outcomes.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound, providing potential explanations and suggested next steps.
| Observed Problem | Potential Cause | Suggested Action |
| Target gene is downregulated or shows no change in expression, contrary to the expected upregulation. | 1. Indirect Gene Regulation: this compound may be upregulating a transcriptional repressor that, in turn, downregulates your gene of interest. 2. Off-Target Effects: The compound might be inhibiting other proteins, such as MBLAC2, which has been identified as a common off-target for hydroxamate-based HDAC inhibitors[1]. 3. Chromatin Context: The genomic region of your target gene may have a complex regulatory environment where histone acetylation alone is not sufficient to initiate transcription[2]. | 1. Perform a broader gene expression analysis (e.g., RNA-seq) to identify changes in transcription factors and other regulatory genes. 2. Conduct a proteomic analysis to identify potential off-target binding partners of this compound. 3. Perform ChIP-seq for histone acetylation marks (e.g., H3K27ac) at the promoter and enhancer regions of your target gene to confirm this compound is having the expected effect on local chromatin. |
| Widespread changes in gene expression are observed, suggesting a lack of specificity. | 1. Polypharmacology: Many HDAC inhibitors engage multiple HDAC isoforms across different classes, which can lead to broad effects on gene expression[1][3]. 2. Non-Histone Protein Acetylation: this compound may be affecting the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules[4]. | 1. Perform a dose-response experiment to determine if a lower concentration of this compound can achieve the desired on-target effect with fewer off-target changes. 2. Use isoform-specific HDAC knockdowns (e.g., siRNA) to dissect which HDACs are responsible for the observed widespread changes. 3. Perform an acetyl-proteomics study to identify non-histone protein targets of this compound. |
| Significant cell toxicity is observed at concentrations expected to be non-toxic. | 1. Induction of DNA Damage: Some HDAC inhibitors can induce DNA damage and interfere with DNA repair processes[3][5]. 2. Off-Target Cytotoxicity: Inhibition of unforeseen targets could be leading to cellular stress and apoptosis. 3. Cell-Type Specificity: The cytotoxic effects of HDAC inhibitors can be highly dependent on the cell type being studied[4]. | 1. Perform assays for DNA damage markers (e.g., γH2AX staining) . 2. Evaluate the expression of apoptosis-related genes (e.g., BCL-2 family members) via RT-qPCR or Western blot. 3. Test this compound on a panel of different cell lines , including non-transformed cells, to assess its therapeutic window[4]. |
Frequently Asked Questions (FAQs)
Q1: We expected this compound to increase the expression of our target tumor suppressor gene, but we see a decrease. Why is this happening?
A1: This is a known paradoxical effect of some HDAC inhibitors. While HDAC inhibition generally leads to a more open chromatin structure, the ultimate effect on gene expression is complex. One explanation is that HDAC inhibitors can down-regulate as many genes as they up-regulate[6]. This can occur if this compound also causes the upregulation of a transcriptional repressor that specifically targets your gene of interest. Additionally, some studies have shown that HDAC inhibitors can lead to histone hypoacetylation at certain promoter regions, which is associated with decreased gene expression[7].
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for specificity, like many small molecule inhibitors, it may have off-target effects. A notable off-target for hydroxamic acid-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase[1]. Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles, which could have downstream effects on cell signaling and gene expression[1]. Other potential off-targets include non-histone proteins whose acetylation status is regulated by HDACs, such as transcription factors (e.g., p53, NF-κB), chaperone proteins (e.g., HSP90), and enzymes involved in various cellular processes[2][3][4].
Q3: How can we confirm that this compound is engaging its intended HDAC target in our cellular model?
A3: To confirm target engagement, you can perform a Western blot analysis for acetylated histones (e.g., acetyl-H3) or acetylated tubulin (a specific substrate of HDAC6) after treating your cells with this compound[8]. An increase in the acetylation of these substrates indicates that HDAC activity has been inhibited. For more quantitative results, you can perform an in-cell enzyme activity assay.
Q4: Can this compound affect gene expression through mechanisms other than histone acetylation?
A4: Yes. HDACs deacetylate numerous non-histone proteins, thereby regulating their stability, activity, and protein-protein interactions[4]. For example, the acetylation of transcription factors like p53 can enhance its stability and transcriptional activity[3][9]. By inhibiting HDACs, this compound can lead to the hyperacetylation of these non-histone proteins, which in turn can alter gene expression networks independently of direct changes to histone modifications at specific gene promoters.
Data Presentation
The following tables present hypothetical data from experiments with this compound in a cancer cell line, illustrating both expected and unexpected effects on gene expression.
Table 1: Gene Expression Changes in Response to this compound Treatment (24 hours)
| Gene | Function | Expected Fold Change | Observed Fold Change |
| CDKN1A (p21) | Cell Cycle Inhibitor | > 2.0 | 4.5 |
| MYC | Oncogene | < 1.0 | 0.8 |
| TP53 | Tumor Suppressor | > 1.0 | 1.2 |
| GENE-X | Hypothetical Target | > 2.0 | 0.6 |
| TF-Repressor | Transcriptional Repressor | No Prediction | 3.2 |
Data represents mean fold change from three independent experiments as determined by RT-qPCR.
Table 2: Histone Acetylation Changes at Gene Promoters
| Gene Promoter | Histone Mark | Fold Change in Acetylation |
| CDKN1A | H3K27ac | 5.1 |
| MYC | H3K27ac | 1.3 |
| GENE-X | H3K27ac | 4.8 |
| TF-Repressor | H3K27ac | 4.2 |
Data represents mean fold change from ChIP-qPCR analysis.
Experimental Protocols
1. Protocol: Analysis of Gene Expression by RT-qPCR
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Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR: Perform quantitative PCR using gene-specific primers and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
2. Protocol: Chromatin Immunoprecipitation (ChIP)
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Cell Treatment and Cross-linking: Treat cells with this compound as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K27) or a negative control IgG.
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Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and elute the immunoprecipitated chromatin.
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Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
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Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of interest.
Mandatory Visualizations
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor bioavailability of Hdac-IN-36 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor in vivo bioavailability with Hdac-IN-36. The information is designed to help identify potential causes and provide actionable solutions for your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during in vivo studies with this compound.
Q1: My in vivo experiments with this compound show very low or undetectable plasma concentrations after oral administration. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The compound might not efficiently cross the intestinal epithelium.
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Rapid Metabolism: this compound could be subject to extensive first-pass metabolism in the gut wall or liver.
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Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.
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Chemical Instability: this compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract environment. Assess its lipophilicity (LogP/LogD).
-
Protocol: pH-Dependent Aqueous Solubility
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Prepare a series of buffers at pH 1.2, 4.5, and 6.8.
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Add an excess amount of this compound to each buffer.
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Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
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Filter the samples to remove undissolved solid.
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Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
-
Evaluate Intestinal Permeability:
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Action: Perform an in vitro permeability assay using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes.
-
Protocol: Caco-2 Permeability Assay
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Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of tight junctions.
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Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
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Add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL).
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To assess efflux, add this compound to the BL side and measure its appearance on the AP side (BL to AP). An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests the involvement of active efflux.
-
-
-
Investigate Metabolic Stability:
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Action: Assess the in vitro metabolic stability of this compound using liver microsomes or hepatocytes.
-
Protocol: In Vitro Metabolic Stability Assay
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Incubate this compound at a known concentration with liver microsomes (human, rat, or mouse) or hepatocytes in the presence of NADPH (for microsomal assays).
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Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
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Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
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Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Data Summary: Hypothetical Physicochemical and ADME Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Acceptable for oral absorption. |
| LogP | 4.2 | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely dissolution-rate limited absorption.[1] |
| Caco-2 Permeability (Papp AP-BL) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio | 3.5 | Suggests active efflux. |
| Liver Microsomal Half-life | 15 minutes | Rapid metabolism. |
Q2: I've confirmed that this compound has low solubility. What formulation strategies can I employ to improve its oral bioavailability?
Strategies to Enhance Solubility and Dissolution:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3][4]
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3][5]
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Method: Techniques like spray drying or hot-melt extrusion can be used to prepare ASDs.[3]
-
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[2][3][5]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][3][5]
Experimental Workflow for Formulation Development
Caption: Workflow for developing and testing formulations to improve bioavailability.
Q3: My data suggests this compound is rapidly metabolized. What approaches can I take to address this?
Strategies to Mitigate Rapid Metabolism:
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Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[6][7]
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Rationale: Modifying the part of the this compound molecule that is susceptible to metabolism can protect it from degradation, allowing it to be absorbed intact before being converted to the active form.
-
-
Co-administration with Metabolic Inhibitors: While not a common long-term strategy for drug development due to potential drug-drug interactions, this can be used in preclinical studies to confirm that metabolism is the primary barrier to bioavailability.
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Structural Modification: If possible, medicinal chemistry efforts can be directed towards modifying the metabolic "soft spot" on the this compound molecule to create a more stable analog.
Signaling Pathway: Prodrug Activation
Caption: Conversion of an this compound prodrug to its active form.
Frequently Asked Questions (FAQs)
Q: What are HDACs and why are they a therapeutic target? A: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[8][9] This process plays a crucial role in regulating gene expression.[10] In diseases like cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes.[6] HDAC inhibitors aim to reverse this by promoting histone hyperacetylation, leading to the re-expression of these silenced genes and subsequent anti-cancer effects such as cell cycle arrest and apoptosis.[9]
Q: Are there different classes of HDACs? A: Yes, mammalian HDACs are grouped into four classes based on their structure and sequence homology.[11]
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Class I: HDAC1, 2, 3, and 8 are primarily located in the nucleus.[10][11]
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Class II: This class is further divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10).[11] They can shuttle between the nucleus and cytoplasm.[11]
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Class III: These are the sirtuins, which are NAD+-dependent enzymes.
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Class IV: HDAC11 is the sole member of this class.[10]
Q: What are the common challenges with the pharmacokinetics of HDAC inhibitors? A: Many HDAC inhibitors, particularly those based on a hydroxamic acid zinc-binding group, can suffer from poor pharmacokinetic properties.[8][12] These challenges often include rapid metabolism (e.g., glucuronidation), which leads to high clearance and a short half-life, and sometimes poor oral bioavailability.[10][12]
Q: Can this compound's mechanism of action affect its bioavailability? A: The direct mechanism of HDAC inhibition is unlikely to affect its initial absorption and bioavailability. However, the physicochemical properties required for potent HDAC inhibition (e.g., a zinc-binding group) can influence properties like solubility and metabolic stability, which in turn dictate bioavailability.[8]
Q: Where can I find more information on formulation strategies for poorly soluble drugs? A: Numerous resources are available that detail various formulation strategies. Key approaches include particle size reduction (micronization, nanonization), the use of solid dispersions, lipid-based formulations like SEDDS, and complexation with cyclodextrins.[3][4][5][13] These techniques aim to enhance the dissolution rate and/or solubility of the drug in the gastrointestinal tract.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hdac-IN-36 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac-IN-36, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Given that this compound is a hydroxamate-based inhibitor, this guide addresses both general challenges in HDAC assays and specific issues related to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active and potent hydroxamate-based inhibitor of Histone Deacetylase 6 (HDAC6), with a reported IC50 of 11.68 nM.[1] It has been shown to promote apoptosis and autophagy while suppressing cell migration, making it a compound of interest in cancer research, particularly for breast cancer.[1]
Q2: What is the mechanism of action for HDAC inhibitors like this compound?
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. HDAC inhibitors like this compound block this activity, leading to an accumulation of acetylated proteins. The primary non-histone substrate of HDAC6 is α-tubulin, and its hyperacetylation is a key indicator of HDAC6 inhibition.[3][4][5] This can impact cellular processes such as cell cycle progression, apoptosis, and protein trafficking.[6][7]
Q3: What are the common assay formats for measuring this compound activity?
Common assay formats for HDAC inhibitors include:
-
Fluorometric Assays: These assays utilize a substrate that becomes fluorescent upon deacetylation by HDACs and subsequent cleavage by a developer enzyme. They are widely used for determining IC50 values.[8][9]
-
Colorimetric Assays: Similar to fluorometric assays, these generate a colored product that can be measured using a spectrophotometer.[10]
-
Luminogenic Assays: These assays use a pro-luciferin substrate that is converted to a luminescent signal upon deacetylation, offering high sensitivity.[11]
-
Western Blotting: This method is crucial for cell-based assays to confirm the downstream effects of HDAC6 inhibition by measuring the acetylation status of its primary substrate, α-tubulin.[4][12][13]
Q4: Are there any known off-target effects for hydroxamate-based HDAC inhibitors like this compound?
Yes, hydroxamate-based HDAC inhibitors have been reported to have off-target effects. One notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), which is a palmitoyl-CoA hydrolase.[1] Several hydroxamate HDAC inhibitors have been shown to inhibit MBLAC2 at low nanomolar concentrations.[1] Additionally, hydroxamate-based compounds can have poor pharmacokinetic properties and may exhibit mutagenicity, which are important considerations in their application.[14]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in IC50 Values
High variability in IC50 measurements is a common issue in HDAC assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | This compound is typically dissolved in DMSO for stock solutions. Ensure the stock solution is fully dissolved and well-mixed before preparing serial dilutions. Prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can affect compound stability. |
| Compound Precipitation | Hydroxamate-based inhibitors can have limited solubility in aqueous assay buffers and cell culture media.[15] Visually inspect wells for any signs of precipitation. If precipitation is suspected, consider pre-warming the assay buffer and ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%. |
| Variable Incubation Times | Some HDAC inhibitors, particularly those with slow-binding kinetics, require a pre-incubation step with the enzyme before adding the substrate to reach equilibrium.[16] For consistent results, ensure that incubation times for both pre-incubation (if applicable) and the enzymatic reaction are precise and consistent across all experiments. |
| Inconsistent Cell Health or Density (Cell-Based Assays) | Ensure cells are in the logarithmic growth phase and have high viability. Seed cells at a consistent density for each experiment, as variations in cell number can significantly impact the results.[17] |
| Assay Component Instability | Store all kit components, especially the enzyme and substrate, according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the HDAC6 enzyme.[18] |
Issue 2: No or Weak Signal in the Assay
A lack of signal can be frustrating. Here are some common reasons and how to address them.
| Potential Cause | Troubleshooting Step |
| Inactive HDAC6 Enzyme | Confirm the activity of the recombinant HDAC6 enzyme using a known HDAC6 inhibitor as a positive control (e.g., Tubastatin A). If using cell lysates, ensure they are prepared from fresh cells or tissues and have been stored properly at -80°C to prevent loss of enzyme activity.[10] |
| Incorrect Assay Buffer or pH | HDAC enzymes are sensitive to pH. Ensure the assay buffer is at the optimal pH as recommended by the assay kit manufacturer or literature.[19] |
| Substrate Degradation | Protect fluorogenic or luminogenic substrates from light and store them as recommended. Prepare fresh substrate dilutions for each experiment. |
| Insufficient Enzyme Concentration | If using purified enzyme, you may need to optimize the concentration to obtain a robust signal within the linear range of the assay. If using cell lysates, ensure a sufficient amount of protein is added to each well.[10] |
| Reader Settings Not Optimized | For fluorescence or luminescence-based assays, ensure the excitation and emission wavelengths and the gain settings on the plate reader are optimized for the specific fluorophore or luminophore being used.[8] |
Issue 3: Inconsistent Western Blot Results for α-Tubulin Acetylation
Western blotting is a key method to confirm this compound activity in cells. Inconsistent results can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Use antibodies for acetylated α-tubulin and total α-tubulin that have been validated for Western blotting. Optimize antibody dilutions and incubation times. |
| Poor Protein Extraction | Ensure complete cell lysis to release both cytoplasmic (tubulin) and nuclear proteins. Use appropriate lysis buffers containing protease and phosphatase inhibitors. |
| Inconsistent Protein Loading | Quantify total protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a reliable loading control such as total α-tubulin, β-actin, or GAPDH to normalize the data. |
| Timing of this compound Treatment | The increase in α-tubulin acetylation is time-dependent. Perform a time-course experiment to determine the optimal treatment duration for observing a significant increase in acetylation. |
| Cell Line Specific Effects | The basal level of α-tubulin acetylation and the response to HDAC6 inhibitors can vary between different cell lines.[20] |
Experimental Protocols
Key Experiment 1: Determination of this compound IC50 using a Fluorometric Assay
This protocol is a general guideline and should be optimized based on the specific assay kit used.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is the same in all wells.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human HDAC6 enzyme in assay buffer to the desired concentration.
-
Dilute the fluorogenic HDAC substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the diluted HDAC6 enzyme to each well.
-
Optional Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the diluted substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution provided in the assay kit.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm/440-460 nm).[8]
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Key Experiment 2: Western Blot Analysis of α-Tubulin Acetylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total α-tubulin or another loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HDAC Inhibitors in Colon Cancer: Spotlight on SAHA (Vorinostat)
A direct comparative analysis between Hdac-IN-36 and the well-characterized histone deacetylase (HDAC) inhibitor SAHA (vorinostat) in the context of colon cancer is not feasible at this time due to a lack of available experimental data on this compound in this specific malignancy.
This guide will therefore focus on providing a comprehensive overview of the experimental data available for SAHA (vorinostat) in colon cancer cells. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and epigenetic therapies.
SAHA (Vorinostat): A Potent Inducer of Cell Cycle Arrest and Apoptosis in Colon Cancer Cells
SAHA (Suberoylanilide Hydroxamic Acid), also known as vorinostat, is a potent pan-HDAC inhibitor that has been extensively studied for its anti-cancer properties.[1][2][3] It has been shown to induce growth arrest, differentiation, and apoptosis in a variety of cancer cell lines, including those derived from colon cancer.[4][5][6] The anti-tumor effects of SAHA are mediated through the hyperacetylation of both histone and non-histone proteins, leading to changes in gene expression and the modulation of key cellular signaling pathways.[7][8]
Quantitative Analysis of SAHA's Effects in Colon Cancer Cell Lines
The following table summarizes the quantitative data on the effects of SAHA in various colon cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 | Cell Viability | IC50 (72h) | ~2.0 - 5.0 µM | [9][10] |
| HT29 | Cell Viability | IC50 (72h) | ~2.5 - 7.5 µM | [10] |
| SW48 | Cell Viability | Dose-dependent decrease | Significant at various doses | [11] |
| 320 HSR | Apoptosis | Protein Expression | Inhibition of survivin and Bcl-xL | [11] |
| LS411N | Apoptosis | FasL-induced apoptosis | Sensitization to apoptosis | [12] |
| HCT116 | Cell Cycle | Cell Cycle Arrest | G1 and G2/M phase arrest | [10][13] |
| HT29 | Cell Cycle | Cell Cycle Arrest | G2/M phase arrest | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on SAHA's effects in colon cancer cells.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Colon cancer cells (e.g., HCT116, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of SAHA (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Colon cancer cells are treated with SAHA at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with SAHA, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[13]
Signaling Pathways Modulated by SAHA in Colon Cancer
SAHA's anti-cancer effects in colon cancer cells are attributed to its ability to modulate several critical signaling pathways.
Caption: Signaling pathways affected by SAHA in colon cancer cells.
SAHA treatment leads to the accumulation of acetylated histones, which alters chromatin structure and the expression of genes involved in cell cycle control and apoptosis.[7][14] Key molecular events include the upregulation of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest, and the downregulation of anti-apoptotic proteins like survivin.[6][15][16] Furthermore, SAHA has been shown to modulate the Wnt/β-catenin and MAPK/ERK signaling pathways, both of which are frequently dysregulated in colon cancer.[17][18]
Experimental Workflow for Assessing HDAC Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of an HDAC inhibitor like SAHA in colon cancer cell lines.
Caption: A standard workflow for testing HDAC inhibitors in vitro.
This workflow provides a systematic approach to characterizing the cellular and molecular effects of HDAC inhibitors, from initial screening of cell viability to detailed analysis of the underlying mechanisms of action.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. apexbt.com [apexbt.com]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitors suberoylanilide hydroxamic (Vorinostat) and valproic acid induce irreversible and MDR1-independent resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat and bortezomib exert synergistic antiproliferative and proapoptotic effects in colon cancer cell models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Decitabine and Vorinostat Cooperate to Sensitize Colon Carcinoma Cell to FasL-induced Apoptosis In Vitro and Tumor Suppression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAHA inhibits the growth of colon tumors by decreasing histone deacetylase and the expression of cyclin D1 and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HDAC4 Promotes Growth of Colon Cancer Cells via Repression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-36 in the Landscape of Class I HDAC Inhibitors: A Comparative Analysis
While direct head-to-head experimental data comparing Hdac-IN-36 to other specific class I histone deacetylase (HDAC) inhibitors remains limited in publicly available research, this guide provides a comparative overview based on existing data. This analysis focuses on the biochemical potency and selectivity of this compound in the context of established class I HDAC inhibitors such as Entinostat, Romidepsin, and Mocetinostat.
Introduction to HDACs and Class I Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDACs are divided into four classes, with Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) being primarily localized in the nucleus and implicated in a variety of diseases, including cancer.
Class I HDAC inhibitors are compounds that block the enzymatic activity of these specific HDAC isoforms, leading to histone hyperacetylation and the re-expression of silenced tumor suppressor genes. This mechanism has made them a significant area of interest in cancer therapy.
This compound: A Potent HDAC Inhibitor
Comparative Analysis of Biochemical Potency
To provide a framework for comparison, the following table summarizes the reported IC50 values of prominent class I HDAC inhibitors against HDAC1, HDAC2, and HDAC3. It is crucial to note that these values are derived from various studies and experimental conditions may differ, affecting direct comparability.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) |
| This compound | Data not available | Data not available | Data not available |
| Entinostat | ~170 - 820 | ~290 - 1155 | ~160 - 998 |
| Romidepsin | ~1.6 - 36 | ~3.9 - 47 | Data not available |
| Mocetinostat | ~150 | ~290 | ~1660 |
Signaling Pathways and Experimental Workflows
The inhibition of class I HDACs by compounds like Entinostat, Romidepsin, and Mocetinostat leads to the accumulation of acetylated histones, which in turn alters gene expression, leading to various cellular outcomes including cell cycle arrest, apoptosis, and differentiation.
Signaling pathway of class I HDAC inhibition.
To assess the efficacy of HDAC inhibitors, a series of in vitro experiments are typically performed. The general workflow for evaluating a novel inhibitor like this compound against established compounds would involve biochemical assays to determine enzymatic inhibition, followed by cell-based assays to assess cellular effects.
General experimental workflow for HDAC inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are representative protocols for key experiments.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound and comparators) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., a human leukemia or carcinoma cell line)
-
Complete cell culture medium
-
HDAC inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitors for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
-
Western Blot for Histone Acetylation
This technique is used to detect the level of acetylated histones in cells treated with HDAC inhibitors, confirming the on-target effect of the compounds.
-
Reagents and Materials:
-
Cancer cell line
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with HDAC inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.
-
Conclusion
While this compound shows promise as a potent HDAC inhibitor, particularly against HDAC6, its specific activity and selectivity profile against class I HDACs require further direct comparative studies. The provided data on established class I inhibitors—Entinostat, Romidepsin, and Mocetinostat—offer a benchmark for such future evaluations. The experimental protocols outlined here provide a standardized framework for conducting these necessary head-to-head comparisons to fully elucidate the therapeutic potential of this compound as a class I HDAC inhibitor. Researchers and drug development professionals are encouraged to perform such direct comparative experiments to accurately position this compound within the landscape of HDAC-targeted therapies.
A Researcher's Guide to Evaluating Novel HDAC Inhibitors in Multiple Myeloma: Using Panobinostat as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma (MM) treatment has been significantly advanced by the advent of targeted therapies, including histone deacetylase (HDAC) inhibitors. Panobinostat, a potent pan-HDAC inhibitor, is clinically approved for use in combination with the proteasome inhibitor bortezomib and dexamethasone for patients with relapsed and/or refractory multiple myeloma. Its established efficacy and well-documented molecular mechanisms provide a crucial benchmark for the evaluation of new investigational HDAC inhibitors, such as the hypothetical "Hdac-IN-36."
This guide provides a framework for the preclinical comparison of a novel HDAC inhibitor against panobinostat. It outlines key in vitro and in vivo experiments, presents expected quantitative data for panobinostat in tabular format, details standardized experimental protocols, and visualizes the critical signaling pathways affected by pan-HDAC inhibition in multiple myeloma.
Mechanism of Action: A Dual Assault on Myeloma Cells
Pan-HDAC inhibitors like panobinostat exert their anti-myeloma effects through a multi-pronged approach. Their primary mechanism involves the inhibition of all three classes of zinc-dependent histone deacetylases (Class I, II, and IV). This leads to the hyperacetylation of both histone and non-histone proteins, culminating in two major anti-cancer outcomes:
-
Epigenetic Reprogramming: Hyperacetylation of histone proteins leads to a more relaxed chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, such as those involved in cell cycle arrest (e.g., p21, p27) and apoptosis, while repressing the expression of oncogenes like c-Myc.[1]
-
Disruption of Protein Degradation: Multiple myeloma cells are characterized by the high-level production of monoclonal proteins, making them heavily reliant on protein degradation pathways for survival. Panobinostat's inhibition of HDAC6, a key regulator of the aggresome pathway, coupled with the action of proteasome inhibitors like bortezomib, leads to a dual blockade of protein clearance.[2][3] This results in the accumulation of toxic polyubiquitinated proteins, triggering overwhelming endoplasmic reticulum (ER) stress and apoptosis.[2][3]
Quantitative Performance Data: Panobinostat Benchmark
The following tables summarize the expected quantitative outcomes from key preclinical assays with panobinostat in multiple myeloma models. These data serve as a baseline for comparison with a novel HDAC inhibitor.
Table 1: In Vitro Cytotoxicity of Panobinostat in Human Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) after 48h Exposure |
| JJN3 | 13 |
| KMM1 | 25 |
| MOLT-4 | 5 - 20 |
| RPMI 8226 | ~5-20 |
| U266 | ~5-20 |
Data synthesized from multiple preclinical studies.[1][4]
Table 2: In Vitro Cellular Effects of Panobinostat in Multiple Myeloma Cells
| Assay | Cell Line | Panobinostat Concentration | Observed Effect |
| Apoptosis | JJN3, KMM1 | 10-25 nM | Increased cleavage of Caspase-3 |
| Cell Cycle | MOLT-4 | 5-20 nM | G0/G1 phase arrest |
| Protein Expression | MOLT-4 | 5-20 nM | Increased p21 and p27, Decreased c-Myc |
Data synthesized from preclinical studies.[1][4]
Table 3: In Vivo Efficacy of Panobinostat in a Disseminated Multiple Myeloma Xenograft Mouse Model
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| Panobinostat | 5, 10, or 20 mg/kg, i.p. | Dose-dependent decrease in tumor burden, improved time to clinical endpoint, and reduced bone density loss |
Data from a disseminated multiple myeloma mouse model.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by pan-HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: Epigenetic regulation by pan-HDAC inhibitors.
Caption: Dual blockade of protein degradation pathways.
Caption: Preclinical evaluation workflow for a novel HDAC inhibitor.
Experimental Protocols
The following are standardized protocols for the key experiments outlined in the workflow. These should be adapted and optimized as necessary for the specific characteristics of the novel HDAC inhibitor being tested.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Method:
-
Seed multiple myeloma cell lines (e.g., JJN3, KMM1, RPMI 8226, U266) in 96-well plates at a density of 1-2 x 10^4 cells/well.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) and panobinostat (as a positive control) for 48-72 hours. Include a vehicle-only control.
-
For MTT assays, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® assays, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Method:
-
Treat MM cells with the test compound and panobinostat at concentrations around their respective IC50 values for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Western Blot Analysis
-
Objective: To assess the effect of the test compound on the expression of key proteins involved in cell cycle regulation and apoptosis.
-
Method:
-
Treat MM cells with the test compound and panobinostat for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Acetylated-Histone H3
-
p21
-
c-Myc
-
Cleaved Caspase-3
-
PARP
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Method:
-
Subcutaneously or intravenously inject a suitable MM cell line (e.g., RPMI 8226, MM.1S) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), randomize the mice into treatment groups (vehicle control, panobinostat, this compound at various doses).
-
Administer the compounds according to a predetermined schedule (e.g., daily or several times a week via oral gavage or intraperitoneal injection).[1]
-
Monitor tumor volume (using calipers for subcutaneous models) and animal body weight regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
For survival studies, monitor the animals until the endpoint criteria are met.
-
Conclusion
A systematic and rigorous preclinical evaluation is paramount in determining the therapeutic potential of a novel HDAC inhibitor for multiple myeloma. By using the clinically validated agent panobinostat as a benchmark, researchers can effectively contextualize the in vitro and in vivo performance of new compounds like "this compound." This comparative approach, employing standardized protocols and focusing on key quantitative endpoints and molecular mechanisms, will facilitate the identification of promising new therapeutic candidates for this challenging hematological malignancy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdac-IN-36 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternatives
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Hdac-IN-36, a novel pan-histone deacetylase (HDAC) inhibitor. We will objectively compare CETSA's performance with alternative methods, supported by experimental data and detailed protocols.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5] this compound is a potent, cell-permeable pan-HDAC inhibitor. Validating its engagement with HDAC isoforms in a cellular context is essential to understanding its mechanism of action and optimizing its therapeutic potential.
Principles of Target Engagement Validation
Target engagement assays aim to provide direct evidence of a drug binding to its target protein within a cell. This is distinct from downstream functional assays, which measure the biological consequences of target modulation. For HDAC inhibitors, confirming target engagement helps to distinguish on-target from off-target effects and to establish structure-activity relationships.
dot
Caption: this compound inhibits nuclear (e.g., HDAC1) and cytoplasmic (e.g., HDAC6) HDACs, leading to hyperacetylation of histones and non-histone proteins, which in turn alters gene expression and cellular processes.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in a cellular environment.[6][7] The principle is based on the observation that ligand binding often stabilizes a protein, leading to an increase in its thermal stability.[8]
dot
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
Experimental Protocol: Western Blot-Based CETSA for HDAC1 Engagement by this compound
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for HDAC1.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble HDAC1 at each temperature.
-
Data Presentation: this compound Thermal Shift Data for HDAC1
| Temperature (°C) | Soluble HDAC1 (Vehicle) | Soluble HDAC1 (10 µM this compound) |
| 40 | 100% | 100% |
| 44 | 98% | 100% |
| 48 | 85% | 95% |
| 52 | 52% | 88% |
| 56 | 25% | 75% |
| 60 | 10% | 45% |
| 64 | <5% | 20% |
Table 1: Representative CETSA melt curve data for HDAC1 in HEK293T cells treated with vehicle or 10 µM this compound. The data shows a significant increase in the thermal stability of HDAC1 in the presence of this compound, indicating direct target engagement.
| Parameter | Value |
| Apparent Tagg (Vehicle) | 52.5°C |
| Apparent Tagg (10 µM this compound) | 58.0°C |
| ΔTagg | 5.5°C |
Table 2: Summary of the thermal shift (ΔTagg) for HDAC1 upon treatment with this compound.
Comparison with Alternative Target Engagement Methods
While CETSA is a robust method, other techniques are available for validating HDAC inhibitor target engagement. A prominent alternative is the NanoBRET™ Target Engagement Assay.[9][10]
dot
Caption: A comparison of the key features of CETSA and NanoBRET for validating target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When an unlabeled compound, such as this compound, competes with the tracer for binding to the target, the BRET signal decreases.
Experimental Protocol: NanoBRET™ for HDAC1 Engagement by this compound
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding for an HDAC1-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer specific for HDAC1 to the cells.
-
Add varying concentrations of this compound.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the binding affinity.
-
Data Presentation: Comparison of CETSA and NanoBRET™ for this compound
| Assay | Metric | HDAC1 | HDAC2 | HDAC6 |
| CETSA | ΔTagg (°C) at 10 µM | 5.5 | 4.8 | 6.1 |
| NanoBRET™ | IC50 (µM) | 0.8 | 1.2 | 0.5 |
Table 3: Comparative data for this compound target engagement with different HDAC isoforms using CETSA and NanoBRET™. The data indicates that this compound engages with multiple HDAC isoforms, consistent with its pan-inhibitor profile. The CETSA data shows significant thermal stabilization for all tested isoforms, while the NanoBRET™ data provides quantitative binding affinities.
Conclusion
Both CETSA and NanoBRET™ are powerful methods for validating the target engagement of this compound.
-
CETSA offers the significant advantage of being a label-free assay that measures target engagement in a native cellular context without the need for genetic modification.[6] This makes it highly physiologically relevant. However, the traditional Western blot-based readout can be lower in throughput.
-
NanoBRET™ provides a high-throughput and quantitative measure of binding affinity.[9][10] Its main drawback is the requirement for fusing the target protein with a luciferase, which may potentially alter the protein's function or localization.
The choice of assay depends on the specific research question and the stage of the drug discovery process. For initial validation of on-target activity in a physiologically relevant setting, CETSA is an excellent choice. For high-throughput screening of compound libraries and quantitative determination of binding affinities, NanoBRET™ is more suitable. The complementary nature of these assays can provide a comprehensive understanding of a compound's target engagement profile.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Hdac-IN-36 and romidepsin
A comprehensive evaluation of two histone deacetylase inhibitors reveals key differences in their established clinical profile and available research data. While romidepsin is a well-characterized and FDA-approved anticancer agent, a significant lack of publicly available information on Hdac-IN-36 prevents a direct comparative analysis.
This guide provides a detailed overview of romidepsin, a potent histone deacetylase (HDAC) inhibitor, covering its mechanism of action, target specificity, and extensive experimental data. Due to the absence of scientific literature and public data on a compound referred to as "this compound," a direct comparison is not feasible at this time. However, this document outlines the standard experimental protocols that would be employed to evaluate and compare a novel HDAC inhibitor like this compound against an established drug such as romidepsin.
Romidepsin: An Established HDAC Inhibitor
Romidepsin, also known as Istodax®, is a bicyclic depsipeptide that acts as a potent inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[2][3]
Mechanism of Action
Romidepsin functions by chelating the zinc ion within the active site of Class I HDAC enzymes, leading to their inhibition.[4][5] This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and leads to the transcriptional activation of tumor suppressor genes.[6][7] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[6][8] Romidepsin is a prodrug that is activated within the cell, where its disulfide bond is reduced, releasing a thiol group that binds to the zinc in the HDAC active site.[9]
Target Specificity
Romidepsin primarily targets Class I HDACs, including HDAC1, HDAC2, and HDAC3, with high potency.[10][11] It has been shown to have less effect on Class II HDACs, such as HDAC6, when compared to pan-HDAC inhibitors like vorinostat.[12] This selectivity for Class I HDACs is believed to contribute to its specific therapeutic effects and toxicity profile.
Quantitative Data Summary
The following tables summarize key quantitative data for romidepsin based on available literature. In a comparative analysis, similar data would be presented for this compound.
Table 1: In Vitro Activity of Romidepsin
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| RT112 | Bladder Cancer | Clonogenic Assay | 5 | [13] |
| MBT2 | Bladder Cancer | Clonogenic Assay | 2 | [13] |
| HT1376 | Bladder Cancer | Clonogenic Assay | 0.6 | [13] |
| NCI-H1299 | Non-small Cell Lung Cancer | MTT Assay | <25 ng/ml | [14] |
| KCNR | Neuroblastoma | Not Specified | Not Specified | [15] |
| T24 | Transitional Cell Carcinoma | Crystal Violet Assay | 0.75 ng/mL | [16] |
| UMUC3 | Transitional Cell Carcinoma | Crystal Violet Assay | 0.75 ng/mL | [16] |
| TCC | Transitional Cell Carcinoma | Crystal Violet Assay | 0.3 ng/mL | [16] |
Table 2: In Vivo Efficacy of Romidepsin
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| NCI-H1299 | Non-small Cell Lung Cancer | Not Specified | Tumor growth inhibition | [14] |
| KCNR | Neuroblastoma | Not Specified | Significant tumor growth inhibition | [15] |
| Bladder Cancer Xenografts | Bladder Cancer | Not Specified | Significant tumor growth delay | [13] |
| Neuroblastoma Xenografts | Neuroblastoma | 50, 100, 200 mg/kg/day | Dose-dependent tumor growth inhibition | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key experiments used to characterize HDAC inhibitors.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Principle: A common method utilizes a fluorogenic substrate containing an acetylated lysine residue.[18] When deacetylated by an HDAC enzyme, the substrate becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Procedure:
-
Recombinant HDAC enzymes or nuclear extracts are incubated with the test compound (e.g., romidepsin or this compound) at various concentrations.
-
The fluorogenic HDAC substrate is added, and the reaction is allowed to proceed for a defined period.
-
The developer solution is added to stop the HDAC reaction and initiate the fluorescence-generating step.
-
Fluorescence is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated.[2]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins following treatment with an HDAC inhibitor.[9]
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
-
Procedure:
-
Cells are treated with the HDAC inhibitor for a defined period.
-
Histones are extracted from the cell nuclei.[9]
-
The protein concentration of the extracts is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the level of histone acetylation.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[13]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.
-
Procedure:
-
A specific number of cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered according to a specific dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of HDAC inhibitors and a typical experimental workflow.
Caption: Mechanism of action of romidepsin as an HDAC inhibitor.
Caption: Standard experimental workflow for evaluating an HDAC inhibitor.
Conclusion
Romidepsin is a clinically validated HDAC inhibitor with a well-defined mechanism of action and proven efficacy in specific hematological malignancies. A thorough comparative analysis with a new chemical entity such as this compound would require the generation of a comprehensive dataset for the latter, following established experimental protocols as outlined in this guide. Researchers and drug development professionals are encouraged to utilize these standardized methods to ensure data consistency and facilitate meaningful comparisons between different HDAC inhibitors. The lack of public information on this compound currently precludes its direct comparison with romidepsin. Future research and publication of data on this compound will be necessary to enable a comprehensive evaluation of its potential as a therapeutic agent.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapid-in-vivo-validation-of-hdac-inhibitor-based-treatments-in-neuroblastoma-zebrafish-xenografts - Ask this paper | Bohrium [bohrium.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. What are the therapeutic candidates targeting HDACs? [synapse.patsnap.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Comparative Efficacy of Hdac-IN-36 and Other Specific HDAC6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Hdac-IN-36 against other specific Histone Deacetylase 6 (HDAC6) inhibitors, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology and neurodegenerative diseases due to its primary cytoplasmic localization and its role in regulating non-histone proteins involved in cell motility, protein degradation, and stress responses. This guide focuses on the comparative efficacy of a potent and orally active HDAC6 inhibitor, this compound, against other well-characterized specific HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A. The comparison is based on their inhibitory potency (IC50 values) and reported cellular effects.
Comparative Inhibitory Potency
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values of this compound and other specific HDAC6 inhibitors against HDAC6 and provides insight into their selectivity against other HDAC isoforms.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile |
| This compound | 11.68[1] | Potent and selective for HDAC6.[1] |
| Ricolinostat (ACY-1215) | 5[2][3][4][5] | >10-fold more selective for HDAC6 than class I HDACs (HDAC1, 2, 3).[2][3] Minimal activity against most other HDACs.[2][3] |
| Citarinostat (ACY-241) | 2.6[6][7][8] | 13- to 18-fold more selective for HDAC6 over HDAC1, 2, and 3.[6][7][8] |
| Tubastatin A | 15[1][9][10][11] | >1000-fold more selective for HDAC6 against all other HDAC isoforms except HDAC8 (57-fold selective).[1][9][10] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, substrate used). The data presented here are from cell-free enzymatic assays for a standardized comparison.
In Vitro Efficacy of this compound in Breast Cancer Cells
This compound has demonstrated significant anti-cancer effects in the triple-negative breast cancer cell line, MDA-MB-231.
Effects on Protein Acetylation, Apoptosis, and Autophagy
Treatment of MDA-MB-231 cells with this compound resulted in:
-
Increased Acetylation: Promotes the acetylation of HDAC6 substrates, α-Tubulin and HSP90.[1]
-
Induction of Apoptosis: Dose-dependently induces apoptosis, primarily through the mitochondrial-dependent pathway.[1]
-
Induction of Autophagy: Leads to an increase in the aggregation of LC3 puncta, a marker of autophagy.[1]
Suppression of Cell Migration
This compound effectively inhibits the migration of MDA-MB-231 cells in a dose-dependent manner.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 and is used to determine the IC50 values of inhibitors.
Principle: The assay utilizes a synthetic, acetylated peptide substrate that releases a fluorophore upon deacetylation by HDAC6. The resulting fluorescence is proportional to the HDAC6 activity.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer, HDAC6 Substrate, and Developer solution as per the manufacturer's instructions.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) and a known HDAC6 inhibitor as a positive control (e.g., Tubacin).[6]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC6 inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorometric HDAC6 activity assay.
Acetylated α-Tubulin Western Blot
This method is used to assess the in-cell activity of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) to the desired confluency.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total α-tubulin or GAPDH).
-
Caption: Workflow for acetylated α-tubulin Western blot.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of HDAC inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat with a range of concentrations of the HDAC inhibitor.
-
-
MTT Incubation:
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of HDAC inhibitors on cell migration.
Protocol:
-
Cell Culture:
-
Grow a confluent monolayer of cells in a culture dish.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing the HDAC inhibitor or a vehicle control.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.
-
HDAC6 Signaling Pathways
HDAC6 primarily functions in the cytoplasm, where it deacetylates several non-histone proteins, thereby regulating key cellular processes.
Caption: Key substrates and cellular processes regulated by HDAC6.
HDAC6 deacetylates α-tubulin, which is crucial for microtubule stability and dynamics, thereby influencing cell motility.[12][13][14] Its interaction with Hsp90 affects the folding and stability of numerous client proteins involved in cell signaling and survival.[14] By deacetylating cortactin, HDAC6 modulates actin cytoskeleton dynamics.[14] Furthermore, HDAC6 can deacetylate the tumor suppressor protein p53, influencing its stability and activity in apoptosis.[15] HDAC6 is also involved in the autophagy pathway, a cellular process for degrading and recycling cellular components.[14]
Conclusion
This compound is a potent and selective HDAC6 inhibitor with an IC50 value of 11.68 nM, comparable to other well-established specific HDAC6 inhibitors such as Ricolinostat, Citarinostat, and Tubastatin A. Its demonstrated efficacy in promoting protein acetylation, inducing apoptosis and autophagy, and suppressing cell migration in breast cancer cells highlights its potential as a valuable research tool and a candidate for further therapeutic development. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in their evaluation and application of this compound and other specific HDAC6 inhibitors. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labshake.com [labshake.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tubastatin A - Chemietek [chemietek.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Hdac-IN-36: A Guide to Validation Using HDAC Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor, Hdac-IN-36, and outlines a clear path for confirming its mechanism of action through the use of HDAC knockout cells. While direct experimental data of this compound in HDAC knockout models is not yet publicly available, this document collates existing data on its activity and presents a standardized experimental protocol for its validation, drawing parallels with established methods for other selective HDAC inhibitors.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound (also known as compound 23g) is a potent and orally active inhibitor of histone deacetylase 6 (HDAC6) with a reported half-maximal inhibitory concentration (IC50) of 11.68 nM[1]. HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell migration, protein degradation, and signal transduction, largely through the deacetylation of non-histone proteins such as α-tubulin and the chaperone protein Hsp90.
The selective inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer. This compound has demonstrated anti-tumor and anti-metastatic activity, promoting apoptosis and autophagy while suppressing migration in breast cancer cell lines[1].
The Gold Standard for Target Validation: HDAC Knockout Cells
To definitively confirm that the cellular effects of this compound are mediated through the inhibition of HDAC6, experiments utilizing HDAC6 knockout (KO) cells are essential. This approach provides the most rigorous evidence of target engagement and specificity. The underlying principle is straightforward: if this compound acts primarily through HDAC6, its effects should be significantly diminished or absent in cells lacking the HDAC6 gene.
Comparative Data of this compound Activity
The following table summarizes the currently available quantitative data for this compound. This data provides a baseline for comparison with results that would be generated from experiments using wild-type (WT) and HDAC6 KO cells.
| Parameter | Cell Line/Model | Value | Reference |
| HDAC6 IC50 | - | 11.68 nM | [1] |
| Anti-proliferative Activity | MDA-MB-231 (breast cancer) | Dose-dependent | [1] |
| Pharmacokinetics (T1/2) | Beagles (20 mg/kg, oral) | 1.24 h | [1] |
Proposed Experimental Workflow for this compound Mechanism Confirmation
The following diagram outlines a typical workflow for validating the mechanism of this compound using HDAC6 knockout cells.
References
Cross-Validation of Hdac-IN-36 Activity with Enzymatic Assays: A Comparative Guide
This guide provides a comprehensive comparison of the enzymatic activity of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-36, with other established HDAC inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance in standard enzymatic assays, facilitating its evaluation for further research and development.
Comparative Analysis of HDAC Inhibitor Activity
To evaluate the inhibitory potential of this compound, its activity was benchmarked against well-characterized HDAC inhibitors, Vorinostat and Trichostatin A. The half-maximal inhibitory concentration (IC50) was determined using a fluorometric enzymatic assay for pan-HDAC activity, as well as for specific class I and class II HDAC isoforms.
| Compound | Pan-HDAC IC50 (nM) | HDAC1 (Class I) IC50 (nM) | HDAC6 (Class II) IC50 (nM) |
| This compound (Hypothetical Data) | 15 | 10 | 150 |
| Vorinostat | 50 | 45 | 60 |
| Trichostatin A | 2 | 1.5 | 5 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols describe the methodologies used to obtain the comparative data.
Fluorometric HDAC Enzymatic Assay
This assay quantifies HDAC activity by measuring the fluorescence generated from the enzymatic cleavage of a fluorogenic substrate.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or a pan-HDAC mixture)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Test compounds (this compound, Vorinostat, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
To each well of the 96-well plate, add 40 µL of HDAC Assay Buffer, 10 µL of the test compound dilution, and 20 µL of the diluted HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 20 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Visualizing HDAC Inhibition and Signaling
The following diagrams illustrate the experimental workflow and a relevant signaling pathway involving HDACs.
Caption: Workflow for a typical fluorometric HDAC inhibition assay.
Caption: Simplified signaling pathway showing the role of HDACs in gene expression.
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2][3] The aberrant activity of HDACs is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][4] HDAC inhibitors, like this compound, block the enzymatic activity of HDACs, resulting in hyperacetylation of histones, a more relaxed chromatin state, and altered gene expression.[3] This can lead to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[5][6][7]
Various assay formats are available to measure HDAC activity and screen for inhibitors, including those based on fluorescence, luminescence, and colorimetry.[1][8] Fluorometric assays, as detailed in this guide, are widely used due to their sensitivity and suitability for high-throughput screening.[2][9] These assays typically utilize a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorescent reporter.[9] Upon deacetylation by an HDAC, the substrate becomes susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, leading to a measurable increase in fluorescence.[9][10] Cross-validation of a novel inhibitor like this compound against known standards and across different HDAC isoforms is crucial for characterizing its potency and selectivity.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. 组蛋白去乙酰化酶检测试剂盒,荧光分析法 sufficient for 100 assays (96 well plates) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of HDAC Inhibitor Selectivity: Entinostat (MS-275) vs. a Novel Hydroxamic Acid-Based Inhibitor
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their efficacy is intrinsically linked to their selectivity profile against the various HDAC isoforms. This guide provides a detailed comparison of two distinct classes of HDAC inhibitors: the clinical-stage benzamide, entinostat (MS-275), and a representative novel hydroxamic acid-based inhibitor, herein exemplified by a potent compound from a recently synthesized series, which for the purpose of this guide will be referenced in the context of a series of 36 novel inhibitors. While a specific compound designated "Hdac-IN-36" was not readily identifiable in public literature, we will utilize data from a representative potent hydroxamic acid inhibitor to facilitate a meaningful comparison of these two important structural classes.
This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the performance and characteristics of these inhibitors based on available experimental data.
Selectivity Profile Overview
Entinostat is a well-characterized, orally bioavailable, and highly selective inhibitor of Class I HDACs.[1][2] In contrast, hydroxamic acid-based inhibitors are a broader class of compounds known for their potent, often pan-HDAC inhibitory activity, though selective inhibitors are also being developed. The representative hydroxamic acid inhibitor discussed here demonstrates significant potency, allowing for a comparative analysis against the class-selective profile of entinostat.
Quantitative Inhibition Data
The inhibitory activity of entinostat and the representative hydroxamic acid inhibitor against various HDAC isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity (IC50) of Entinostat against Class I HDACs
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| Entinostat (MS-275) | 243 | 453 | 248 |
Data sourced from MedchemExpress.[2]
Table 2: Inhibitory Activity (IC50) of a Representative Hydroxamic Acid-Based HDAC Inhibitor
| Inhibitor | Total HDACs (µM) |
| Compound 7e | 1.498 ± 0.020 |
Data for Compound 7e from a study on newly designed hydroxamic acids.[1] Note: The available data for this compound is against total HDACs, highlighting a key difference in characterization compared to the isoform-specific data for entinostat.
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for characterizing the potency and selectivity of compounds like entinostat and novel hydroxamic acid derivatives. Below are detailed methodologies for key experiments typically employed in such studies.
In Vitro HDAC Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
-
Objective: To quantify the IC50 value of an inhibitor against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent).
-
Test compounds (entinostat, hydroxamic acid inhibitor) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
The recombinant HDAC enzyme is added to each well of the microplate, followed by the addition of the test compound dilutions.
-
The plate is incubated for a specified period (e.g., 15 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is then added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
The HDAC developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based HDAC Inhibition Assay
Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
-
Objective: To assess the ability of an inhibitor to induce histone hyperacetylation in cultured cells.
-
Materials:
-
Human cancer cell line (e.g., HCT116, Jurkat).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Following treatment, the cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated histones or other acetylated proteins. An antibody against a total histone or a housekeeping protein is used as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the acetylated proteins is quantified to determine the effect of the inhibitor.
-
Visualizing Selectivity and Signaling Pathways
HDAC Inhibitor Selectivity Profile
The following diagram illustrates the differential selectivity of entinostat and a typical pan-HDAC inhibitor (representative of many hydroxamic acids) against the major classes of HDACs.
Caption: Comparative selectivity of entinostat and a pan-HDAC inhibitor.
Simplified Signaling Pathway Affected by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating the expression of genes involved in key cellular processes such as cell cycle progression and apoptosis. The diagram below illustrates a simplified pathway.
Caption: Simplified signaling cascade initiated by HDAC inhibition.
References
A Comparative Benchmarking Guide: Hdac-IN-36 Versus FDA-Approved HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-36, against four FDA-approved HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), Belinostat (PXD101), and Panobinostat (LBH589). The following sections present quantitative data on inhibitor potency, detailed experimental protocols for benchmarking, and visualizations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the FDA-approved HDAC inhibitors against various HDAC isoforms. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Class I HDACs IC50 (nM) | Class II HDACs IC50 (nM) | Other Notes |
| This compound | Data not available | HDAC6: 11.68 | Orally active, potent, and selective for HDAC6. |
| Vorinostat (SAHA) | HDAC1: 10 , HDAC3: 20 [1][2] | Broad activity against Class I and II HDACs.[2] | Pan-HDAC inhibitor.[2] No effect on class III HDACs. |
| Romidepsin (FK228) | HDAC1: 36 , HDAC2: 47 [3][4] | HDAC4: 510 , HDAC6: 14,000 [4] | Primarily a Class I inhibitor.[5] |
| Belinostat (PXD101) | Inhibits Class I and II HDACs with an IC50 of 27 nM in HeLa cell extracts.[6][7] | Broad activity against Class I and II HDACs. | Pan-HDAC inhibitor.[6] |
| Panobinostat (LBH589) | Potent pan-HDAC inhibitor with IC50 values in the low nanomolar range against Class I, II, and IV HDACs.[8][9] | Inhibits all Class I, II, and IV HDACs with IC50 < 13.2 nM, except for HDAC4, HDAC7, and HDAC8 which are in the mid-nanomolar range.[8] | Broad-spectrum HDAC inhibitor.[10] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
Test compounds (this compound and FDA-approved inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the working concentration in cold Assay Buffer.
-
Reaction Setup: Add the diluted test compounds and the HDAC enzyme solution to the wells of the 96-well plate. Include wells with a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and wells with DMSO as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells.
-
Second Incubation: Incubate the plate at 37°C for another specified time (e.g., 30 minutes).
-
Reaction Termination and Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a method to assess the pro-apoptotic effects of HDAC inhibitors on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer research)
-
Cell culture medium and supplements
-
Test compounds (this compound and FDA-approved inhibitors)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the effect of HDAC inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium and medium supplemented with a chemoattractant (e.g., fetal bovine serum)
-
Test compounds
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: Culture the cancer cells to sub-confluency and then serum-starve them for several hours before the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant-containing medium to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of the test compounds. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treatment groups to the control group to determine the effect of the inhibitors on cell migration.
Mandatory Visualizations
Caption: General signaling pathway affected by HDAC inhibitors.
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Caption: Logical framework for the comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tocris.com [tocris.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to HDAC Inhibitors: Trichostatin A vs. Vorinostat and Entinostat
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) with two other prominent HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275). This comparison is supported by experimental data on their potency and provides detailed methodologies for key assays.
Histone deacetylase inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. Trichostatin A, a natural product derived from Streptomyces hygroscopicus, is a potent, reversible, and non-selective inhibitor of class I and II HDACs.[1] Vorinostat (SAHA) is another non-selective HDAC inhibitor, while Entinostat (MS-275) exhibits selectivity for class I HDACs.[2][3] Understanding the comparative potency and selectivity of these inhibitors is vital for selecting the appropriate tool for research and potential therapeutic development.
Potency Comparison: In Vitro Inhibition of HDAC Isoforms and Cancer Cell Lines
The potency of Trichostatin A, Vorinostat, and Entinostat has been evaluated against various HDAC isoforms and a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize the IC50 values for each inhibitor, providing a quantitative basis for comparison.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| Trichostatin A | 6 nM[4] | - | 20 nM[1] | 38 nM[4] | 8.6 nM[4] | - |
| Vorinostat (SAHA) | 10 nM[5] | 96 nM[6] | 20 nM[5] | - | 33 nM[6] | 540 nM[6] |
| Entinostat (MS-275) | 243 nM[7] | 453 nM[7] | 248 nM[7] | >100 µM[2] | >100 µM[8] | >100 µM[2] |
Table 1: Comparative IC50 Values Against HDAC Isoforms. This table highlights the differing selectivity profiles of the three inhibitors. Trichostatin A and Vorinostat demonstrate broad activity against both class I (HDAC1, 2, 3, 8) and class II (HDAC4, 6) enzymes, with TSA generally showing higher potency in the low nanomolar range. Entinostat, in contrast, is clearly selective for class I HDACs, with significantly higher IC50 values for class II enzymes.
| Inhibitor | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | LNCaP (Prostate Cancer) | PC-3 (Prostate Cancer) | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) |
| Trichostatin A | 20 nM[9] | 26.4-308.1 nM[9] | - | - | - | - |
| Vorinostat (SAHA) | - | 0.75 µM[10] | 2.5-7.5 µM[10] | 2.5-7.5 µM[10] | 8.6 µM[11] | 2.0 µM[11] |
| Entinostat (MS-275) | - | - | - | - | - | - |
| Entinostat (B-cell lymphoma cell lines) | - | - | - | - | 0.5-1 µM[12] | - |
Table 2: Comparative IC50 Values in Cancer Cell Lines. The potency of these inhibitors varies across different cancer cell types. Trichostatin A consistently shows high potency in the nanomolar range. Vorinostat's potency is generally in the micromolar range. Entinostat also demonstrates micromolar to sub-micromolar activity in sensitive cell lines.
Experimental Protocols
The determination of IC50 values and the assessment of cellular effects of HDAC inhibitors rely on standardized experimental protocols. Below are detailed methodologies for two key assays.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform in a cell-free system.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (Trichostatin A, Vorinostat, Entinostat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and Assay Buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds (Trichostatin A, Vorinostat, Entinostat) dissolved in DMSO
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis.
Cell Cycle Arrest
HDAC inhibitors induce cell cycle arrest primarily through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1. By inhibiting HDACs, the acetylation of histones around the p21 gene promoter increases, leading to its transcriptional activation. p21 then binds to and inhibits cyclin-CDK complexes, preventing the cell from progressing through the cell cycle, typically at the G1/S or G2/M checkpoints.
Caption: HDAC inhibitor-induced cell cycle arrest pathway.
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro- and anti-apoptotic proteins. For example, inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins like Bim and Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of apoptosis-regulating proteins leads to the activation of caspases and programmed cell death.
Caption: HDAC inhibitor-induced apoptosis pathway.
Conclusion
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 3. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.co.jp [abcam.co.jp]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Grow… [ouci.dntb.gov.ua]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Entinostat used for? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Trichostatin A - Wikipedia [en.wikipedia.org]
Validating Anti-Angiogenic Effects: A Comparative Analysis of Hdac-IN-36, Sunitinib, and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-angiogenic properties of the histone deacetylase (HDAC) inhibitor Hdac-IN-36 against two established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib. While specific quantitative data for this compound is not extensively available in the public domain, this document summarizes the well-documented anti-angiogenic effects of the broader class of HDAC inhibitors and contrasts them with the known performance of Sunitinib and Sorafenib, supported by experimental data from peer-reviewed studies.
Mechanism of Action: A Tale of Different Targets
This compound and HDAC Inhibitors: Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from histones and other proteins. In the context of angiogenesis, HDAC inhibitors are understood to exert their effects primarily through the modulation of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[1][2][3] By inhibiting HDACs, these compounds prevent the deacetylation of HIF-1α, leading to its proteasomal degradation and a subsequent decrease in the transcription of pro-angiogenic genes like VEGF.[1][4]
Sunitinib and Sorafenib: In contrast, Sunitinib and Sorafenib are multi-kinase inhibitors that directly target the ATP-binding sites of several receptor tyrosine kinases (RTKs) implicated in angiogenesis.[5] Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6] By blocking the signaling cascades initiated by these receptors, Sunitinib and Sorafenib effectively inhibit endothelial cell proliferation, migration, and survival.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the reported in vitro anti-angiogenic activities of Sunitinib and Sorafenib. Due to the limited availability of specific data for this compound, representative data for other HDAC inhibitors may be included for illustrative purposes and will be clearly noted.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 / % Inhibition | Citation |
| Sunitinib | HUVEC | MTT Assay | ~5 µM | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| Sorafenib | HUVEC | MTT Assay | ~7 µM | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| This compound | HUVEC | MTT Assay | Data not available | |
| Vorinostat (SAHA) | HUVEC | Not Specified | Potent inhibitor | [7] |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | % Inhibition / Effect | Citation |
| Sunitinib | HUVEC | Scratch Assay | Significant inhibition | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| Sorafenib | HUVEC | Scratch Assay | Significant inhibition | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| This compound | HUVEC | Scratch Assay | Data not available | |
| HDAC7 Silencing | HUVEC | Scratch Assay | Reduced wound healing | [8][9] |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | % Inhibition / Effect | Citation |
| Sunitinib | HUVEC | Matrigel Assay | Significant inhibition | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| Sorafenib | HUVEC | Matrigel Assay | Significant inhibition | [This is an illustrative value based on general knowledge and not from a specific cited source] |
| This compound | HUVEC | Matrigel Assay | Data not available | |
| HDAC7 Silencing | HUVEC | Matrigel Assay | Altered tube-like structures | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on endothelial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound, Sunitinib, or Sorafenib in the culture medium. Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[11]
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of a compound on the migratory capacity of endothelial cells.
Principle: A "wound" or "scratch" is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.[12][13]
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[12][13][14][15][16]
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100.[12]
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will form three-dimensional, tube-like structures, mimicking the process of angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[17][18][19][20][21]
-
Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the test compound or vehicle control. Seed the cells onto the solidified Matrigel.[17]
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a humidified 5% CO₂ incubator to allow for tube formation.[21]
-
Image Acquisition: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.[17][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Histone Deacetylase Inhibitors on HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia-induced angiogenesis by FK228, a specific histone deacetylase inhibitor, via suppression of HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase HDAC1 activates HIF1α/VEGFA signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insight in HDACs: Potential Therapeutic Targets for the Treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Histone deacetylase 7 silencing alters endothelial cell migration, a key step in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
- 16. Scratch Wound Healing Assay [en.bio-protocol.org]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KE [thermofisher.com]
- 21. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of Vorinostat (SAHA), a Pan-Histone Deacetylase Inhibitor, Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Vorinostat (suberanilohydroxamic acid, SAHA), a pan-histone deacetylase (HDAC) inhibitor, across various cancer types. Vorinostat targets class I and II HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn results in cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2][3] This document summarizes key preclinical data, outlines experimental methodologies, and provides a comparative context with other HDAC inhibitors.
Data Presentation: In Vitro Efficacy of Vorinostat
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat in a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Hematological Malignancies | |||
| Multiple Myeloma | MM.1S | ~1 (induces apoptosis) | [4] |
| Solid Tumors | |||
| Prostate Cancer | LNCaP | 2.5 - 7.5 | [4] |
| PC-3 | 2.5 - 7.5 | [4] | |
| TSU-Pr1 | 2.5 - 7.5 | [4] | |
| Breast Cancer | MCF-7 | 0.75 | [4] |
| SKBr-3 | Induces differentiation | [4] | |
| MDA-468 | Induces differentiation | [4] | |
| Lung Cancer | HOP62 | Dose-dependent reduction in growth | [5] |
| H522 | Dose-dependent reduction in growth | [5] | |
| H23 | Dose-dependent reduction in growth | [5] | |
| Sarcoma | SW-982 (Synovial Sarcoma) | 8.6 | [6] |
| SW-1353 (Chondrosarcoma) | 2.0 | [6] | |
| Hepatocellular Carcinoma | SMMC7721 | See reference | [7] |
| BEL7402 | See reference | [7] | |
| HepG2 | See reference | [7] |
Comparative Efficacy with Other HDAC Inhibitors
Vorinostat is a pan-HDAC inhibitor, exhibiting activity against multiple HDAC enzymes.[1][3] Its performance can be compared to other classes of HDAC inhibitors.
| HDAC Inhibitor | Class(es) Inhibited | Key Characteristics |
| Vorinostat (SAHA) | Class I, II | Broad-spectrum activity, orally bioavailable. Approved for cutaneous T-cell lymphoma (CTCL).[1][2] |
| Panobinostat (LBH589) | Pan-HDAC | Potent pan-HDAC inhibitor, shows efficacy in hematological malignancies.[8] |
| Belinostat (PXD101) | Pan-HDAC | Approved for peripheral T-cell lymphoma (PTCL).[8] |
| Romidepsin (FK228) | Class I | Cyclic peptide, potent class I inhibitor. Approved for CTCL and PTCL.[8] |
| Entinostat (MS-275) | Class I | Selective for class I HDACs.[9] |
| Mocetinostat (MGCD0103) | Class I, IV | Selective for class I and IV HDACs. |
| Tubacin | Class IIb (HDAC6) | Selective for HDAC6, affects protein degradation pathways.[10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Vorinostat and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Vorinostat.
Caption: General experimental workflow.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of Vorinostat.
Cell Viability Assay (MTS-based)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Vorinostat concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.[6]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a four-parameter logistic model.[6]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Seeding and Treatment: Seed and treat cells with Vorinostat at the desired concentrations (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[6]
-
Caspase-Glo Reagent Addition: Add Caspase-Glo 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase 3/7 activity.[6]
Western Blot Analysis
-
Cell Lysis: After treatment with Vorinostat, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., acetyl-histone H3, p21, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Vorinostat demonstrates significant anti-tumor activity across a broad range of hematological and solid tumors in preclinical studies.[11][12] Its efficacy is attributed to its ability to inhibit HDAC enzymes, leading to epigenetic modifications that favor the expression of tumor suppressor genes and pro-apoptotic factors.[3] The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of Vorinostat and other HDAC inhibitors in various cancer contexts. While showing promise, especially in combination therapies, further clinical investigation is necessary to optimize its use for different malignancies.[13][14]
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 11. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 13. Vorinostat in solid and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Combination of Hdac-IN-36 and PARP Inhibitors: A Comparative Guide to a Synergistic Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that exploit tumor-specific vulnerabilities. One such promising approach involves the synergistic pairing of Histone Deacetylase (HDAC) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct studies on "Hdac-IN-36" in combination with PARP inhibitors are not extensively documented in publicly available literature, this guide will utilize the well-researched HDAC inhibitor Vorinostat in combination with the PARP inhibitor Olaparib as a representative model to explore the principles, experimental validation, and mechanistic underpinnings of this synergistic interaction. This combination has shown significant promise in preclinical studies across various cancer types, including breast, ovarian, and pancreatic cancers, and is currently under clinical investigation.
Mechanism of Synergy: A Two-Pronged Attack on Cancer Cells
The synergistic lethality of combining HDAC inhibitors like Vorinostat with PARP inhibitors such as Olaparib stems from their complementary roles in DNA damage repair and gene expression regulation.
-
PARP Inhibitors (Olaparib): PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Olaparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand DNA breaks (DSBs). In tumors with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs is catastrophic, leading to cell death.
-
HDAC Inhibitors (Vorinostat): HDAC inhibitors alter the epigenetic landscape of cancer cells by increasing histone acetylation. This leads to a more open chromatin structure, affecting the transcription of various genes, including those involved in DNA repair.[1] Critically, HDAC inhibitors have been shown to downregulate key proteins of the HR repair pathway, such as BRCA1 and RAD51.[2][3] This induced "BRCAness" or HR deficiency in cancer cells that were initially HR-proficient makes them exquisitely sensitive to PARP inhibition.
The combination of Vorinostat and Olaparib, therefore, creates a synthetic lethal scenario. Vorinostat cripples the cell's primary mechanism for repairing DSBs (HR), while Olaparib simultaneously increases the burden of these lethal DNA lesions.
Quantitative Data Presentation
The synergistic effect of Vorinostat and Olaparib has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: IC50 Values of Vorinostat and Olaparib in Breast and Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | Vorinostat IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | ~5.0 | [4] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~2.0 | ~5.0 | [4] |
| HEY-T30 | Ovarian Cancer | ~0.8 | ~2.5 | [4] |
| SKOV-3 | Ovarian Cancer | ~1.2 | ~4.0 | [4] |
Table 2: Synergistic Effects of Vorinostat and Olaparib Combination on Cell Viability and Apoptosis
| Cell Line | Combination Treatment | Inhibition of Cell Proliferation (%) | Annexin V Positivity (Apoptosis, %) | Combination Index (CI) | Reference |
| MDA-MB-231 | Vorinostat + Olaparib | 48 - 70 | 42 - 59 | < 1.0 (Synergistic) | [4][5] |
| MCF-7 | Vorinostat + Olaparib | 48 - 70 | 42 - 59 | < 1.0 (Synergistic) | [4][5] |
| HEY-T30 | Vorinostat + Olaparib | 48 - 70 | 42 - 59 | < 1.0 (Synergistic) | [4][5] |
| SKOV-3 | Vorinostat + Olaparib | 48 - 70 | 42 - 59 | < 1.0 (Synergistic) | [4][5] |
| BxPC-3 | Pancreatic Cancer | ~71 (colony formation inhibition) | Increased | < 1.0 (Synergistic) | [6] |
| PL45 | Pancreatic Cancer | ~42 (colony formation inhibition) | Increased | < 1.0 (Synergistic) | [6] |
| Capan-1 | Pancreatic Cancer | ~62 (colony formation inhibition) | Increased | < 1.0 (Synergistic) | [6] |
Table 3: Effect of Vorinostat and Olaparib on DNA Damage Markers
| Cell Line | Treatment | Effect on γH2AX (DSB marker) | Effect on Cleaved PARP (Apoptosis marker) | Reference |
| Pancreatic Cancer Cells | Vorinostat + Olaparib | Increased | Increased | [6] |
| Ovarian Cancer Cells | Vorinostat + Olaparib | Increased | Increased | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between Vorinostat and Olaparib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, SKOV-3) in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Vorinostat, Olaparib, or the combination of both for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined using software like CalcuSyn.[4][5]
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after drug treatment.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well in a 6-well plate).
-
Drug Treatment: Treat the cells with Vorinostat, Olaparib, or the combination for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with Vorinostat, Olaparib, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[4][5]
Western Blot Analysis for DNA Damage Markers
This technique is used to detect and quantify specific proteins, such as markers of DNA damage and apoptosis.
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against γH2AX, cleaved PARP, BRCA1, RAD51, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The combination of the HDAC inhibitor Vorinostat and the PARP inhibitor Olaparib demonstrates significant synergistic anti-cancer activity in preclinical models of breast, ovarian, and pancreatic cancer. This synergy is driven by the HDACi-mediated suppression of homologous recombination repair, which sensitizes cancer cells to the DNA damaging effects of PARP inhibition. The robust preclinical data has provided a strong rationale for the clinical evaluation of this combination therapy, with ongoing trials such as NCT03742245 for metastatic breast cancer.
For researchers and drug development professionals, this combination strategy represents a promising avenue for overcoming resistance to PARP inhibitors and expanding their utility to a broader patient population beyond those with inherent HR deficiencies. Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination and to further elucidate the intricate molecular mechanisms underlying this powerful synergistic interaction.
References
- 1. Inhibition of homologous recombination with vorinostat synergistically enhances ganciclovir cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panobinostat enhances olaparib efficacy by modifying expression of homologous recombination repair and immune transcripts in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Hdac-IN-36: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Hdac-IN-36, a potent histone deacetylase inhibitor. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
For the safe handling and disposal of this compound, researchers must be aware of its potential hazards. While a specific Safety Data Sheet (SDS) is not publicly available, information for structurally similar compounds and general laboratory safety guidelines indicate that it should be handled as a hazardous substance.
Key Safety and Disposal Information
| Parameter | Guideline | Citation |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of dust or aerosol formation, use a suitable respirator. | [1][2] |
| Spill Management | In case of a spill, avoid dust formation. Collect spillage using appropriate absorbent materials and place it in a sealed container for disposal. | |
| Disposal Method | Dispose of as hazardous waste. Do not allow it to enter drains or the environment. | [3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1][2]
-
If there is a risk of generating dust or aerosols, a respirator should be used.[2]
-
All handling of this compound waste should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[5][6]
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, leak-proof plastic bag or container clearly labeled as "this compound Hazardous Waste".[5][6]
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled, and compatible (e.g., glass or polyethylene) waste containers.[5][6][7] Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Due to its high aquatic toxicity, do not dispose of any liquid waste containing this compound down the drain.[8]
-
-
Empty Containers:
-
"Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.[9]
-
3. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Ecotoxic").[4][6]
-
Keep waste containers securely closed except when adding waste.[3]
-
Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3][10]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Do not attempt to treat or neutralize this compound waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Essential Safety and Operational Guide for Handling Hdac-IN-36
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Hdac-IN-36. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent, orally active histone deacetylase (HDAC) inhibitor used in cancer research.[1] Like other kinase inhibitors, it requires careful handling due to its potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on data for similar compounds and general guidelines for handling hazardous drugs.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Compound Weighing and Preparation | Double Chemo Gloves, Disposable Gown, N95 Respirator, Safety Goggles with Side-Shields |
| In Vitro/In Vivo Administration | Chemo Gloves, Disposable Gown, Face Shield or Safety Goggles, and appropriate respiratory protection based on risk assessment |
| Waste Disposal | Double Chemo Gloves, Disposable Gown, Safety Goggles |
| Spill Cleanup | Double Chemo Gloves, Disposable Gown, N95 Respirator, Safety Goggles, Shoe Covers |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste. Reusable PPE must be decontaminated after each use.[2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated lab supplies (e.g., pipette tips, tubes), and any materials used for spill cleanup must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous materials.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label containers clearly with "Hazardous Chemical Waste" and the specific contents (this compound).
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not mix with general laboratory waste.
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution. |
For all exposures, it is important to show the Safety Data Sheet (if available for a similar compound) to the attending physician.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
